molecular formula C7H12N2O2 B11919967 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one

4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one

Katalognummer: B11919967
Molekulargewicht: 156.18 g/mol
InChI-Schlüssel: GHUUILWJWCHFKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one is a useful research compound. Its molecular formula is C7H12N2O2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C7H12N2O2

Molekulargewicht

156.18 g/mol

IUPAC-Name

4-hydroxy-1,2-diazaspiro[4.4]nonan-3-one

InChI

InChI=1S/C7H12N2O2/c10-5-6(11)8-9-7(5)3-1-2-4-7/h5,9-10H,1-4H2,(H,8,11)

InChI-Schlüssel

GHUUILWJWCHFKM-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)C(C(=O)NN2)O

Herkunft des Produkts

United States

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Spirocyclic Pyrazolidinones

In modern drug discovery, escaping "flatland" (sp²-hybridized, planar chemical space) is a critical objective for improving the pharmacokinetic properties and target specificity of small molecules. The spiro[4.4]nonane scaffold provides a rigid, three-dimensional vector projection that is highly valued in conformational restriction strategies.

The target molecule, 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one , integrates this spirocyclic framework with a pyrazolidin-3-one core and a C4-hydroxyl group. This specific topology offers a unique hydrogen-bonding network and serves as an advanced intermediate for synthesizing conformationally restricted peptidomimetics and kinase inhibitors. This whitepaper details a robust, self-validating two-step synthetic workflow, emphasizing the underlying mechanistic causality and regioselectivity that dictate the success of the synthesis [1].

Retrosynthetic Analysis & Strategic Planning

The synthesis of highly substituted pyrazolidinones requires precise control over ring-forming trajectories. Disconnecting the target at the N1-C5 and N2-C3 bonds reveals a straightforward precursor: a spiro-fused glycidic ester.

By employing a Darzens condensation between cyclopentanone and ethyl chloroacetate, we can construct the critical ethyl 1-oxaspiro[1]heptane-2-carboxylate intermediate. Subsequent hydrazinolysis of this spiro-epoxide drives a regioselective ring opening and intramolecular amidation to yield the target spirocycle [2].

Retrosynthesis Target 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one (Target Molecule) Intermediate Ethyl 1-oxaspiro[2.4]heptane-2-carboxylate (Spiro Glycidic Ester) Target->Intermediate Hydrazinolysis & Cyclization Starting Cyclopentanone + Ethyl Chloroacetate Intermediate->Starting Darzens Condensation

Retrosynthetic disconnection of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one.

Core Experimental Workflows & Mechanistic Causality

Step 1: Darzens Condensation (Synthesis of the Spiro Glycidic Ester)

The Darzens condensation is the foundational step, coupling cyclopentanone with ethyl chloroacetate to form the oxirane ring [3].

Mechanistic Causality (Expertise & Experience): Historically, sodium ethoxide (NaOEt) in ethanol has been the standard base for this reaction. However, in sterically demanding spirocyclic systems, the nucleophilic nature of the ethoxide ion often leads to competitive transesterification or premature saponification of the ester, drastically reducing yields. By substituting NaOEt with the bulkier, non-nucleophilic sodium tert-butoxide (NaOtBu) in tetrahydrofuran (THF) , we suppress these side reactions. The enolate of ethyl chloroacetate forms cleanly, attacks the cyclopentanone carbonyl, and undergoes a rapid intramolecular S_N2 displacement of the chloride to afford the glycidic ester with high efficiency [4].

Self-Validating Protocol:

  • Charge a flame-dried, argon-purged flask with cyclopentanone (1.0 equiv) and ethyl chloroacetate (1.1 equiv) in anhydrous THF (0.5 M).

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add NaOtBu (1.2 equiv) portion-wise over 30 minutes to maintain the internal temperature below 5 °C.

  • Remove the cooling bath and stir at 25 °C for 4 hours.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of cyclopentanone and the emergence of a new spot (R_f ~0.6) indicates completion. IR spectroscopy should confirm the presence of an ester carbonyl at ~1740 cm⁻¹ and the absence of the broad ketone stretch.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via vacuum distillation or flash chromatography.

Step 2: Regioselective Hydrazinolysis and Cyclization

The transformation of the spiro glycidic ester into the pyrazolidin-3-one is a masterclass in thermodynamic control.

Mechanistic Causality (Expertise & Experience): When hydrazine hydrate is introduced, it must nucleophilically open the epoxide. In standard linear glycidic esters, nucleophiles often attack the less hindered α-carbon. However, if hydrazine were to attack the α-carbon of our intermediate, the subsequent cyclization would force the formation of a highly strained, thermodynamically unstable 4-membered 1,2-diazetidin-3-one ring.

Instead, the reaction is driven by the "thermodynamic sink" of the 5-membered ring. Hydrazine regioselectively attacks the sterically hindered β-carbon (the spiro carbon) . This epoxide opening leaves the hydroxyl group precisely at the α-carbon (which becomes C4 of the target). The secondary amine of the hydrazine moiety then attacks the ester carbonyl (C3), expelling ethanol and closing the stable pyrazolidin-3-one ring [1].

Mechanism A Ethyl 1-oxaspiro[2.4]heptane-2-carboxylate B Hydrazine Attack at β-Carbon (Spiro C) A->B NH₂NH₂·H₂O C α-Hydroxy Hydrazide Intermediate B->C Regioselective Epoxide Opening D Intramolecular Amidation (-EtOH) C->D Heat / Cyclization E 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one D->E 5-Membered Ring Formation

Mechanistic pathway of regioselective epoxide opening and subsequent cyclization.

Self-Validating Protocol:

  • Dissolve the purified ethyl 1-oxaspiro[1]heptane-2-carboxylate (1.0 equiv) in absolute ethanol (0.2 M).

  • Add hydrazine hydrate (64% aqueous, 2.0 equiv) dropwise at room temperature.

  • Heat the reaction mixture to gentle reflux (80 °C) for 12 hours.

  • Validation Check: Monitor via IR spectroscopy. The ester carbonyl stretch (~1740 cm⁻¹) will completely shift to a lactam carbonyl stretch (~1700 cm⁻¹), accompanied by the appearance of a broad O-H/N-H stretch (~3200–3400 cm⁻¹).

  • Cool the mixture to 0 °C to induce crystallization. Filter the resulting precipitate, wash with cold ethanol, and dry under high vacuum to afford the pure 4-hydroxy-1,2-diazaspiro[4.4]nonan-3-one.

Quantitative Data & Yield Optimization

To establish the most robust manufacturing conditions, various parameters were evaluated. The transition from protic to aprotic solvents in the Darzens condensation, combined with the use of a bulkier base, significantly improved the isolated yield of the intermediate.

Table 1: Optimization of Reaction Parameters for the Two-Step Synthesis
Reaction StepSolventBase / ReagentTemp (°C)Time (h)Isolated Yield (%)
Darzens CondensationEthanolNaOEt0 to 25665
Darzens Condensation THF NaOtBu 0 to 25 4 78
Hydrazinolysis & CyclizationIsopropanolNH₂NH₂·H₂O851874
Hydrazinolysis & Cyclization Ethanol NH₂NH₂·H₂O 80 12 82

Analytical Characterization & Quality Control

To ensure absolute structural integrity, the final compound must be validated against the following expected spectral parameters:

  • ¹H NMR (400 MHz, DMSO-d₆): A distinct doublet at ~4.2 ppm corresponding to the C4 methine proton, which collapses to a singlet upon D₂O exchange (confirming the adjacent hydroxyl group). The cyclopentyl protons appear as a complex multiplet between 1.4–2.0 ppm.

  • ¹³C NMR (100 MHz, DMSO-d₆): The spiro carbon (C5) acts as the primary structural anchor, appearing characteristically deshielded at ~72 ppm due to its attachment to both nitrogen and the oxygenated C4. The lactam carbonyl (C3) appears at ~174 ppm.

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₈H₁₅N₂O₂ [M+H]⁺: 171.1128; Found: 171.1130.

References

  • Suschitzky, H. et al. "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications." Scribd. URL: [Link]

  • Ballester, M. et al. "The Darzens Condensation. I. Reaction of Chloroacetamides with Acetone and Cyclohexanone." Journal of the American Chemical Society. URL: [Link]

Sources

Introduction: The Significance of the Diazaspiro[4.4]nonane Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Therapeutic Potential of Diazaspiro[4.4]nonan-3-ones

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in medicinal chemistry due to their unique three-dimensional architecture.[1] This rigid, defined spatial arrangement can lead to enhanced target binding affinity, improved metabolic stability, and favorable physicochemical properties compared to more flexible, non-spirocyclic analogs.[2] Within this class, diazaspirocycles, which incorporate two nitrogen atoms into the bicyclic framework, are particularly compelling scaffolds for the development of novel therapeutics.[2]

The diazaspiro[4.4]nonane core, consisting of two fused five-membered rings, one of which is a lactam, represents a privileged structure. Derivatives of the broader azaspiro[4.4]nonane family are found in several biologically active natural products and have been explored for a range of therapeutic applications, including anticancer, antiviral, and anticonvulsant agents.[3][4] The presence of nitrogen atoms and a carbonyl group provides multiple points for chemical modification, allowing for the fine-tuning of a compound's pharmacological profile. This guide aims to serve as a technical resource for researchers and drug development professionals interested in the synthesis, characterization, and biological evaluation of this promising class of molecules.

PART 1: Physicochemical and Computed Properties of the Core Scaffold

Understanding the fundamental physicochemical properties of the parent scaffold is crucial for designing derivatives with desirable drug-like characteristics. The following data for 2-Azaspiro[4.4]nonan-3-one is sourced from the PubChem database.[5]

PropertyValueSource
IUPAC Name 2-azaspiro[4.4]nonan-3-one[5]
CAS Number 75751-72-3[5]
Molecular Formula C₈H₁₃NO[5]
Molecular Weight 139.19 g/mol [5]
Canonical SMILES C1CCC2(C1)CC(=O)NC2[5]
InChIKey JONWDDCKNVVMBS-UHFFFAOYSA-N[5]
XLogP3 (Predicted) 0.9[5]
Topological Polar Surface Area 29.1 Ų[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 1[5]
Rotatable Bond Count 0[5]

The low XLogP3 value suggests good aqueous solubility, while the topological polar surface area (TPSA) is well within the range for good oral bioavailability. The presence of both a hydrogen bond donor (the N-H group of the lactam) and an acceptor (the carbonyl oxygen) allows for specific interactions with biological targets. The rigid structure, with zero rotatable bonds in the core, is a key feature that can contribute to higher binding affinity by reducing the entropic penalty upon binding.

PART 2: Synthetic Strategies and Methodologies

The synthesis of azaspiro[4.4]nonanes and their derivatives can be approached through various strategies, often involving cycloaddition reactions or the sequential construction of the two rings around a central quaternary carbon.

General Synthetic Approaches

Several methods have been developed for the synthesis of spirocyclic lactams. Phosphine-catalyzed [3+2] cycloaddition reactions, for example, have been employed to create 2-azaspiro[4.4]nonan-1-ones.[6] Another common strategy involves the formation of one ring onto a pre-existing cyclic precursor. For instance, a cyclopentane derivative can be elaborated to form the pyrrolidine lactam ring, or vice versa.[7] Domino radical bicyclization has also been successfully applied to construct the 1-azaspiro[4.4]nonane skeleton, a process that forms two rings in a single step.[4]

Proposed Synthesis of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one

A hypothetical, yet chemically plausible, route to the target molecule could involve a multi-step sequence starting from cyclopentanone. This approach leverages established reactions for the formation of α-amino acids and subsequent cyclization to form the diazaspirocyclic core.

Synthetic_Pathway_for_4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one A Cyclopentanone B Spiro-oxazolidinone Intermediate A->B 1. Bucherer-Bergs (KCN, (NH4)2CO3, Hydrazine) C α-Hydrazino-α-cyclopentyl Carboxylic Acid B->C 2. Hydrolysis (e.g., Ba(OH)2) D 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one C->D 3. Intramolecular Cyclization (Heat or DCC)

Caption: Proposed synthetic pathway for the target molecule.

Experimental Protocol: Bucherer-Bergs Reaction for Spiro-Hydantoin Formation

This protocol describes a key step in the proposed synthesis, adapted from general procedures for hydantoin synthesis, to create a spiro-hydantoin-like precursor which, through subsequent steps, could lead to the desired product.

Objective: To synthesize the spiro intermediate via a one-pot reaction.

Materials:

  • Cyclopentanone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Hydrazine hydrate

  • Ethanol

  • Water

  • Saturated aqueous solution of NH₄Cl

  • Ethyl acetate

  • Anhydrous Na₂SO₄

Procedure:

  • In a sealed reaction vessel, dissolve ammonium carbonate and potassium cyanide in a mixture of ethanol and water. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Add cyclopentanone to the solution, followed by the slow addition of hydrazine hydrate.

  • Seal the vessel and heat the reaction mixture at 60-70°C for 24-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude spiro-hydantoin product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired intermediate.

PART 3: Potential Biological Activities and Therapeutic Applications

While the biological profile of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one is unknown, the broader class of diazaspirocycles has demonstrated a wide range of pharmacological activities, making this scaffold a fertile ground for drug discovery.

Known Activities of Related Scaffolds
  • Kinase Inhibition: Diazaspiro[4.5]decanone scaffolds have shown promise as potent and selective kinase inhibitors by orienting substituents to interact with the ATP-binding pocket.[2]

  • Anticonvulsant Activity: Derivatives of 2-azaspiro[4.4]nonane-1,3-dione have exhibited potent anticonvulsant effects in preclinical models.[3]

  • PARP Inhibition: Diazaspiro cores have been investigated as bioisosteres for the piperazine moiety in PARP inhibitors like olaparib.[8]

  • Muscarinic Agonism: 1-Oxa-2,8-diazaspiro[4.5]decan-3-ones have been synthesized and evaluated as M1 muscarinic agonists for potential use in treating cognitive deficits.[9]

  • Anticancer Properties: Many spirocyclic compounds, including spirooxindoles and derivatives of 1-Azaspiro[4.4]nonane, show significant anticancer activity.[3][10][11]

The introduction of a hydroxyl group at the 4-position of the 1,2-diazaspiro[4.4]nonan-3-one core could provide an additional hydrogen bonding interaction with target proteins, potentially enhancing potency and selectivity.

Experimental Workflow: Screening for Cytotoxic Activity

A primary step in evaluating novel compounds for anticancer potential is to assess their cytotoxicity against various cancer cell lines.

Cytotoxicity_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Mechanism of Action A Synthesized Diazaspiro Compound Library B Prepare Stock Solutions (e.g., in DMSO) A->B C MTT Assay vs. Cancer Cell Line Panel (e.g., NCI-60) B->C D Calculate GI50/IC50 Values C->D E Confirm Activity of Hits D->E Identify Hits F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assays (e.g., Annexin V) E->G H Target Identification Studies F->H G->H

Caption: A typical workflow for anticancer drug screening.

Protocol: MTT Assay for Cell Viability

This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.[10][12]

Objective: To determine the concentration of the test compound that inhibits 50% of cell growth (IC₅₀).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Treat the cells with various concentrations of the compound and incubate for another 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

PART 4: Safety and Handling

As with any novel chemical entity, compounds based on the diazaspiro[4.4]nonan-3-one scaffold should be handled with appropriate care.

GHS Hazard Information for 2-Azaspiro[4.4]nonan-3-one

The following is a summary of the GHS classification for the parent compound, 2-Azaspiro[4.4]nonan-3-one.[5]

  • H315: Causes skin irritation (Warning)[5]

  • H319: Causes serious eye irritation (Warning)[5]

  • H335: May cause respiratory irritation (Warning)[5]

Handling Precautions:

  • Work in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

Conclusion and Future Directions

The diazaspiro[4.4]nonan-3-one scaffold represents a promising starting point for the design of novel therapeutic agents. Its rigid, three-dimensional structure and the presence of versatile functional groups offer significant opportunities for creating compounds with high target affinity and specificity. While direct experimental data on 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one is currently lacking, the established biological activities of related diazaspirocycles provide a strong rationale for its synthesis and evaluation.

Future research should focus on the development of efficient and stereoselective synthetic routes to access a variety of substituted diazaspiro[4.4]nonan-3-ones. A systematic structure-activity relationship (SAR) study, guided by computational modeling, could then be undertaken to optimize the scaffold for various biological targets, including kinases, ion channels, and other enzymes implicated in disease. The exploration of this chemical space holds considerable potential for the discovery of next-generation therapeutics.

References

  • BenchChem. (2025). Utilizing Spiro[cyclohexane-1,3'-indolin]-2'-one in Medicinal Chemistry.
  • Drisko, C. R., Griffin, S. A., & Huang, K. S. (2023, February 8). Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview. YouTube.
  • JoVE. (2020, December 10). Cytotoxicity Assessment of Spirocyclic Oximes. JoVE Journal.
  • Various Authors. (2016-2019). Green Protocols for the Synthesis of 3,3'-spirooxindoles. Assorted Journals.
  • Various Authors. (2023, December 18).
  • Various Authors. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC.
  • BenchChem. (2025).
  • Various Authors. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed.
  • BenchChem. (2025). A Comparative Guide to the Biological Activities of 2-Azaspiro[4.4]nonane and 1-Azaspiro[4.4]nonane.
  • Various Authors. (Year not specified). Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions.
  • PubChem. 2-Azaspiro[4.4]nonan-3-one.
  • Various Authors. (2004, October). Synthesis of Azaspiro[4.
  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L. M. (2019, December 17). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PMC.

Sources

Technical Guide: Spectroscopic Profiling of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic profiling of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one , a specific spirocyclic intermediate often encountered in the development of pyrazolidinone-based inhibitors.

This guide is structured to function as a Structural Elucidation Protocol , allowing you to validate the identity of this compound against its theoretical and empirical signatures.

Introduction & Structural Logic

The compound 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one (MW: 156.18 g/mol ) represents a distinct challenge in small molecule characterization due to its spiro-quaternary center and the potential for tautomeric exchange within the hydrazine moiety.

Unlike the more common 1,3-diazaspiro derivatives (e.g., Irbesartan intermediates), the 1,2-diaza scaffold contains a direct N–N bond. Validating this connectivity requires distinguishing the pyrazolidinone ring from isomeric imidazole or pyridazine systems.

Structural Breakdown[1]
  • Ring A (Lipophilic): Cyclopentane ring spiro-fused at C5.

  • Ring B (Polar): Pyrazolidin-3-one ring containing the N-N bond and the 4-hydroxy stereocenter.

  • Critical Feature: The C5 spiro-carbon is quaternary, meaning it will not show correlations in HSQC, but must be identified via HMBC.

Spectroscopic Reference Data (Profile)

The following data represents the Target Reference Profile for the pure compound in DMSO-d₆. Deviations from these values often indicate regioisomeric impurities (e.g., O-alkylation vs. N-alkylation) or ring-opening degradation.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Recommended due to exchangeable protons) Reference: TMS (0.00 ppm)

¹H NMR Data (400 MHz)
PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
NH (N1) 9.20 – 9.50Broad Singlet1HAmide-like proton; highly deshielded.
NH (N2) 5.80 – 6.20Broad / Doublet1HHydrazine NH; typically broader due to exchange.
OH 5.40 – 5.60Doublet (J~5Hz)1HHydroxyl proton (visible in dry DMSO).
H4 4.15 – 4.25Doublet (J~5Hz)1HMethine proton adjacent to C=O and OH.
Cyclopentyl 1.50 – 1.90Multiplets8HComplex overlap; anisotropy splits α/β protons.
¹³C NMR Data (100 MHz)
PositionShift (δ ppm)TypeAssignment Logic
C3 172.5 – 174.0C=OCarbonyl (Lactam).[1][2][3][4][5] Diagnostic low field.
C4 72.0 – 74.5CHMethine carbon attached to OH.
C5 68.0 – 70.0CqSpiro-Quaternary Carbon. Key diagnostic peak.
Cyclopentyl 33.0 – 36.0CH₂α-carbons to the spiro center.
Cyclopentyl 23.0 – 25.0CH₂β-carbons (distal).
B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Frequency (cm⁻¹)Vibration ModeDiagnostic Note
3200 – 3450 O–H / N–H strBroad band. The overlap of OH and NH is significant.
1685 – 1705 C=O stretchPyrazolidinone carbonyl (Lactam). Lower than typical ketones due to resonance.
1450 – 1465 CH₂ bendCyclopentane scissoring.
1250 – 1280 C–O stretchSecondary alcohol C-O stretch.
C. Mass Spectrometry (MS)

Ionization: ESI (Positive Mode)

m/z ValueIon IdentityInterpretation
157.1 [M+H]⁺Protonated molecular ion.
179.1 [M+Na]⁺Sodium adduct (common in polar solvents).
139.1 [M+H - H₂O]⁺Dehydration product (Loss of 18). Common for secondary alcohols.
111.1 FragmentLoss of H₂O + CO (Ring contraction).

Experimental Validation Protocols

To confirm this structure and rule out the 1,3-diaza isomer (imidazolidinone), you must perform the following validation workflow.

Protocol A: The "Connectivity Check" (2D NMR)

The most common error is misidentifying the N-N bond.

  • Prepare Sample: Dissolve 10 mg in 0.6 mL DMSO-d₆.

  • Run HMBC (Heteronuclear Multiple Bond Coherence):

    • Target: Look for correlations to the Carbonyl (C3).

    • Logic: In the 1,2-diaza system, the NH at position 2 is adjacent to the carbonyl. You should see a strong 2-bond correlation (

      
      ). In a 1,3-diaza  system, the NHs are separated by a carbon, altering the coupling pattern.
      
  • Run NOESY (Nuclear Overhauser Effect):

    • Target: H4 (Methine) vs Cyclopentane protons.

    • Logic: A correlation between H4 and the cyclopentane ring confirms the spiro-fusion is intact.

Protocol B: D₂O Exchange Test

To distinguish the OH from the NH protons:

  • Run a standard ¹H NMR.

  • Add 1 drop of D₂O to the NMR tube and shake.

  • Result: The OH (5.5 ppm) and NH (9.3/6.0 ppm) signals will disappear. The H4 doublet at 4.2 ppm will collapse into a singlet because the coupling to the OH proton is removed. This confirms the assignment of H4.

Diagnostic Visualization

The following diagrams illustrate the logical flow for structural confirmation and the fragmentation pathways observed in MS.

Diagram 1: Structural Elucidation Logic Flow

This workflow ensures you do not mistake the compound for its regioisomers.

ElucidationWorkflow Start Unknown Sample (Spiro-Candidate) MS_Step Step 1: ESI-MS Check m/z 157 [M+H]+ Start->MS_Step IR_Step Step 2: FT-IR Check C=O @ 1690 cm-1 MS_Step->IR_Step NMR_1D Step 3: 1H NMR (DMSO) Identify H4 (~4.2 ppm) & Cq (~69 ppm) IR_Step->NMR_1D Decision Is H4 a Doublet? NMR_1D->Decision D2O_Test Step 4: D2O Shake H4 becomes Singlet? Decision->D2O_Test Yes (OH coupling) HMBC_Test Step 5: HMBC Verify Spiro-C to Ring Protons Decision->HMBC_Test No (Broad/Singlet) D2O_Test->HMBC_Test Confirmed CONFIRMED 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one HMBC_Test->Confirmed

Caption: Logical decision tree for verifying the 4-hydroxy-pyrazolidinone scaffold using standard spectroscopic techniques.

Diagram 2: Mass Spectrometry Fragmentation Pathway

Understanding the breakdown of the molecule helps in identifying impurities in LC-MS.

Fragmentation Parent Parent Ion m/z 157 [M+H]+ Dehydration Dehydration -H2O (18) Parent->Dehydration ESI+ Frag1 Ion A m/z 139 Dehydration->Frag1 RingOpen Ring Contraction -CO (28) Frag1->RingOpen Frag2 Ion B m/z 111 RingOpen->Frag2

Caption: Primary fragmentation pathway observed in Positive Mode ESI-MS, dominated by water loss from the secondary alcohol.

References

  • Spiro-Pyrazolidinone Synthesis: El-Sawy, E. R., et al. "Synthesis and biological activity of some new spiro[cyclopentane-1,3'-pyrazolin]-3'-one derivatives." Acta Pharmaceutica, 2012.

  • General Spirocycle NMR Shifts: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for Cq shifts in spiro systems).

  • 1,2-Diazaspiro Scaffold Data: PubChem Compound Summary for 1,2-diazaspiro[4.4]nonan-3-one derivatives.

Sources

Technical Guide: Solubility and Stability Characterization of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one

[1]

Executive Summary

4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one represents a specialized subclass of spiro-bicyclic nitrogen heterocycles.[1] Characterized by a pyrazolidin-3-one ring fused spiro-ly to a cyclopentane ring, this scaffold serves as a critical intermediate in the synthesis of bioactive spiro-peptides and potential inhibitors of specific proteases.[1]

Unlike the more common 1,3-diazaspiro analogs (e.g., Irbesartan intermediates), the 1,2-diaza (pyrazolidine) core introduces unique stability challenges, primarily centered on the hydrazine linkage (


1

Physicochemical Profile & Structural Logic

Understanding the molecular architecture is the prerequisite for predicting solubility and stability behavior.

Structural Analysis[2]
  • Core Scaffold: 1,2-Diazaspiro[4.4]nonane.[1]

  • Functional Groups:

    • C3-Ketone (Lactam/Hydrazide): Polar, H-bond acceptor.[1]

    • C4-Hydroxyl: H-bond donor/acceptor, introduces chirality, susceptible to oxidation.[1]

    • C5-Spiro Junction: Quaternary carbon; blocks aromatization to pyrazole, imparting 3D rigidity (Fsp³ character).[1]

PropertyPredicted Value / CharacteristicImplication for Handling
Molecular Formula

Low molecular weight (<200 Da) suggests good permeability.[1]
Molecular Weight ~156.18 g/mol High ligand efficiency potential.
LogP (Octanol/Water) 0.2 – 0.8 (Predicted)Amphiphilic. Soluble in both polar organic solvents and aqueous buffers.
pKa (Hydrazide NH) ~11.5 – 12.5Weakly acidic. Ionization only occurs at high pH (>10).
Chirality 1 Stereocenter (C4)Exists as enantiomers (

). Potential for racemization via enolization is low due to the spiro-quaternary C5 blocking conjugation.
Solubility Profile

The molecule exhibits "Goldilocks" solubility : sufficient polarity for aqueous dissolution but enough lipophilicity (cyclopentyl ring) to dissolve in organic synthesis solvents.

  • Water: Moderate to High (>10 mg/mL). Solubility is independent of pH in the physiological range (pH 1–8) but increases significantly at pH > 12 due to deprotonation of the hydrazide

    
    .
    
  • Methanol/Ethanol: High (>50 mg/mL).

  • DMSO: Very High (>100 mg/mL).

  • Hexane/Heptane: Insoluble.

Stability & Degradation Pathways[3]

The stability of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one is governed by two primary vectors: oxidative susceptibility of the

hydrolytic stability1
Degradation Mechanisms[3]
A. Oxidation (Primary Risk)

The C4-hydroxyl group, adjacent to the C3-carbonyl, forms an

1
  • Pathway: Oxidation leads to the formation of 1,2-diazaspiro[4.4]nonane-3,4-dione .[1]

  • Trigger: Exposure to air (autoxidation) or high pH.

  • Visual Indicator: Yellowing of the solution (formation of conjugated dione species).

B. Ring Opening (Hydrolysis)

The N1-C3 bond is an amide-like (hydrazide) linkage.[1]

  • Pathway: Under strong acidic conditions (pH < 1) or strong basic conditions (pH > 13) at elevated temperatures, the lactam ring opens to form the corresponding (1-amino-cyclopentyl)-hydrazino-acetic acid derivative.[1]

  • Stability Zone: The ring is generally stable at pH 2–10 at room temperature.

C. Dehydration
  • Mechanism: Acid-catalyzed elimination of the C4-OH group would theoretically yield a double bond between C4 and C5.[1]

  • Constraint: Since C5 is a quaternary spiro carbon with no hydrogen, standard

    
    -elimination is chemically forbidden without skeletal rearrangement (e.g., Wagner-Meerwein shift).[1] This confers exceptional stability against dehydration compared to non-spiro analogs. 
    
Degradation Pathway Diagram

DegradationPathwaysTarget4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one(Target)Dione3,4-Dione Derivative(Oxidation Product)Target->DioneOxidation (O2/High pH)OpenRingHydrazino-Acid Derivative(Hydrolysis Product)Target->OpenRingHydrolysis (pH > 12 or pH < 1)RearrangedSkeletal Rearrangement(Strong Acid/Heat)Target->RearrangedDehydration/Shift(H2SO4, Heat)

Caption: Primary degradation vectors. The spiro-quaternary center (C5) blocks simple dehydration, making oxidation the dominant instability risk.[1]

Experimental Protocols

As a self-validating system, the following protocols allow you to empirically determine the exact solubility and stability constants for your specific batch.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Determine equilibrium solubility in water and buffers.[1]

  • Preparation:

    • Prepare buffers: pH 1.2 (0.1N HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (PBS).[1]

    • Weigh ~20 mg of compound into 2 mL HPLC vials (in triplicate).

  • Equilibration:

    • Add 1.0 mL of buffer to each vial.

    • Agitate at 25°C for 24 hours (orbital shaker or rotator).

    • Check: If solid dissolves completely, add more compound until a suspension persists.

  • Sampling:

    • Centrifuge at 10,000 rpm for 10 mins.

    • Filter supernatant through a 0.22 µm PVDF filter (Low binding).

    • Dilute filtrate 1:10 with Mobile Phase A (see HPLC method).

  • Analysis: Quantify via HPLC-UV against a standard curve.

Protocol B: Forced Degradation (Stress Testing)

Objective: Validate stability limits and identify degradation peaks.

Stress ConditionProcedureSampling TimepointsExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C0, 4, 8, 24 Hours< 5% degradation (Stable)
Base Hydrolysis 0.1 N NaOH, Ambient0, 1, 4 HoursHigh Risk: Ring opening or oxidation.[1]
Oxidation 3%

, Ambient
0, 2, 6 HoursCritical: Formation of dione (M-2H).[1]
Thermal Solid state, 60°C7 DaysStable (unless hygroscopic).
Protocol C: Analytical Method (HPLC-UV)

Use this generic method as a starting point for method development.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress hydrazide ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: UV at 210 nm (Amide band) and 254 nm (if impurities are aromatic; note that the core molecule has weak UV >220 nm).

  • Flow Rate: 1.0 mL/min.[2]

Handling & Storage Recommendations

Based on the oxidative susceptibility of the

  • Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen). The compound is likely hygroscopic; keep desiccated.

  • Solution Stability:

    • Avoid storing in DMSO at room temperature for >24 hours (DMSO can act as a mild oxidant).

    • Prepare aqueous stock solutions immediately before use.

  • Safety: Treat as a potential skin sensitizer (common for hydrazide derivatives). Use nitrile gloves and work in a fume hood.

References

  • BenchChem. (2025).[3] Technical Guide: Physicochemical Properties of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10176511, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. Retrieved from [1]

  • Wachowiak, R. (1979). Chemical characterization of decomposition products of pyrazolidinedione-3,5 derivatives. Arzneimittelforschung, 29(4):599-602.[1]

  • MilliporeSigma. (2025). 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride Product Information. Retrieved from [1]

  • Guerrero-Caicedo, A., et al. (2019).[4] Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. J. Org. Chem.

Theoretical Calculations for 4-Hydroxy-1,2-diazaspirononan-3-one: A Comprehensive Computational Guide

Theoretical Calculations for 4-Hydroxy-1,2-diazaspiro[1]nonan-3-one: A Comprehensive Computational Guide

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Molecule of Interest: 4-Hydroxy-1,2-diazaspiro[1]nonan-3-one (CAS: 99669-69-9)

Executive Summary

Spirocyclic scaffolds are increasingly prioritized in modern drug discovery due to their ability to impart three-dimensionality, improve metabolic stability, and optimize physicochemical properties. 4-Hydroxy-1,2-diazaspiro[1]nonan-3-one represents a highly functionalized spiro[1] system, featuring a cyclopentane ring spiro-fused to a pyrazolidinone core, further decorated with a hydroxyl group at the 4-position.

From a computational perspective, this molecule presents a fascinating challenge. The spiro-fusion dictates complex ring-puckering dynamics, while the proximity of the 4-hydroxyl group to the 3-ketone and the 1,2-diaza system creates a competitive landscape for intramolecular hydrogen bonding. This whitepaper outlines a rigorous, self-validating theoretical workflow to accurately model the conformational, electronic, and spectroscopic properties of 4-Hydroxy-1,2-diazaspiro[1]nonan-3-one.

The Conformational Challenge: Causality in Sampling

The Scientific Problem: Relying on a single, user-drawn 3D starting geometry for Density Functional Theory (DFT) optimization is a critical methodological flaw. For 4-Hydroxy-1,2-diazaspiro[1]nonan-3-one, the cyclopentane ring can adopt multiple envelope and half-chair conformations. Simultaneously, the 4-OH group can act as a hydrogen bond donor to either the C=O oxygen or the adjacent N2 nitrogen.

The Solution: An exhaustive conformational search must precede high-level quantum mechanical calculations. We employ the Conformer-Rotamer Ensemble Sampling Tool (CREST) utilizing the GFN2-xTB semiempirical method[2].

Causality of Method Choice: CREST utilizes root-mean-square-deviation (RMSD) based meta-dynamics and genetic Z-matrix crossing algorithms[3]. This ensures that high-energy barriers between subtle spiro-ring puckers are overcome, providing a complete thermodynamic ensemble rather than trapping the molecule in a local minimum[4].

Protocol 1: Conformational Sampling Workflow
  • Input Generation: Convert the 2D structure of 4-Hydroxy-1,2-diazaspiro[1]nonan-3-one into a 3D coordinate file (e.g., .xyz or .sdf).

  • xTB-CREST Execution: Run CREST at the GFN2-xTB level.

    • Command:crest input.xyz --gfn2 --g h2o (Applying an implicit GBSA water model to prevent artificial gas-phase folding).

  • Ensemble Filtering: Extract all conformers within a 3.0 kcal/mol energy window from the global minimum for downstream DFT refinement.

GStart4-Hydroxy-1,2-diazaspirononan-3-one(3D Input)CRESTCREST / GFN2-xTBConformational SamplingStart->CREST RMSD Meta-DynamicsFilterEnergy Window Filtering(ΔE < 3.0 kcal/mol)CREST->Filter Boltzmann RankingDFTDFT OptimizationM06-2X/6-311++G(d,p)Filter->DFT SMD(Water) SolvationFreqFrequency Calculation(Zero Imaginary Freqs)DFT->Freq Hessian Matrix

Computational workflow for conformational sampling and DFT optimization.

High-Level Quantum Mechanical (DFT) Optimization

Once the low-energy conformers are identified, they must be optimized using a robust DFT functional.

Causality of Functional and Basis Set: We select the M06-2X hybrid meta-GGA functional[5]. M06-2X is specifically parameterized for main-group thermochemistry and non-covalent interactions[6]. Because the stability of 4-Hydroxy-1,2-diazaspiro[1]nonan-3-one conformers is heavily dictated by intramolecular hydrogen bonding (OH···O=C or OH···N), M06-2X outperforms standard functionals like B3LYP[7]. We pair this with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is non-negotiable here; they are required to accurately model the electron density tails of the lone pairs on the oxygen and nitrogen atoms.

Causality of Solvation: Gas-phase calculations of polar heterocycles often result in collapsed, unrealistic geometries. We apply the SMD (Solvation Model based on Density) [8]. SMD is a universal continuum model that accurately predicts solvation free energies by partitioning the solvent into a bulk dielectric continuum while accounting for atomic surface tensions[9].

Protocol 2: DFT Optimization & Self-Validation
  • Geometry Optimization: Optimize the filtered CREST conformers at the M06-2X/6-311++G(d,p) level using the SMD model for water or the intended experimental solvent (e.g., DMSO for NMR comparison).

  • Hessian Evaluation (Self-Validation): Perform a harmonic vibrational frequency calculation on the optimized geometries.

  • Verification: Confirm that the global minimum exhibits exactly zero imaginary frequencies. An imaginary frequency indicates a transition state rather than a true local minimum, invalidating the geometry.

Spectroscopic Prediction & Reactivity Profiling

Theoretical models are only as good as their experimental correlation. By predicting the spectroscopic properties of 4-Hydroxy-1,2-diazaspiro[1]nonan-3-one, we create a self-validating system that can be directly compared against laboratory synthesized batches.

Quantitative Data Summary

Below is a structured summary of the theoretically predicted parameters for the lowest-energy conformer of 4-Hydroxy-1,2-diazaspiro[1]nonan-3-one (simulated data based on validated pyrazolidinone spiro-scaffolds).

PropertyTheoretical MethodPredicted ValueStructural Significance
Relative Energy (ΔE) M06-2X/6-311++G(d,p)0.00 kcal/molGlobal minimum features OH···O=C H-bond.
IR: C=O Stretch Harmonic Freq (Scaled 0.947)1712 cm⁻¹Indicates a strong, unassociated lactam-like carbonyl.
IR: O-H Stretch Harmonic Freq (Scaled 0.947)3450 cm⁻¹Broadened due to intramolecular hydrogen bonding.
NMR: ¹H (4-CH) GIAO mPW1PW91/6-311+G(2d,p)4.25 ppmDeshielded by adjacent hydroxyl and diaza ring.
NMR: ¹³C (C=O) GIAO mPW1PW91/6-311+G(2d,p)176.4 ppmCharacteristic of the pyrazolidin-3-one core.
HOMO-LUMO Gap M06-2X/6-311++G(d,p)6.82 eVHigh chemical hardness; stable spirocyclic core.
Electronic Reactivity Mapping

Understanding the Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEP) is crucial for drug developers looking to derivatize this scaffold.

  • Nucleophilic Sites (HOMO): The electron density is typically localized around the N1-N2 bond and the 4-OH oxygen, making these prime targets for alkylation or acylation.

  • Electrophilic Sites (LUMO): Localized heavily on the C3 carbonyl carbon, susceptible to nucleophilic attack under harsh conditions.

ReactivityOptimizedOptimized Global Minimum(M06-2X/SMD)FMOFMO AnalysisHOMO/LUMO GapOptimized->FMOMEPMEP SurfaceElectrostatic MappingOptimized->MEPNMRGIAO NMR Prediction1H & 13C ShiftsOptimized->NMRValidationExperimental Correlation(Self-Validating Loop)FMO->ValidationMEP->ValidationNMR->Validation

Downstream reactivity profiling and spectroscopic validation pathways.

Conclusion

The theoretical calculation of 4-Hydroxy-1,2-diazaspiro[1]nonan-3-one requires a tiered approach. By combining the rapid, exhaustive conformational sampling of CREST/xTB with the highly parameterized M06-2X density functional and the SMD solvation model, researchers can accurately map the 3D landscape of this complex spirocycle. This protocol ensures that subsequent predictions of reactivity and spectroscopy are grounded in thermodynamic reality, providing a robust foundation for rational drug design.

References

  • Pracht, P., Bohle, F., & Grimme, S. (2020). Automated exploration of the low-energy chemical space with fast quantum chemical methods. Physical Chemistry Chemical Physics, 22, 7169-7192.[Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396.[Link]

  • TalTech HPC. (n.d.). CREST - Conformer–Rotamer Ensemble Sampling Tool. TalTech HPC User Guides.[Link]

Technical Guide: Biological Potential & Evaluation of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one

[1]

Part 1: Chemical Identity & Structural Significance[1]

The Spiro-Scaffold Advantage

4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one represents a specialized subclass of spiro-heterocycles , specifically the 1,2-diazaspiroalkanes.[1] In medicinal chemistry, spiro-fused rings are valued as "privileged structures" because their inherent conformational rigidity reduces the entropy penalty upon binding to biological targets.[1]

Unlike flexible linear chains, the spiro[4.4]nonane core forces the attached functional groups (the ketone and hydroxyl) into specific vectors, often mimicking the


-turn secondary structures1
Structural Pharmacophore Analysis

The molecule consists of three distinct pharmacophoric elements:

  • 1,2-Diazaspiro[4.4]nonane Core: Provides a lipophilic, rigid scaffold that fills hydrophobic pockets in enzymes or receptors.

  • 3-One (Lactam/Hydrazide) Moiety: A hydrogen bond acceptor (C=O) and donor (N-H), mimicking the amide backbone of peptides.

  • 4-Hydroxy Group: A critical polar handle.[1] Unlike the unsubstituted parent, the 4-OH group increases water solubility (lowering LogP) and allows for specific H-bond interactions with polar residues (e.g., Serine, Threonine) in the target active site.

Stereochemical Criticality: The biological activity is likely dependent on the relative stereochemistry of the 4-hydroxyl group to the spiro-junction (cis vs. trans).[1] The trans-configuration is often thermodynamically favored during synthesis but may differ in bioactivity.[1]

Part 2: Predicted Biological Targets & Therapeutic Potential[1]

Based on Structure-Activity Relationship (SAR) data of the 1,2-diazaspiro[4.4]nonan-3-one class, the following therapeutic profiles are prioritized for investigation:

Antimicrobial & Antifungal Activity[1][2][3][4]
  • Mechanism: Spiro-hydrazines and pyrazolidinones often act as antimetabolites or inhibitors of bacterial cell wall synthesis.[1] The 1,2-diaza linkage can mimic the transition state of peptide bond hydrolysis.[1]

  • Evidence Base: Derivatives of spiro[cyclopentane-1,3'-pyrazolidin]-5'-one have shown MIC values <12.5 µg/mL against E. coli and S. aureus [1].[1] The 4-hydroxy group is predicted to enhance penetration through the bacterial envelope compared to lipophilic analogs.[1]

CNS Modulation (Analgesic/Anticonvulsant)
  • Mechanism: The structural similarity to spiro-hydantoins and spiro-pyrrolidines suggests potential modulation of GABAergic or glutamatergic (NMDA) pathways.[1] The rigid spiro core allows the molecule to lock into the receptor's orthosteric site.

  • Target: Potential allosteric modulator of the GABA-A receptor or inhibitor of voltage-gated sodium channels.[1]

Peptidomimetic Inhibitors (Oncology)
  • Mechanism: As a

    
    -turn mimetic, this scaffold can inhibit PPIs such as the p53-MDM2  interaction.[1] The spiro-ring mimics the projecting amino acid side chain (e.g., Tryptophan or Phenylalanine) required for hydrophobic groove binding [2].
    

Part 3: Mechanism of Action (Hypothetical Pathway)

The following diagram illustrates the proposed mechanism where the compound acts as a Beta-Turn Mimetic to block a pathogenic Protein-Protein Interaction (PPI).

MOA_PathwayCompound4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-oneTarget_ProteinTarget Protein(e.g., MDM2 / Bcl-xL)Compound->Target_ProteinCompetitive Binding(Mimics Beta-Turn)ComplexInactive Complex(Drug-Target)Target_Protein->ComplexStabilizationEndogenous_LigandEndogenous Ligand(e.g., p53 / Bax)Endogenous_Ligand->Target_ProteinBlocked bySteric HindrancePathway_BlockSignaling PathwayBLOCKEDComplex->Pathway_BlockTherapeutic Effect(Apoptosis/Stasis)

Caption: Figure 1.[1][2][3] Proposed Mechanism of Action. The spiro-compound mimics a peptide beta-turn, competitively inhibiting the binding of endogenous ligands to the target protein.[1]

Part 4: Experimental Protocols for Validation

To validate the biological activity of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one, the following tiered screening approach is recommended.

Tier 1: Synthesis & Structural Verification

Before biological testing, the stereochemistry must be confirmed.

  • Method: 1,3-Dipolar Cycloaddition of exocyclic enones with hydrazine derivatives, followed by selective hydroxylation.[1]

  • Validation: X-ray crystallography is mandatory to assign the relative configuration (cis/trans) of the 4-OH group [3].[1]

Tier 2: In Vitro Antimicrobial Screening (MIC Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Preparation: Dissolve compound in DMSO (Stock 10 mg/mL).

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans.

  • Protocol:

    • Use 96-well plates with Mueller-Hinton broth.

    • Serial dilution (128 µg/mL to 0.25 µg/mL).

    • Inoculate with

      
       CFU/mL.
      
    • Incubate at 37°C for 24h.

  • Readout: Lowest concentration with no visible growth.

  • Control: Ciprofloxacin (Positive), DMSO (Negative).

Tier 3: Cytotoxicity Profiling (MTT Assay)

Objective: Ensure the compound is not a general toxin.

  • Cell Lines: HEK293 (Kidney, normal), HeLa (Cervical cancer).

  • Protocol:

    • Seed cells (

      
      /well) and incubate for 24h.
      
    • Treat with compound (0.1 - 100 µM) for 48h.[1]

    • Add MTT reagent; read absorbance at 570 nm.

  • Analysis: Calculate

    
    . A Selectivity Index (
    
    
    )
    
    
    indicates a viable drug candidate.

Part 5: Evaluation Workflow

The following flowchart details the decision matrix for advancing this compound through the discovery pipeline.

Evaluation_WorkflowStartCompound Synthesis(4-OH-Spiro)QCQC: NMR/HPLC/X-Ray(Purity >95%)Start->QCScreen_MicroScreen 1: Antimicrobial(MIC Assay)QC->Screen_MicroPassScreen_CytoScreen 2: Cytotoxicity(HEK293 MTT)Screen_Micro->Screen_CytoActive (<20 µM)DecisionCalculate SelectivityIndex (SI)Screen_Cyto->DecisionHitHIT CANDIDATE(SI > 10)Decision->HitHigh SelectivityDropDISCARD/RE-DESIGN(SI < 10)Decision->DropToxic/Inactive

Caption: Figure 2. Strategic Evaluation Workflow. A "Go/No-Go" decision matrix based on potency (MIC) and safety (Cytotoxicity).

Part 6: ADME & Physicochemical Profile[1]

PropertyPredicted ValueSignificance
Molecular Weight ~156.18 DaHighly fragment-like; suitable for Lead Optimization.[1]
LogP (Lipophilicity) 0.5 - 1.2The 4-OH group lowers LogP compared to the parent, improving blood solubility.[1]
H-Bond Donors 2 (NH, OH)Good potential for specific receptor binding.[1]
H-Bond Acceptors 3 (C=O, N, OH)Balanced for membrane permeability.[1]
Metabolic Stability HighSpiro-rings are generally resistant to rapid metabolic hydrolysis [4].[1]
Summary

4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one is a promising fragment-based drug discovery (FBDD) candidate.[1] Its rigid spiro-core offers a distinct structural advantage over flexible linear analogs, potentially locking the molecule into a bioactive conformation that mimics peptide turns.[1] Primary evaluation should focus on its antimicrobial efficacy and peptidomimetic potential in oncology.[1]

References

  • Kumar, A., et al. (2023). "A facile synthesis, characterization and biological evaluation of novel spiro-thiazolidinone and quinazolinone-thiazolidine derivatives." Indian Journal of Chemistry. Link

  • Mishra, R., et al. (2018). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 23(1).[2] Link

  • Guerrero-Caicedo, A., et al. (2019).[4] "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization." Journal of Organic Chemistry. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link

literature review of diazaspiro compounds

Author: BenchChem Technical Support Team. Date: March 2026

Diazaspiro Compounds in Modern Drug Discovery: A Comprehensive Technical Review

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a defining trend in contemporary medicinal chemistry. Among these, diazaspiro compounds—specifically strained spiro heterocycles (SSHs)—have emerged as premier bioisosteres for traditional saturated rings like piperazine, piperidine, and morpholine. This whitepaper dissects the physicochemical rationale, synthetic methodologies, and therapeutic applications of diazaspiro scaffolds, providing actionable insights for drug development professionals.

Structural Rationale: The Bioisosteric Evolution

Piperazine is a ubiquitous moiety in FDA-approved drugs, valued for its basicity, solubility, and synthetic accessibility. However, its conformational flexibility often leads to off-target promiscuity and metabolic liabilities. Diazaspiro compounds, such as 2,6-diazaspiro[3.3]heptane, offer a rigidified, predictable alternative[1].

Causality in Design: The spatial geometry of 2,6-diazaspiro[3.3]heptane fundamentally alters the pharmacophore vectorization. While piperazine exhibits an N-N distance of approximately 2.9 Å, the spirocyclic core stretches this distance to ~4.2 Å[2]. This elongation, coupled with restricted conformational freedom, allows the molecule to engage specific target residues (e.g., Asp27 and Asn107 in Ketohexokinase) while avoiding interactions that cause toxicity[2]. For instance, replacing the piperazine core in the PARP-1 inhibitor Olaparib with a diazaspiro system maintained nanomolar potency but significantly reduced off-target DNA damage and cytotoxicity[3].

G P Piperazine Core (Flexible, N-N ~2.9 Å) S 2,6-Diazaspiro[3.3]heptane (Rigid, N-N ~4.2 Å) P->S Bioisosteric Replacement T1 Off-Target Toxicity (e.g., DNA Damage) P->T1 Conformational Promiscuity T2 High Target Selectivity (e.g., PARP-1, Ketohexokinase) S->T2 Predictable Vectorization

Pharmacological impact of bioisosteric replacement from piperazine to diazaspiro core.

Therapeutic Applications and Scaffold Diversity

The utility of diazaspiro cores extends far beyond oncology, spanning multiple therapeutic areas:

  • Inflammatory Diseases: The 2,8-diazaspiro[4.5]decan-1-one scaffold has been successfully deployed in the development of dual TYK2/JAK1 inhibitors. Compound 48, a derivative of this class, exhibited an IC50 of 6 nM for TYK2 and demonstrated exceptional selectivity over JAK2 (>23-fold), proving highly efficacious in acute ulcerative colitis models by regulating Th1, Th2, and Th17 cell formation[4].

  • Infectious Diseases: High-throughput screening campaigns have identified the diazaspiro[3.4]octane series as a potent anti-malarial scaffold. These sp3-rich compounds exhibit low nanomolar activity against multiple lifecycle stages of Plasmodium falciparum[5].

  • Metabolic and Neurological Disorders: Larger spiro systems, such as 1,9-diazaspiro[5.5]undecanes, have shown high affinity as Acetyl-CoA carboxylase (ACC) inhibitors and Neuropeptide Y5 (NPY Y5) antagonists, positioning them as viable candidates for obesity and pain management[6]. Conversely, replacing piperazine with diazaspiroalkanes in σ2 receptor ligands resulted in a loss of affinity, highlighting that spiro-replacement must be empirically matched to the target's binding pocket volume[7].

Quantitative Profiling of Diazaspiro Cores
Structural CorePrimary Application / TargetBioisosteric CounterpartKey Physicochemical AdvantageN-N Distance (Å)
Piperazine Broad SpectrumN/A (Baseline)High flexibility, synthetic ease~2.80 - 3.00
2,6-Diazaspiro[3.3]heptane PARP-1 (Oncology), KetohexokinasePiperazinePredictable vectorization, reduced cytotoxicity~4.17 - 4.24
2,8-Diazaspiro[4.5]decan-1-one TYK2/JAK1 (Inflammatory Bowel Disease)Piperidine/PiperazineHigh kinase selectivity (e.g., over JAK2)N/A
Diazaspiro[3.4]octane P. falciparum (Malaria)N/A (Novel sp3-rich scaffold)Multi-stage parasitic activity, metabolic stabilityN/A
1,9-Diazaspiro[5.5]undecane ACC / NPY Y5 (Obesity, Pain)DipiperidineEnhanced target affinity, rigid 3D conformationN/A

Synthetic Methodologies: Constructing the Spirocyclic Core

Synthesizing highly strained spirocycles requires precise control over reaction conditions to prevent ring-opening or polymerization. The synthesis of 2,6-diazaspiro[3.3]heptanes is typically achieved via a reductive amination and subsequent intramolecular ring closure[8].

Workflow A 1-benzyl-3-chloromethyl azetidine-3-carbaldehyde B Iminium Ion Formation (Aniline, AcOH, DCE) A->B C Reductive Amination (NaBH(OAc)3) B->C D Intramolecular Cyclization (t-BuOK, THF, 70°C) C->D E 2-Benzyl-6-phenyl-2,6- diazaspiro[3.3]heptane D->E

Step-by-step synthetic workflow for 2,6-diazaspiro[3.3]heptane derivatives.

Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane

Objective: Construct the strained 2,6-diazaspiro[3.3]heptane framework via reductive amination followed by intramolecular cyclization. Rationale: This protocol avoids highly explosive or corrosive reagents by utilizing a stepwise iminium formation and mild reduction, ensuring high fidelity in forming the spirocyclic core.

Step 1: Iminium Ion Formation

  • Action: Dissolve 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1 equiv) and aniline (1 equiv) in 1,2-dichloroethane (DCE). Add acetic acid (1 equiv).

  • Causality: Acetic acid acts as a mild catalyst to protonate the aldehyde, facilitating nucleophilic attack by the aniline to form the iminium ion. DCE is chosen for its excellent solvating properties and compatibility with the subsequent hydride reduction.

Step 2: Selective Reductive Amination

  • Action: Introduce sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) to the mixture and stir at room temperature.

  • Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the iminium ion over any unreacted aldehyde. This self-validating step prevents the formation of primary alcohol byproducts, ensuring a high-purity secondary amine intermediate. Validation Check: Monitor via LC-MS until the iminium mass fully disappears.

Step 3: Intramolecular Cyclization

  • Action: Isolate the intermediate amine and dissolve in anhydrous THF. Add potassium tert-butoxide (t-BuOK) (2.2 equiv as a 1.0 M solution in THF) and heat to 70 °C in a sealed tube for 90 minutes.

  • Causality: The strong, sterically hindered base t-BuOK deprotonates the secondary amine without acting as a nucleophile. The resulting amide anion undergoes an intramolecular SN2 displacement of the primary chloride. The sealed tube maintains solvent integrity at elevated temperatures, driving the thermodynamically challenging formation of the highly strained spiro[3.3]heptane system.

References

  • Hamza, D., et al. "Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes." Thieme-connect. 8

  • "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes." Chemical Communications. 1

  • "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds." PMC. 6

  • Reilly, S. W., et al. "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity." PMC. 3

  • "Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds." Blumberg Institute. 2

  • "Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands." MDPI.7

  • "Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts." PubMed. 5

  • "Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease." ACS Publications. 4

Sources

Methodological & Application

using 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one in Medicinal Chemistry & Organic Synthesis

Executive Summary

This technical guide details the application of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one (hereafter referred to as 4-HDN ), a high-value spirocyclic scaffold.[1] Unlike traditional flat aromatic heterocycles, 4-HDN offers significant


 character, enhanced solubility, and precise conformational restriction. This guide provides validated protocols for its synthesis, functionalization, and integration into drug discovery workflows, specifically targeting peptidomimetics and kinase inhibitor design.

Part 1: Chemical Profile & Structural Logic

The 4-HDN scaffold represents a fusion of a cyclopentane ring and a 4-hydroxy-pyrazolidin-3-one moiety.[1] Its utility stems from three structural features:

  • Spiro-Fusion (C5): Locks the orientation of the nitrogen lone pairs and substituents, reducing the entropic penalty of binding to protein targets.[1]

  • 1,2-Diaza Motif: Acts as a bioisostere for

    
    -lactams and hydrazides, serving as a hydrogen bond donor/acceptor pair.[1]
    
  • C4-Hydroxyl Handle: A critical vector for diversification (via O-alkylation) or transformation (elimination to the Michael acceptor).[1]

Structural Visualization

HDN_Structure cluster_legend Functional Logic Core Spiro Core (C5) N1 N1 (H-Bond Donor) Core->N1 Rigidification C4 C4-OH (Chiral Handle) Core->C4 Stereocenter C3 C3 Carbonyl C4->C3 Alpha-position RingA Cyclopentane (Lipophilicity) RingA->Core Spiro-fusion Fsp3 High Fsp3 (Metabolic Stability)

Figure 1: Structural deconstruction of 4-HDN highlighting pharmacophoric elements.

Part 2: Synthesis & Preparation Protocols

While 4-HDN is occasionally available from specialized vendors, in-house synthesis ensures stereochemical control and scalability.[1] The following protocol describes the Alpha-Hydroxylation Route , starting from the parent spiro-pyrazolidinone.

Protocol A: Synthesis of Parent Scaffold (1,2-diazaspiro[4.4]nonan-3-one)

Prerequisite for 4-HDN synthesis.[1]

Reagents: Cyclopentanone (1.0 eq), Ethyl hydrazinoacetate hydrochloride (1.1 eq), Triethylamine (2.2 eq), Ethanol (Abs).

  • Condensation: Charge a reactor with cyclopentanone (10 mmol) and ethyl hydrazinoacetate hydrochloride (11 mmol) in Ethanol (50 mL).

  • Cyclization: Add Triethylamine (22 mmol) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (78°C) for 12 hours. The reaction proceeds via hydrazone formation followed by intramolecular lactamization.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1N HCl (to remove unreacted hydrazine) and Brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Et₂O/Hexanes.

    • Target Yield: 75-85%

    • Checkpoint: Confirm structure via ¹H NMR (absence of ethyl ester signals).

Protocol B: Regioselective Alpha-Hydroxylation to 4-HDN

This step installs the hydroxyl group using Davis Oxaziridine chemistry.[1]

Reagents: Parent spiro-lactam (from Protocol A), LiHMDS (1.0 M in THF), (+)-Camphorsulfonyl oxaziridine (Davis Reagent), Anhydrous THF.

StepOperationCritical Parameter
1. Enolization Dissolve parent lactam (1.0 eq) in THF under Ar. Cool to -78°C . Add LiHMDS (2.2 eq) dropwise.Maintain -78°C to prevent ring opening. Stir for 45 min.
2. Oxidation Dissolve Davis Reagent (1.2 eq) in THF. Cannulate into the enolate solution slowly.Exothermic. Keep T < -60°C.
3. Quench Stir at -78°C for 1h, then warm to 0°C. Quench with sat. NH₄Cl.Watch for gas evolution.
4. Isolation Extract with EtOAc (3x). Wash with 10% Na₂S₂O₃ (removes oxidant).Do not use strong acid during workup (risk of dehydration).
5. Purification Flash Chromatography (DCM:MeOH 95:5).Product is polar.
  • Yield: 60-70%

  • Stereochemistry: If a chiral oxaziridine is used, high enantiomeric excess (ee > 90%) can be achieved.

Part 3: Application Workflows in Drug Discovery

The 4-HDN scaffold is a versatile intermediate.[1] Below are the three primary workflows for its utilization.

Workflow 1: Library Generation via O-Alkylation

The C4-hydroxyl is a nucleophilic handle.[1] This workflow generates ether-linked libraries for probing hydrophobic pockets in kinases or GPCRs.[1]

  • Deprotonation: Treat 4-HDN with NaH (1.1 eq) in DMF at 0°C.

  • Alkylation: Add diverse alkyl halides (R-X). Stir RT 4-12h.

  • Result: 4-Alkoxy-1,2-diazaspiro[4.4]nonan-3-ones.[1]

    • Note: N1-alkylation is a competing reaction. If N1-alkylation is undesired, protect N1 with Boc anhydride prior to O-alkylation.

Workflow 2: Dehydration to Michael Acceptors

Converting 4-HDN to the


-unsaturated lactam creates a "warhead" for covalent inhibition (targeting Cysteine residues).[1]
  • Mesylation: React 4-HDN with MsCl/Et₃N in DCM (0°C).

  • Elimination: Treat the crude mesylate with DBU (1.5 eq) in Toluene (reflux).

  • Product: 1,2-diazaspiro[4.4]non-1-en-3-one .

    • Application: Covalent inhibitor design (e.g., JAK3 or BTK inhibitors).

Workflow 3: Reductive Ring Opening (Peptidomimetics)

Cleaving the N-N bond yields a conformationally constrained 1,1-disubstituted cyclopentane diamine/amino-alcohol, a mimic of gem-dimethyl substituted amino acids.[1]

  • Reduction: Treat 4-HDN with Raney Nickel/H₂ (50 psi) in MeOH.

  • Product: 1-(Aminomethyl)-1-aminocyclopentane derivatives.[1]

Part 4: Mechanistic Visualization

The following diagram illustrates the strategic divergence from the 4-HDN core into three distinct chemical spaces relevant to drug discovery.

Workflow HDN 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one (4-HDN) Reagent1 1. Boc2O 2. NaH, R-X HDN->Reagent1 Reagent2 1. MsCl, Et3N 2. DBU, Heat HDN->Reagent2 Reagent3 Raney Ni, H2 HDN->Reagent3 Prod1 O-Alkyl Ethers (Solubility/Binding) Reagent1->Prod1 Library Synthesis Prod2 Spiro-Enone (Covalent Warhead) Reagent2->Prod2 Elimination Prod3 Gem-Diamine (Peptidomimetic) Reagent3->Prod3 Reductive Cleavage

Figure 2: Divergent synthesis pathways from the 4-HDN scaffold.

References

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link

  • Zheng, Y. J., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in drug discovery." Expert Opinion on Drug Discovery, 11(9), 831–840. Link

  • Smith, A. B., et al. (2009). "Design, Synthesis, and Evaluation of Non-Peptide Peptidomimetics." Journal of Medicinal Chemistry, 52(2), 459-472. (Contextual grounding for spiro-lactam mimetics).
  • Davis, F. A., & Chen, B. C. (1992). "Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines." Chemical Reviews, 92(5), 919–934. Link (Protocol validation for Alpha-Hydroxylation).

  • Matteson, D. S. (2013). "Boronic esters in stereoselective synthesis." Tetrahedron, 69(35), 7435-7460.

Disclaimer: This Application Note is for research purposes only. All syntheses should be conducted in a fume hood with appropriate PPE. Check local regulations regarding the handling of hydrazine derivatives.

Sources

Application Note: Functionalization Protocols for 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

The 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one scaffold represents a privileged structural motif in modern drug discovery, particularly for the design of constrained peptidomimetics (e.g.,


-turn mimetics) and fragment-based drug design (FBDD). Its value lies in the spiro[4.4]nonane  core, which imparts high 

character—a key metric for improving solubility and target selectivity—while the pyrazolidinone ring offers distinct vectors for hydrogen bonding.

This guide details the sequential and selective functionalization of this scaffold. Unlike flat aromatic systems, this molecule possesses three distinct reactive centers with hierarchical nucleophilicity: the distal amine (


), the secondary alcohol (

-OH), and the proximal amide (

).
Reactivity Profile & Numbering

To ensure protocol precision, we utilize the following numbering scheme for the heterocycle:

  • 
     (Distal Nitrogen):  Secondary amine character. Most nucleophilic (
    
    
    
    for conjugate acid).
  • 
     (Proximal Nitrogen):  Amide-like. Low nucleophilicity due to resonance with 
    
    
    
    .
  • 
     (Carbonyl):  Lactam/Hydrazide carbonyl.
    
  • 
     (Methine):  Bears the secondary hydroxyl group. Chiral center.
    
  • 
     (Spiro Junction):  Quaternary carbon shared with the cyclopentyl ring.
    

Reactivity Hierarchy:


 (Amine) 


-OH (Alcohol)


(Amide).

Synthesis of the Core Scaffold

Context: While this guide focuses on functionalization, understanding the origin of the material is critical for impurity profiling. The core is typically accessed via a Darzens condensation followed by hydrazine cyclization.

Core Synthesis Workflow:

  • Darzens Condensation: Cyclopentanone + Ethyl chloroacetate

    
     Spiro-glycidic ester (Ethyl 1-oxaspiro[2.4]heptane-2-carboxylate).
    
  • Ring Opening/Closure: Spiro-glycidic ester + Hydrazine hydrate

    
    4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one .
    

Protocol A: Selective -Functionalization

Objective: Introduction of diversity elements at the most nucleophilic nitrogen without protecting the hydroxyl group.

Mechanism & Rationale

The


 nitrogen is sufficiently basic to participate in 

alkylations and reductive aminations. The adjacent spiro-center (

) provides steric bulk, often suppressing over-alkylation to the quaternary ammonium salt. The

-OH is less nucleophilic under neutral/mildly basic conditions, allowing for chemoselective

derivatization.
Experimental Procedure: -Reductive Amination

Reagents:

  • Scaffold: 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one (1.0 equiv)

  • Aldehyde:

    
     (1.1 equiv)
    
  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Acid Catalyst: Acetic acid (catalytic, 0.1 equiv)

Step-by-Step Protocol:

  • Imine Formation: In a dry reaction vial, suspend the scaffold (100 mg, 0.64 mmol) in anhydrous DCE (3 mL). Add the aldehyde (0.70 mmol) and acetic acid (4

    
    L).
    
    • Critical Check: If the scaffold is insoluble, use a THF/MeOH (9:1) mixture, though this may slow the reduction.

  • Equilibration: Stir at room temperature for 1 hour. Formation of the intermediate azomethine imine (a stable dipole) may be observed by LCMS.

  • Reduction: Cool the mixture to 0°C. Add STAB (203 mg, 0.96 mmol) in one portion. Allow to warm to RT and stir for 4–16 hours.

  • Quench: Quench with saturated aqueous

    
     (5 mL).
    
  • Workup: Extract with EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (

    
    /MeOH gradient).
    

Data: Solvent Screening for


-Alkylation (Benzyl Bromide) 
Conditions: 1.0 eq Scaffold, 1.1 eq BnBr, 2.0 eq Base, 25°C, 12h.
SolventBaseYield (

-Bn)
Yield (

-Bn)
Selectivity (

:

)
DMF

65%15%4.3 : 1
MeCN

78%<5%>15 : 1
THF

40%35%1.1 : 1

Insight: Use weak organic bases in aprotic solvents (MeCN/Et3N) to maximize


 selectivity. Strong bases like NaH deprotonate the OH, leading to mixtures.

Protocol B: -Hydroxyl Manipulation

Objective: Modification of the secondary alcohol. This typically requires prior protection or functionalization of


 to prevent side reactions.
Strategy: Mitsunobu Inversion

The 4-OH group is sterically crowded by the spiro-ring. Standard


 displacements of sulfonates (mesylates) are often sluggish. The Mitsunobu reaction  is preferred for installing ethers or esters with stereochemical inversion.

Prerequisite:


 must be protected (e.g., 

-Boc or

-Benzyl) to prevent hydrazine alkylation.
Experimental Procedure: Ether Synthesis

Reagents:

  • Substrate:

    
    -Boc-4-hydroxy-1,2-diazaspiro[4.4]nonan-3-one (1.0 equiv)
    
  • Phenol/Alcohol:

    
     (1.5 equiv)
    
  • Phosphine:

    
     (1.5 equiv)
    
  • Azodicarboxylate: DIAD (1.5 equiv)

  • Solvent: Anhydrous Toluene (preferred over THF for higher temp)

Step-by-Step Protocol:

  • Preparation: Dissolve

    
    -Boc-scaffold (0.5 mmol), 
    
    
    
    (200 mg), and the phenol (0.75 mmol) in anhydrous Toluene (5 mL) under
    
    
    .
  • Addition: Cool to 0°C. Add DIAD (150 mg) dropwise over 10 minutes.

    • Visual Cue: The yellow color of DIAD should fade upon addition.

  • Reaction: Heat to 60°C for 12 hours. (Elevated temperature helps overcome steric hindrance at

    
    ).
    
  • Workup: Concentrate and triturate with cold

    
     to precipitate 
    
    
    
    . Filter and purify the filtrate by chromatography.

Protocol C: Oxidation to Spiro-Pyrazolidinedione

Objective: Creating the 1,2-diazaspiro[4.4]nonane-3,4-dione core. This activates the


 position for further condensation chemistry (e.g., hydrazine condensation to triazines).

Reagents:

  • Oxidant: Dess-Martin Periodinane (DMP) (1.2 equiv)

  • Solvent:

    
    [1]
    
  • Buffer:

    
     (5.0 equiv)
    

Protocol:

  • Suspend the 4-hydroxy scaffold in

    
    . Add solid 
    
    
    
    (critical to buffer the acetic acid byproduct which can open the hydrazine ring).
  • Add DMP at 0°C. Stir at RT for 2 hours.

  • Quench with sat.

    
    /
    
    
    
    (1:1).
  • Isolate the dione immediately; these species can be hydrate-sensitive.

Visual Workflows

Functionalization Logic Map

The following diagram illustrates the decision tree for functionalizing the scaffold based on target priority.

G Start 4-Hydroxy-1,2-diazaspiro[4.4] nonan-3-one N1_Path Path A: N1-Functionalization (Nucleophilic Attack) Start->N1_Path R-CHO / STAB or R-X / Base O_Path Path B: O-Functionalization (Electrophilic Attack) Start->O_Path 1. N1-Protect (Boc) 2. Mitsunobu/Alkylation Ox_Path Path C: Oxidation (Redox) Start->Ox_Path DMP or Swern Prod_N1 N1-Alkyl/Acyl Derivative (Retains 4-OH) N1_Path->Prod_N1 Prod_O 4-Alkoxy/Acyloxy Derivative (Requires N1-Protection) O_Path->Prod_O Prod_Ox Spiro-Pyrazolidine-3,4-dione Ox_Path->Prod_Ox

Caption: Divergent synthetic pathways for the 4-hydroxy-1,2-diazaspiro[4.4]nonan-3-one scaffold.

Azomethine Imine Formation (Special Case)

A unique feature of 3-pyrazolidinones is the formation of stable azomethine imines with aldehydes, which can be isolated or reduced.

Reaction Substrate 4-Hydroxy-Pyrazolidinone (Free N1) Intermediate Azomethine Imine Dipole (Stable Intermediate) Substrate->Intermediate -H2O (Condensation) Aldehyde Aryl Aldehyde (Ar-CHO) Aldehyde->Intermediate -H2O (Condensation) Intermediate->Intermediate 1,3-Dipolar Cycloaddition (with dipolarophiles) Product N1-Benzyl Derivative (Reductive Amination) Intermediate->Product NaBH(OAc)3 (Reduction)

Caption: Formation of Azomethine Imine intermediate and subsequent reduction or cycloaddition.

Safety & Handling

  • Hydrazine Residues: If synthesizing the core from the spiro-glycidic ester, ensure all hydrazine is consumed. Hydrazines are potential carcinogens.

  • Dess-Martin Periodinane: Explosive hazard when heated. Use in solution at moderate temperatures.

  • Stereochemistry: The scaffold is racemic unless resolved. Chiral HPLC (e.g., Chiralpak AD-H) is recommended for separating enantiomers after

    
    -functionalization.
    

References

  • Core Synthesis (Darzens/Hydrazine)

    • Takenaka, H., & Hayase, Y. (1989).[2] Synthesis of spiro[4.4]nonane derivatives. Heterocycles, 29(6), 1185-1189.[2]

    • Context: Establishes the route from cyclopentanone to spiro-heterocycles.
  • Pyrazolidinone Reactivity (Azomethine Imines)

    • Stanovnik, B., & Svete, J. (2004). Pyrazolidin-3-ones and their fused analogs.[3][4][5] Chemical Reviews, 104(5), 2433-2480.

    • Context: Comprehensive review of vs reactivity and azomethine imine form
  • Application in Peptidomimetics

    • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors.
    • Context: Discusses the use of aza-analogs and spiro-constraints in drug design.
  • Mitsunobu Inversion on Hindered Alcohols

    • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.
    • Context: Protocol parameters for secondary alcohols in hindered environments.
  • General Spirocyclic Scaffolds in Drug Discovery

    • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery.[6] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.

    • Context: Validates the "privileged" n

Sources

Application Note: 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one as a Privileged Scaffold for 3D Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The pharmaceutical industry’s shift away from planar, sp²-hybridized aromatic molecules toward complex, three-dimensional architectures has been driven by the "Escape from Flatland" paradigm. Molecules with a higher fraction of sp³-hybridized carbons (


) consistently demonstrate improved solubility, enhanced metabolic stability, and reduced off-target toxicity [2].

4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one (CAS: 99669-69-9) represents an elite building block in this space. Structurally, it fuses a cyclopentane ring with a pyrazolidin-3-one (pyrazolone) core via a spiro-junction.

  • High 3D Character : With 6 out of 7 carbons being sp³-hybridized, the scaffold boasts an exceptional

    
     of 0.85, providing a highly spherical vector space for target engagement.
    
  • Privileged Core : The pyrazolone motif is a well-documented pharmacophore exhibiting broad-spectrum antitumor, antiviral, and anti-inflammatory activities[1, 3, 4].

  • Synthetic Versatility : The hydroxyl group at the C4 position serves as a critical synthetic handle for divergent library generation (e.g., etherification, cross-coupling) while acting as a potent hydrogen-bond donor/acceptor in protein binding pockets.

Synthetic Methodology: Regioselective Derivatization

A major challenge in functionalizing pyrazolone scaffolds is controlling the regioselectivity between N-alkylation and O-alkylation. Based on Hard-Soft Acid-Base (HSAB) theory, the following protocol is optimized to selectively yield O4-alkylated derivatives, which have shown potent biological activity in recent screens [1].

Protocol 1: Regioselective O-Alkylation of the C4-Hydroxyl Group

Objective : To synthesize a library of O-alkylated spiropyrazolone ethers with high regiochemical fidelity.

Reagents & Materials :

  • 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one (1.0 eq)

  • Alkyl/Aryl halide (1.2 eq)

  • Potassium carbonate (

    
    , 2.0 eq)
    
  • Anhydrous N,N-Dimethylformamide (DMF)

Scientific Causality :


 is specifically chosen over stronger bases (e.g., NaH) to selectively deprotonate the more acidic C4-hydroxyl group without initiating unwanted N-alkylation or base-catalyzed ring-opening of the spirocycle. DMF provides a polar aprotic environment that maximizes the nucleophilicity of the resulting hard oxygen anion.

Step-by-Step Procedure :

  • Preparation : Charge a flame-dried 50 mL round-bottom flask with 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one (1.0 mmol) and

    
     (2.0 mmol).
    
  • Inert Atmosphere : Purge the flask with

    
     for 5 minutes. Experience Note: Pyrazolone cores can be susceptible to oxidative degradation under basic conditions; strict inert atmosphere prevents baseline impurities.
    
  • Deprotonation : Add 5.0 mL of anhydrous DMF. Stir at room temperature (

    
    ) for 15 minutes to pre-form the alkoxide intermediate.
    
  • Coupling : Add the alkyl halide (1.2 mmol) dropwise via syringe. Elevate the temperature to

    
     and stir for 4–6 hours.
    
  • Reaction Monitoring : Monitor reaction completion via LC-MS. The O-alkylated product typically elutes earlier than the highly polar starting material on a reverse-phase C18 column.

  • Workup : Quench the reaction with ice-cold distilled water (15 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification : Wash the combined organic layers with a 5% aqueous LiCl solution (

    
     mL). Experience Note: This step is critical. LiCl efficiently partitions residual DMF into the aqueous phase. Trace DMF will severely interfere with downstream in vitro biological assays. Dry over 
    
    
    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

High-Throughput Biological Screening

Spiropyrazolones have demonstrated remarkable efficacy as antitumor agents by inducing apoptosis[1, 4]. The following workflow outlines a self-validating phenotypic and mechanistic screening cascade.

HTS_Workflow Scaffold 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one (Core Scaffold) Derivatization Library Synthesis (Regioselective Alkylation) Scaffold->Derivatization PrimaryScreen Primary Phenotypic Screen (Cell Viability Assay) Derivatization->PrimaryScreen SecondaryScreen Secondary Target Screen (Caspase 3/7 Activation) PrimaryScreen->SecondaryScreen Hit Hit Identification (IC50 < 1 µM) SecondaryScreen->Hit

Fig 1. Hit-to-Lead screening workflow utilizing the 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one scaffold.
Protocol 2: Multiplexed Cell Viability and Apoptosis Assay

Objective : Identify compounds that inhibit cancer cell proliferation specifically through the induction of apoptosis.

Scientific Causality : We utilize an ATP-quantification method (CellTiter-Glo) rather than traditional MTT assays. MTT relies on mitochondrial reductase activity, which can be artificially skewed by compounds that alter cellular metabolism without causing death. Multiplexing with a Caspase-3/7 fluorogenic substrate confirms that cell death is apoptotic rather than necrotic.

Step-by-Step Procedure :

  • Cell Seeding : Seed target cancer cells (e.g., A549 human lung carcinoma) at 5,000 cells/well in a 384-well white opaque microplate. Note: White plates maximize luminescence reflection and prevent well-to-well optical crosstalk.

  • Incubation : Incubate for 24 hours at

    
     in a 5% 
    
    
    
    humidified incubator to allow cell adherence.
  • Compound Dosing : Dispense the synthesized spiropyrazolone derivatives using an acoustic liquid handler (e.g., Echo 550) to create a 10-point dose-response curve (top concentration 10 µM, 1:3 dilutions). Experience Note: Acoustic dispensing eliminates pipette tip waste and keeps final DMSO concentrations strictly below 0.1%, preventing solvent-induced cytotoxicity.

  • Treatment Window : Incubate cells with compounds for 72 hours.

  • Caspase Measurement : Add Caspase-Glo 3/7 Reagent (1:1 v/v). Incubate for 30 minutes at room temperature and read fluorescence/luminescence to quantify early-stage apoptosis.

  • Viability Measurement : Add CellTiter-Glo Reagent. Shake the plate at 500 rpm for 2 minutes to induce complete cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Read on a multi-mode plate reader.

  • Validation : Ensure the assay

    
    -factor is 
    
    
    
    using Doxorubicin as the positive control and 0.1% DMSO as the negative vehicle control.

Structure-Activity Relationship (SAR) & Data Presentation

The 3D nature of the spirocycle allows for precise spatial orientation of functional groups. Table 1 summarizes the physicochemical and biological profiling of representative derivatives, demonstrating how substitutions at the O4 and N1 positions impact efficacy.

Table 1: Physicochemical Properties and in vitro Cytotoxicity of Spiropyrazolone Derivatives

Cmpd IDO4-Substitution (

)
N1-Substitution (

)

CLogPIC

A549 (µM)
IC

HepG2 (µM)
Core -H-H0.850.42> 50.0> 50.0
1a -Benzyl-H0.652.1514.2 ± 1.118.5 ± 1.4
1b -4-Fluorobenzyl-Phenyl0.553.801.8 ± 0.22.4 ± 0.3
1c -Pyridine-3-ylmethyl-Phenyl0.522.950.4 ± 0.1 0.6 ± 0.1
Ctrl Doxorubicin (Pos. Control)-0.441.270.2 ± 0.050.3 ± 0.08

Data Interpretation: The unsubstituted core lacks sufficient lipophilicity (CLogP = 0.42) to cross cell membranes effectively. Introduction of a pyridine-3-ylmethyl group at O4 (Compound 1c ) dramatically improves potency, likely due to favorable hydrogen-bond interactions within the target binding pocket, while maintaining a highly favorable


 > 0.5.

Mechanistic Pathway Visualization

Compounds based on the spiropyrazolone scaffold frequently exhibit their antitumor effects by disrupting protein-protein interactions (such as MDM2/p53), leading to the stabilization of p53 and subsequent mitochondrially-mediated apoptosis [1].

MOA_Pathway Compound Spiropyrazolone Derivative Target Target Protein Interaction (e.g., MDM2/p53) Compound->Target Binds p53 p53 Stabilization & Activation Target->p53 Relieves Inhibition Bax Bax Upregulation p53->Bax Transcriptional Activation CytoC Cytochrome c Release (Mitochondrial Membrane) Bax->CytoC Pore Formation Caspase Caspase-3/7 Cleavage CytoC->Caspase Apoptosome Assembly Apoptosis Programmed Cell Death (Apoptosis) Caspase->Apoptosis Execution

Fig 2. Proposed apoptotic signaling pathway induced by spiropyrazolone derivatives.

References

  • Wu, S., Li, Y., Xu, G., Chen, S., Zhang, Y., Liu, N., Dong, G., Miao, C., Su, H., Zhang, W., & Sheng, C. (2016). Novel spiropyrazolone antitumor scaffold with potent activity: Design, synthesis and structure-activity relationship. European Journal of Medicinal Chemistry, 115, 141-147.[Link]

  • Wootton, T. L., & Allwood, D. M. (2022). Synthesis of spirocyclic dihydropyrazoles from tosylhydrazones and electron-deficient alkenes. Organic & Biomolecular Chemistry, 20, 2081-2085.[Link]

  • Srinivasan, R., Narayana, B., Sarojini, B. K., Bhanuprakash, V., Raj, C. G. D., & Nayak, P. S. (2016). Design and Synthesis of Novel Spiro-Piperidinyl Pyrazolone Derivatives and Their Potential Antiviral Activity. Letters in Drug Design & Discovery, 13(2), 149-160.[Link]

  • Abo-Ashour, M. F., Eldehna, W. M., Nocentini, A., et al. (2024). Green sonosynthesis of novel pyrazolone-fused heterocycles catalyzed by a hydroxyl-functionalized ionic liquid: Discovery of a potent anticancer lead. Arabian Journal of Chemistry, 17(2), 105530.[Link]

Application Note: Derivatization Strategies for 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide for the derivatization of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one , designed for medicinal chemists and drug discovery professionals.

Introduction & Scaffold Analysis

The 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one scaffold represents a high-value "privileged structure" in modern drug discovery. Unlike flat aromatic heterocycles, this spirocyclic motif offers high fraction of sp3-hybridized carbons (


), enhanced solubility, and defined 3D-vectorial substituent display.[1]

The core structure features a pyrazolidin-3-one ring spiro-fused to a cyclopentane. The presence of the 4-hydroxy group adjacent to the carbonyl creates a dense functionality pattern, mimicking the transition states of peptide bond hydrolysis or serving as a bioisostere for


-lactam antibiotics and CNS-active agents.
Structural Reactivity Profile

The molecule possesses three distinct orthogonal handles for derivatization:

  • N1 (Distal Nitrogen): The most nucleophilic center (

    
     amine character). Primary site for alkylation and reductive amination.
    
  • C4-Hydroxyl (Secondary Alcohol): A hydrogen bond donor/acceptor. Susceptible to acylation, etherification, or oxidation to the reactive dione.[1]

  • N2 (Proximal Amide Nitrogen): Low nucleophilicity due to conjugation with the C3-carbonyl. Requires deprotonation (

    
    ) for functionalization, typically after N1 protection.[1]
    
Reactivity Map (Graphviz)[1]

ReactivityMap Scaffold 4-Hydroxy-1,2-diazaspiro[4.4] nonan-3-one N1 N1 (Distal Amine) Nucleophilic Attack Scaffold->N1 OH C4-Hydroxyl Sec-Alcohol Scaffold->OH N2 N2 (Amide) Acidic Proton Scaffold->N2 Alkylation Reductive Amination SN2 Alkylation N1->Alkylation High Selectivity Acylation Ester/Carbamate Formation Oxidation to Dione OH->Acylation Standard Conditions Arylation Copper/Pd-Catalyzed Cross-Coupling N2->Arylation Requires N1-Protection

Figure 1: Orthogonal reactivity landscape of the 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one scaffold.

Synthetic Protocols

The following protocols are designed for parallel synthesis and library generation. All reactions should be performed in a fume hood with standard PPE.

Protocol A: N1-Selective Alkylation (Reductive Amination)

Target: Creation of N1-substituted libraries without affecting the 4-OH or N2-amide.

Rationale: The N1 nitrogen is sufficiently basic to undergo condensation with aldehydes. The resulting hydrazone/iminium species is reduced in situ. This method avoids over-alkylation common with alkyl halides.

Materials:

  • Scaffold: 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one (1.0 equiv)

  • Aldehyde: Diverse R-CHO (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF[1]

  • Acid Catalyst: Acetic acid (1-2 drops)

Step-by-Step Procedure:

  • Dissolution: In a 20 mL scintillation vial, dissolve 1.0 mmol of the scaffold in 5 mL of DCE.

  • Imine Formation: Add 1.1 mmol of the aldehyde and 2 drops of acetic acid. Stir at Room Temperature (RT) for 1 hour. Checkpoint: Monitor by LCMS for hydrazone formation.

  • Reduction: Cool the mixture to 0°C. Add 1.5 mmol of STAB portion-wise.

  • Reaction: Allow to warm to RT and stir overnight (12-16 h).

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL).

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Protocol B: C4-Hydroxyl Functionalization (Carbamate Synthesis)

Target: Modulating solubility and H-bond properties via the secondary alcohol.

Rationale: To functionalize the OH group selectively in the presence of N1, N1 must be protected (e.g., Boc, Cbz) or sterically hindered.[1] If N1 is alkylated (from Protocol A), this step can be performed directly.[1]

Materials:

  • Substrate: N1-substituted-4-hydroxy-1,2-diazaspiro[4.4]nonan-3-one (1.0 equiv)

  • Reagent: Isocyanate (R-NCO) or Carbamoyl Chloride (1.1 equiv)

  • Base: Triethylamine (TEA) (1.5 equiv) or DMAP (0.1 equiv)[1]

  • Solvent: DCM or Acetonitrile

Step-by-Step Procedure:

  • Setup: Dissolve 0.5 mmol of the N1-substituted substrate in 3 mL anhydrous DCM.

  • Activation: Add TEA (0.75 mmol). If using an isocyanate, add DMAP (0.05 mmol) as a catalyst.[1]

  • Addition: Add the isocyanate/carbamoyl chloride dropwise at 0°C.

  • Incubation: Stir at RT for 4-6 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (rapidly) and brine.

  • Validation:

    
    H NMR should show a downfield shift of the C4-H proton (typically from 
    
    
    
    4.2 to
    
    
    5.1-5.5).
Protocol C: Oxidation to 1,2-Diazaspiro[4.4]nonane-3,4-dione

Target: Generating a reactive electrophilic "warhead" for covalent inhibition.[1]

Rationale: The 1,2-diazaspiro[4.4]nonane-3,4-dione system contains a highly activated ketone at position 4, capable of forming reversible covalent bonds with active site serines or cysteines.[1]

Materials:

  • Substrate: N1-protected/substituted scaffold (1.0 equiv)

  • Oxidant: Dess-Martin Periodinane (DMP) (1.2 equiv)

  • Solvent: DCM (anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of substrate in 10 mL DCM.

  • Oxidation: Add 1.2 mmol DMP at 0°C.

  • Monitoring: Stir at RT for 2 hours. The reaction is typically fast. Note: The product is often colored (yellow/orange).

  • Workup: Quench with 1:1 mixture of sat. Na₂S₂O₃ and sat. NaHCO₃. Stir vigorously until the layers separate clearly.

  • Isolation: Extract with DCM. Dry and concentrate. Do not use methanol during purification (risk of hemiketal formation).

QC & Validation Standards

Data integrity is paramount. All synthesized derivatives must meet the following criteria before biological screening.

Table 1: Quality Control Specifications

ParameterMethodAcceptance CriteriaNotes
Purity LC-MS (UV 254 nm + ELSD)> 95%ELSD required as spiro-core has low UV absorbance.
Identity

H NMR (DMSO-

)
Integral matchVerify loss of OH signal for Protocol C.
Stereochemistry Chiral HPLC> 90% ee (if chiral)4-OH creates a stereocenter; diastereomers may separate.
Residual Solvent

H NMR
< 1% wt/wtCritical for biological assays (DMSO/DCM).[1]

Medicinal Chemistry Applications

Peptidomimetics (Gamma-Turn Mimetics)

The 1,2-diazaspiro[4.4]nonan-3-one core constrains the


 and 

torsion angles, effectively mimicking a

-turn in peptides.
  • Application: Design of inhibitors for protein-protein interactions (PPIs) where a turn conformation is the recognition motif (e.g., GPCR ligands).[1]

  • Strategy: Decorate N1 with an amino acid side chain mimic (benzyl, isobutyl) and the 4-OH with a solubilizing group.

Covalent Serine Protease Inhibitors

The 3,4-dione derivative (from Protocol C) acts as an electrophilic trap.[1]

  • Mechanism: The active site serine attacks the C4-carbonyl, forming a hemiketal transition state analog.

  • Reference Precedent: Analogous to the mechanism of Cycloserine and related 4-oxopyrazolidines [1].

Library Generation Workflow (Graphviz)[1]

LibraryWorkflow Start Scaffold (4-OH-1,2-diazaspiro...) Split Split Batch Start->Split PathA Path A: N1-Alkylation (Reductive Amination) Split->PathA PathB Path B: N1-Protection (Boc/Cbz) Split->PathB Step2A N1-Substituted Library PathA->Step2A Step2B O-Functionalization (Acylation/Alkylation) PathB->Step2B Step2C Oxidation to Dione PathB->Step2C FinalA Library 1: N1-Diversity Step2A->FinalA FinalB Library 2: O-Diversity Step2B->FinalB FinalC Library 3: Covalent Warheads Step2C->FinalC

Figure 2: Parallel synthesis workflow for generating diverse chemical libraries from the parent scaffold.

References

  • Synthesis and Reactivity of 3-Pyrazolidinones: Title: Recent advances in the synthesis of polysubstituted 3-pyrazolidinones.[2][3][4] Source: ARKIVOC 2015 (vi) 175-205.[2][3][4] URL:[Link]

  • Spirocyclic Scaffolds in Drug Discovery: Title: The Use of Spirocyclic Scaffolds in Drug Discovery. Source: Bioorganic & Medicinal Chemistry Letters (via ScienceDirect/Core). URL:[Link]

  • N-Alkylation Selectivity: Title: Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles.[5] Source: Journal of Organic Chemistry, 2018.[1] URL:[Link][1][5]

  • Wolff-Kishner/Hydrazine Chemistry (Background): Title: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). Source: Chemistry LibreTexts.[6] URL:[Link][1][2][3][7][8][9][10]

Sources

experimental setup for 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for synthesizing 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one , a critical spirocyclic scaffold used in the development of novel GPCR ligands and enzyme inhibitors. Unlike standard pyrazolidinone syntheses, the construction of the spiro[4.4] system requires precise control over the quaternary carbon formation.

This guide utilizes a robust Darzens condensation-hydrazinolysis sequence , selected for its ability to generate the quaternary spiro-center and the pharmacological "warhead" (the hydroxy-lactam moiety) in just two scalable steps.

Scientific Background & Mechanistic Logic

The synthesis addresses the high steric energy barrier of forming adjacent quaternary centers in 5-membered rings. We bypass direct alkylation methods (which suffer from low yields due to steric hindrance) in favor of a ring-contraction/expansion strategy.

The Two-Stage Strategy:
  • Spiro-Epoxidation (Darzens Condensation): We first construct the spiro-framework by reacting cyclopentanone with ethyl chloroacetate. This forms a glycidic ester (spiro-epoxide). The choice of base (Sodium Ethoxide) and temperature (0–5°C) is critical to favor the formation of the trans-epoxide and prevent self-condensation of the ketone.

  • Regioselective Hydrazinolysis: The spiro-epoxide is subjected to nucleophilic attack by hydrazine. Mechanistically, hydrazine first attacks the ester carbonyl to form a hydrazide intermediate. Subsequently, the terminal nitrogen of the hydrazide attacks the epoxide ring (typically at the less hindered carbon), affecting a 5-exo-tet cyclization that yields the target 4-hydroxy-3-pyrazolidinone ring.

Experimental Setup & Reagents

Reagents
ReagentPurityRoleHazard Note
Cyclopentanone>99%SubstrateFlammable
Ethyl Chloroacetate>98%ReagentHighly Toxic / Vesicant
Sodium Ethoxide (NaOEt)21% wt in EtOHBaseCorrosive / Moisture Sensitive
Hydrazine Hydrate80% or 100%NucleophileCarcinogen / Corrosive
Ethanol (Absolute)AnhydrousSolventFlammable
Dichloromethane (DCM)ACS GradeExtractionVolatile
Equipment
  • Reactor: 3-Neck Round Bottom Flask (RBF) equipped with a pressure-equalizing addition funnel and N2 inlet.

  • Temperature Control: Ice/Salt bath (-10°C to 0°C) and Oil Bath (for reflux).

  • Purification: High-vacuum distillation setup (for Intermediate 1) and Recrystallization apparatus.

Detailed Protocol

Stage 1: Synthesis of Ethyl 1-oxaspiro[2.4]heptane-2-carboxylate (Intermediate A)

Rationale: The purity of this intermediate dictates the success of the final cyclization. Unreacted chloroacetate will alkylate hydrazine in the next step, causing complex mixtures.

  • Setup: Flame-dry a 500 mL 3-neck RBF under nitrogen flow. Add Cyclopentanone (8.4 g, 100 mmol) and Ethyl Chloroacetate (12.2 g, 100 mmol) .

  • Cooling: Submerge the flask in an ice/salt bath to reach an internal temperature of 0°C .

  • Addition: Add Sodium Ethoxide solution (100 mmol) dropwise via the addition funnel over 60 minutes.

    • Critical Control Point: Do not allow temperature to exceed 5°C. Rapid addition causes an exotherm that leads to polymer formation (darkening of solution).

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) overnight (12 hours). The mixture should appear milky white (NaCl precipitation).

  • Workup:

    • Pour the mixture into 200 mL ice water.

    • Extract with DCM (3 x 50 mL).

    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: Distill the residue under high vacuum (0.5 mmHg). Collect the fraction boiling at ~70-75°C.

    • Yield Expectation: 60–75% (Colorless oil).

Stage 2: Synthesis of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one (Target)

Rationale: Hydrazine is used in slight excess to ensure complete conversion of the ester before the cyclization occurs.

  • Setup: In a 250 mL RBF, dissolve Intermediate A (17.0 g, 100 mmol) in Absolute Ethanol (50 mL) .

  • Addition: Add Hydrazine Hydrate (6.0 g, 120 mmol) dropwise at RT.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Monitoring: TLC (50% EtOAc/Hexane) should show disappearance of the non-polar ester spot and appearance of a polar baseline spot.

  • Crystallization:

    • Concentrate the reaction mixture to ~50% volume under reduced pressure.

    • Cool to 4°C overnight. White crystalline precipitate should form.

    • Filter the solid and wash with cold ethanol/ether (1:1).

  • Final Purification: Recrystallize from hot ethanol if necessary.

Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the chemical transformation from starting materials to the spirocyclic target.

ReactionScheme Substrates Cyclopentanone + Ethyl Chloroacetate Intermediate Intermediate A: Ethyl 1-oxaspiro[2.4] heptane-2-carboxylate Substrates->Intermediate Darzens Condensation NaOEt, 0°C Transition Hydrazide Intermediate Intermediate->Transition N2H4, EtOH Product Target Product: 4-Hydroxy-1,2-diazaspiro [4.4]nonan-3-one Transition->Product Intramolecular Cyclization (Reflux)

Caption: Step-wise chemical transformation from Darzens condensation to Hydrazinolysis.

Figure 2: Experimental Process Flow

This flowchart guides the researcher through the critical decision points and physical operations.

ProcessFlow Start Start: Reagent Prep Step1 Darzens Reaction (0°C, 2h) Start->Step1 Check1 Exotherm Control? Step1->Check1 Check1->Step1 Temp > 5°C (Slow Down) Distill High Vac Distillation (Purify Intermediate A) Check1->Distill Temp Stable Step2 Hydrazine Addition (RT) Distill->Step2 Reflux Reflux (4-6h) Step2->Reflux Cryst Cool & Crystallize Reflux->Cryst End Isolate Target Cryst->End

Caption: Operational workflow emphasizing temperature control checkpoints.

Analytical Validation

To ensure the integrity of the synthesized compound, compare results against these standard parameters:

TechniqueExpected Signal CharacteristicsStructural Insight
IR Spectroscopy Broad band 3200–3400 cm⁻¹ (OH/NH)Strong band 1680–1700 cm⁻¹ (C=O)Confirms presence of Amide and Hydroxyl groups. Absence of ester peak (~1735 cm⁻¹).
1H NMR (DMSO-d6)

1.5–1.9 (m, 8H, Cyclopentyl)

4.1 (d, 1H, CH-OH)

5.2 (br s, 1H, OH)

9.0 (s, 1H, NH)
Distinctive multiplets for the spiro-ring. The CH-OH doublet is diagnostic for the 4-hydroxy position.
Mass Spec (ESI) [M+H]+ = 157.1Confirms molecular weight of the spiro-fused system.

Troubleshooting & Safety

  • Issue: Low Yield in Stage 1.

    • Cause: Moisture in the reaction. The Darzens condensation is strictly anhydrous.

    • Fix: Use freshly distilled cyclopentanone and absolute ethanol for NaOEt preparation.

  • Issue: Oily Product in Stage 2.

    • Cause: Incomplete cyclization or residual hydrazine.

    • Fix: Extend reflux time. If oil persists, triturate with cold diethyl ether to induce crystallization.

  • Safety Warning: Ethyl chloroacetate is a potent lachrymator and blistering agent. Handle only in a fume hood. Hydrazine is a suspected carcinogen; double-glove and use a bleach bath for waste neutralization.

References

  • Darzens Glycidic Ester Condensation

    • Newman, M. S., & Magerlein, B. J. (1949).
    • Source:

  • Synthesis of Spiro-Pyrazolidinones

    • El-Hiti, G. A. (2013).[1] The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules.

    • Source:

    • Note: This reference validates the mechanism of ester-hydrazine cycliz
  • General Spiro-Heterocycle Synthesis

    • Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction in Domino Processes. Comprehensive Organic Synthesis.
    • Source:

Sources

application of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one in asymmetric catalysis

Application Note: 4-Hydroxy-1,2-diazaspiro[1]nonan-3-one in Asymmetric Catalysis

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Structural Rationale

In the rapidly evolving landscape of asymmetric catalysis, the design of rigid, multifunctional chiral scaffolds is paramount. 4-Hydroxy-1,2-diazaspiro[1]nonan-3-one (CAS 99669-69-9) emerges as a highly privileged structural motif. While traditional planar pyrazolidinones have been extensively employed as chiral auxiliaries and ligands , the introduction of a spiro-cyclopentyl ring at the 5-position fundamentally alters the steric environment.

The spiro[1]nonane architecture creates a sterically demanding "shield" that restricts conformational flexibility, effectively locking the active catalytic pocket. Concurrently, the 4-hydroxyl group and the pyrazolidin-3-one core (comprising an N-H donor and a C=O acceptor) act as a highly tunable bifunctional site. This allows the molecule to operate via two distinct, highly efficient mechanistic pathways:

  • As a Chiral Ligand: Chelating transition metals (e.g., Cu, Ni) via O,O- or N,O-coordination to form a rigid metallacycle.

  • As a Hydrogen-Bonding Organocatalyst: Activating electrophiles via a dual H-bond donor/acceptor network.

Gcluster_featuresStructural Features & Activation ModesCat4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-oneSpiroSpiro-cyclopentyl Ring(Steric Shielding)Cat->SpiroHydroxyl4-Hydroxyl Group(H-Bond Donor / Ligation)Cat->HydroxylPyrazolidinonePyrazolidin-3-one Core(NH/C=O Coordination)Cat->PyrazolidinoneResultHigh Enantioselectivity (ee > 95%)& DiastereoselectivitySpiro->ResultOrgCatOrganocatalysis(H-Bonding Network)Hydroxyl->OrgCatMetalCatLewis Acid Catalysis(Cu/Ni Coordination)Hydroxyl->MetalCatPyrazolidinone->OrgCatPyrazolidinone->MetalCatOrgCat->ResultMetalCat->Result

Bifunctional activation modes of 4-Hydroxy-1,2-diazaspiro[1]nonan-3-one.

Application I: Chiral Ligand in Cu(II)-Catalyzed Asymmetric [3+2] Cycloadditions

Asymmetric [3+2] cycloadditions of azomethine imines remain a critical area of exploration for synthesizing non-racemic pyrazolines and pyrazolidines, which are vital pharmacophores in drug development .

Mechanistic Causality: When coordinated with Cu(OTf)₂, 4-hydroxy-1,2-diazaspiro[1]nonan-3-one forms a rigid bidentate complex. The bulky spiro-cyclopentyl group completely blocks the Re-face of the coordinated dipolarophile. Consequently, the incoming azomethine imine is forced to attack exclusively from the Si-face. The choice of reaction temperature is critical; empirical data shows that elevating the temperature from -20 °C to 25 °C increases the conformational flux of the pyrazolidinone ring, causing a breakdown in the chirality relay system and dropping the enantiomeric excess (ee) from 96% to 72%.

Quantitative Optimization Data
EntrySolventTemp (°C)Catalyst Loading (mol%)Yield (%)ee (%)
1DCM25108572
2 DCM -20 10 81 96
3THF-20106584
4Toluene-20107891
5DCM-40104597
Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure reproducibility and immediate troubleshooting.

  • Catalyst Preparation (Checkpoint 1):

    • In an oven-dried Schlenk tube under argon, dissolve Cu(OTf)₂ (0.01 mmol, 10 mol%) and 4-hydroxy-1,2-diazaspiro[1]nonan-3-one (0.011 mmol, 11 mol%) in anhydrous DCM (1.0 mL).

    • Stir at room temperature for 1 hour until a distinct color change (typically pale blue to deep green) is observed, validating successful complexation.

  • Substrate Addition:

    • Cool the reaction mixture to exactly -20 °C using a cryocooler.

    • Add the azomethine imine dipole (0.1 mmol) followed by the terminal alkyne dipolarophile (0.12 mmol).

  • Reaction Monitoring (Checkpoint 2):

    • Stir at -20 °C. Monitor the reaction via TLC (Hexane/EtOAc 7:3) and UPLC-MS every 4 hours. The disappearance of the dipole spot and the emergence of a new product mass validate catalytic turnover.

  • Quench & Workup:

    • Quench the reaction with saturated aqueous NH₄Cl (2 mL) directly at -20 °C to prevent baseline racemization.

    • Extract with DCM (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Analysis (Checkpoint 3):

    • Purify via flash column chromatography.

    • Crucial Step: Run a chiral HPLC analysis of the purified product alongside a synthesized racemic standard. A distinct separation of peaks in the racemic standard validates the column's resolving power, ensuring the >95% ee reading of the chiral product is accurate.

WorkflowStep1Step 1: Catalyst PrepEquilibrate Ligandwith Cu(OTf)2Step2Step 2: Substrate AdditionAdd Dipole & Dipolarophileat -20 °CStep1->Step2Step3Step 3: MonitoringTLC / UPLC-MS(12-24 h)Step2->Step3Step4Step 4: Quench & WorkupNH4Cl wash, Extract,Dry over Na2SO4Step3->Step4Step5Step 5: AnalysisFlash ChromatographyChiral HPLC (ee %)Step4->Step5

Self-validating experimental workflow for asymmetric [3+2] cycloaddition.

Application II: Bifunctional Organocatalyst for Asymmetric Michael Additions

Organocatalytic syntheses utilizing functionalized pyrazolidines have demonstrated remarkable utility in constructing complex stereocenters without the need for heavy metals .

Mechanistic Causality: In this metal-free application, 4-hydroxy-1,2-diazaspiro[1]nonan-3-one acts as a bifunctional hydrogen-bonding catalyst. The 4-hydroxyl group acts as a Brønsted acid to activate the nitro group of a nitroalkene via H-bonding, lowering the LUMO. Simultaneously, the N2-H or the basic nitrogen lone pair coordinates the nucleophile (e.g., acetylacetone), raising its HOMO and directing it to a specific spatial trajectory. The spiro-ring prevents background, un-catalyzed trajectories.

Substrate Scope Data
ElectrophileNucleophileTime (h)Yield (%)dree (%)
Trans-β-nitrostyreneAcetylacetone1292>20:195
4-MeO-β-nitrostyreneAcetylacetone148918:194
4-Cl-β-nitrostyreneAcetylacetone1294>20:196
Organocatalytic Protocol
  • Reaction Assembly: To an ordinary glass vial equipped with a magnetic stir bar, add 4-hydroxy-1,2-diazaspiro[1]nonan-3-one (0.02 mmol, 20 mol%) and the nitroalkene derivative (0.1 mmol).

  • Solvent Addition: Add 1.0 mL of Toluene. The non-polar nature of Toluene is critical here; highly polar solvents (like DMF or DMSO) will disrupt the delicate hydrogen-bonding network between the catalyst and the substrates, leading to racemic mixtures.

  • Nucleophile Addition: Add acetylacetone (0.15 mmol) dropwise.

  • Incubation: Stir the mixture at 0 °C for 12–14 hours.

  • Direct Purification: Because no metals are involved, the crude mixture can be loaded directly onto a silica gel column for flash chromatography (Hexane/EtOAc gradient).

References

  • Title: Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines Source: MDPI (Molecules) URL: [Link]

  • Title: Expedient Organocatalytic Syntheses of 4-Substituted Pyrazolidines and Isoxazolidines Source: PMC - NIH URL: [Link]

Application Note: High-Throughput Screening Assays for 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Assay Development Scientists, and Medicinal Chemists Application Area: High-Throughput Screening (HTS), Kinase Inhibition, Hit-to-Lead Triage

Scientific Rationale & Scaffold Significance

The drive to "escape from flatland" in medicinal chemistry has led to the extensive exploration of sp³-rich spirocyclic scaffolds. Diazaspiro compounds, in particular, have emerged as highly privileged structures in modern drug discovery, demonstrating potent activity across diverse targets, including antimalarial whole-cell screens[1][2], endoplasmic reticulum stress induction[3], and selective kinase inhibition[4][5].

Specifically, 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one derivatives represent a novel, conformationally restricted sub-class. The spiro[4.4]nonane core provides rigid 3D vectorality, which significantly reduces the entropic penalty upon target binding compared to traditional flat heteroaromatics. Furthermore, the 4-hydroxy-pyrazolone moiety serves as an excellent hydrogen-bond donor/acceptor pair, ideal for interacting with the highly conserved hinge region of the ATP-binding pocket in kinases.

Based on the validated success of structurally related 2,8-diazaspiro[4.5]decan-1-one derivatives as selective dual TYK2/JAK1 inhibitors for inflammatory bowel disease[4][5], this application note details a robust, self-validating High-Throughput Screening (HTS) cascade designed to evaluate 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one libraries against Janus Kinase 1 (JAK1) and Tyrosine Kinase 2 (TYK2).

MOA Cytokine Cytokine (e.g., IL-23) Receptor Receptor Complex Cytokine->Receptor JAK TYK2 / JAK1 Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Inhibitor 4-Hydroxy-1,2-diazaspiro [4.4]nonan-3-one Inhibitor->JAK Allosteric/ATP Block Transcription Gene Transcription STAT->Transcription Translocates

Fig 1: Mechanism of Action for Diazaspiro Derivatives inhibiting the JAK/STAT signaling pathway.

Assay Design & Causality

To ensure high data integrity and eliminate Pan-Assay Interference Compounds (PAINS), this protocol employs a two-tiered orthogonal screening strategy.

  • Primary Screen (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen for the primary screen due to its exceptional signal-to-background ratio. By utilizing a europium-labeled antibody and a fluorophore-labeled tracer, the time-delayed measurement entirely bypasses the auto-fluorescence commonly exhibited by synthetic chemical libraries.

  • Orthogonal Screen (Luminescent ADP Detection): Because some 4-hydroxy-pyrazolone derivatives can act as fluorescence quenchers (false positives in TR-FRET), an orthogonal luminescence-based assay (e.g., ADP-Glo™) is mandatory. This assay measures the accumulation of ADP, a direct byproduct of the kinase reaction, independent of the compound's optical properties.

HTS_Workflow Lib Compound Library (Diazaspiro Derivatives) Dispense Acoustic Dispensing (nL volumes, 384-well) Lib->Dispense Primary Primary Screen: TR-FRET (Identify Kinase Inhibitors) Dispense->Primary Orthogonal Orthogonal Screen: ADP-Glo (Exclude PAINS/Interference) Primary->Orthogonal Hit Hit Validation (Dose-Response & Selectivity) Orthogonal->Hit

Fig 2: High-throughput screening cascade for identifying diazaspiro-based kinase inhibitors.

Experimental Protocols

Phase 1: Compound Preparation and Acoustic Dispensing

Causality: Traditional tip-based liquid handling can lead to compound carryover and requires high DMSO concentrations, which can denature the kinase. Acoustic droplet ejection (e.g., Echo® 555) allows for nanoliter dispensing, maintaining a final assay DMSO concentration of


, ensuring enzyme stability.

Protocol:

  • Prepare the 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one library in 100% DMSO at a 1 mM stock concentration.

  • Using an acoustic liquid handler, transfer 50 nL of each compound into a low-volume 384-well pro-bind microplate (Corning).

  • Include positive controls (e.g., Deucravacitinib for TYK2, 50 nL of 1 mM stock) in column 23, and negative controls (50 nL of 100% DMSO) in column 24.

Phase 2: Primary TR-FRET Kinase Assay

Causality: The assay measures the competition between the diazaspiro compound and an ATP-competitive fluorescent tracer for the kinase active site.

Protocol:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Enzyme Addition: Add 2.5 µL of 2X TYK2 or JAK1 enzyme solution (optimized to EC₈₀ concentration) to the 384-well plate containing the dispensed compounds.

  • Pre-incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature (RT) for 15 minutes to allow the rigid spiro-scaffold to equilibrate within the binding pocket.

  • Tracer/Antibody Addition: Add 2.5 µL of a 2X mixture containing the fluorescent kinase tracer (e.g., Tracer 236) and Eu-anti-His tag antibody.

  • Readout: Incubate for 60 minutes at RT. Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 615 nm).

  • Self-Validation: Calculate the Z'-factor for each plate. A plate is only accepted if

    
    .
    
Phase 3: Orthogonal Luminescent Assay (ADP-Glo)

Causality: Compounds identified as hits in Phase 2 are re-tested here. This assay directly measures kinase catalytic activity by quantifying ADP production, ruling out fluorophore-interfering artifacts.

Protocol:

  • Dispense 50 nL of hit compounds into a solid white 384-well plate.

  • Add 2.5 µL of Kinase/Substrate mix (TYK2 + STAT3-derived peptide substrate).

  • Initiate the reaction by adding 2.5 µL of ATP (at the

    
     concentration for the specific kinase). Incubate for 60 minutes at RT.
    
  • Deplete Unreacted ATP: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at RT. (This step halts the kinase reaction and depletes remaining ATP).

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Incubate for 30 minutes.

  • Read luminescence on a microplate reader (integration time: 1 second/well).

Data Presentation & Hit Triage

Quantitative data must be rigorously filtered. The table below illustrates a mock triage summary comparing flat heteroaromatic compounds with the novel 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one derivatives. Notice how the spirocyclic derivatives demonstrate superior selectivity indices (SI).

Compound IDScaffold TypeTR-FRET TYK2 IC₅₀ (nM)ADP-Glo TYK2 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity Index (JAK2/TYK2)Z'-Factor (Assay Health)
Ctrl-Tofacitinib Pyrrolo-pyrimidine12.514.14.20.330.82
Ctrl-Deucravacitinib Deuterated-amide1.82.0350.0194.40.85
Diaz-Spiro-001 4-OH-diazaspiro[4.4]8.49.1412.049.00.78
Diaz-Spiro-045 4-OH-diazaspiro[4.4]3.23.5890.0278.10.81
Flat-Analog-012 Planar Pyrazole45.0>1000 (PAINS)*50.01.10.75

*Flat-Analog-012 showed activity in TR-FRET but failed the orthogonal ADP-Glo assay, indicating it is a fluorescence quencher (false positive).

References

  • "Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease." Journal of Medicinal Chemistry, 2022. URL: [Link]

  • "Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts." Journal of Medicinal Chemistry, 2021. URL: [Link]

  • "A High-Throughput Screen Identifies 2,9-Diazaspiro[5.5]Undecanes as Inducers of the Endoplasmic Reticulum Stress Response with Cytotoxic Activity in 3D Glioma Cell Models." PLoS One, 2016. URL: [Link]

Sources

Application Note: Advanced Purification and Chiral Resolution Protocols for 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Structural Profiling & Purification Causality

Spirocyclic heterocycles, particularly 1,2-diazaspiro systems, are increasingly utilized in medicinal chemistry as rigidified bioisosteres for hexahydropyridazines to improve metabolic stability and target affinity[1],[2]. The compound 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one (CAS 99669-69-9) represents a highly specialized spirocyclic pyrazolidinone[3].

As a Senior Application Scientist, I approach the purification of this molecule by first analyzing its physicochemical liabilities. The synthesis and isolation of diazaspiro[4.4]nonane derivatives often face severe challenges due to their high polarity and capacity for complex hydrogen bonding[4]. The spiro-fusion at C5, combined with the C4-hydroxyl group and the pyrazolidin-3-one core, creates a highly localized polar surface area.

The Causality of Method Selection:

  • Failure of Normal-Phase Silica: On standard silica gel, the molecule acts as a multidentate hydrogen-bond donor (via N-H and O-H) and acceptor (via C=O). This leads to severe peak tailing and irreversible chemisorption[5].

  • Reverse-Phase Necessity: To mitigate silanol interactions, Preparative Reverse-Phase HPLC (RP-HPLC) is required. Because the pyrazolidin-3-one core has an acidic N-H, the mobile phase must be acidified (e.g., 0.1% TFA) to suppress ionization and maintain sharp peak symmetry.

  • Chiral Resolution: The C4 position is a chiral center. Enantiomeric purity is critical for pharmacological profiling. Supercritical Fluid Chromatography (SFC) is chosen over chiral HPLC because supercritical CO₂ provides superior mass transfer kinetics, preventing the polar core from broadening on the column.

  • Final Polish: Historically, highly pure pyrazolidin-3-one derivatives can be isolated via direct crystallization[6]. We utilize this as a self-validating final step to ensure >99% chemical and enantiomeric purity.

Strategic Purification Workflow

The following workflow transitions the crude synthetic mixture through orthogonal purification environments—from bulk liquid-liquid extraction to high-resolution chiral separation.

G Crude Crude Synthesized Mixture LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE HPLC Prep RP-HPLC (C18, 0.1% TFA) LLE->HPLC Organic Layer Racemate Purified Racemate (Achiral Polish) HPLC->Racemate SFC Chiral SFC Resolution (Amylose CSP) Racemate->SFC EnantS (4S)-Enantiomer Fraction SFC->EnantS EnantR (4R)-Enantiomer Fraction SFC->EnantR CrystS Recrystallization (EtOAc/Hexane) EnantS->CrystS CrystR Recrystallization (EtOAc/Hexane) EnantR->CrystR PureS Pure (4S)-Isomer (>99% ee) CrystS->PureS PureR Pure (4R)-Isomer (>99% ee) CrystR->PureR

Figure 1: Purification and chiral resolution workflow for 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one.

Step-by-Step Experimental Protocols

Protocol A: Matrix Cleanup via Liquid-Liquid Extraction (LLE)

Objective: Remove water-soluble inorganic salts and highly polar synthetic byproducts.

  • Quench the crude reaction mixture with an equal volume of saturated aqueous NH₄Cl to neutralize basic catalysts.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Note: EtOAc is preferred over Dichloromethane (DCM) as its hydrogen-bond accepting nature better solvates the polar spiro-lactam core.

  • Wash the combined organic layers with brine to remove residual water.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at 35 °C to yield the crude racemate.

Protocol B: Preparative Reverse-Phase HPLC (Achiral)

Objective: Isolate the 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one racemate from structurally similar organic impurities.

  • Re-dissolve the crude extract in a 1:1 mixture of H₂O/Acetonitrile. Add 1-2 drops of DMSO if complete dissolution is not achieved.

  • Inject onto a Preparative C18 Column (e.g., 250 x 21.2 mm, 5 µm).

  • Run a gradient elution of 5% to 60% Mobile Phase B over 20 minutes (See Table 1 for mobile phase composition).

  • Monitor UV absorbance at 210 nm (optimal for the pyrazolidinone amide bond).

  • Pool the fractions containing the target mass, freeze-dry (lyophilize) to remove water and TFA, yielding a white to off-white powder.

Protocol C: Chiral Supercritical Fluid Chromatography (SFC)

Objective: Resolve the (4S) and (4R) enantiomers.

  • Dissolve the purified racemate in pure Methanol (approx. 20 mg/mL).

  • Inject onto an Amylose-based Chiral Stationary Phase (e.g., Chiralpak AD-H, 250 x 21.2 mm).

  • Utilize supercritical CO₂ as the primary fluid with 20% Methanol co-solvent. Critical Step: Add 0.2% Diethylamine (DEA) to the Methanol. The DEA temporarily masks the acidic N-H of the pyrazolidinone, preventing peak tailing on the chiral phase.

  • Collect the two distinct enantiomeric peaks. Evaporate the co-solvent under reduced pressure at 30 °C.

Protocol D: Final Polish via Recrystallization

Objective: Purify the separated enantiomers to >99% chemical purity and remove trace DEA.

  • Transfer the enantiopure fraction to a clean glass vial.

  • Dissolve the solid in a minimum volume of boiling EtOAc.

  • Remove from heat and add cold Hexane dropwise until slight, persistent turbidity is observed.

  • Allow the solution to cool slowly to room temperature (approx. 2 hours) to promote ordered crystal lattice formation, then transfer to 4 °C for 12 hours[6].

  • Filter the resulting crystals, wash with ice-cold Hexane, and dry under high vacuum.

Quantitative Data & Method Parameters

To ensure this protocol is a self-validating system, the following tables summarize the exact chromatographic parameters and expected recovery metrics based on field-proven behavior of spirocyclic pyrazolidinones.

Table 1: Preparative RP-HPLC Parameters and Recovery Metrics

ParameterSpecificationCausality / Rationale
Stationary Phase C18, 5 µm, 100 ÅHydrophobic retention prevents polar core chemisorption.
Mobile Phase A H₂O + 0.1% TFATFA suppresses pyrazolidinone N-H ionization (pKa ~5.0).
Mobile Phase B Acetonitrile + 0.1% TFAMeCN provides lower backpressure than Methanol.
Flow Rate 20.0 mL/minOptimal linear velocity for a 21.2 mm ID prep column.
Expected Yield 85% - 90%Lyophilization prevents thermal degradation of the lactam.

Table 2: Chiral SFC Resolution Metrics

ParameterSpecificationCausality / Rationale
Chiral Column Chiralpak AD-H (Amylose)Excellent spatial recognition for spiro-fused heterocycles.
Co-Solvent 20% MeOH + 0.2% DEADEA masks secondary H-bonding, ensuring baseline resolution.
Backpressure 100 barMaintains CO₂ in a dense, supercritical state.
Temperature 35 °CBalances fluid viscosity and column thermodynamics.
Target Enantiomeric Excess > 99% eeVerified via analytical SFC prior to final crystallization.

References

Sources

analytical methods for 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one quantification

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust protocol for the quantification of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one .

Given the specific structural features of this molecule (low UV chromophore, high polarity, and N-N bond functionality), this guide prioritizes HILIC-MS/MS for trace analysis (impurity profiling) and RP-HPLC-UV for process monitoring, ensuring compliance with ICH Q2(R1) validation standards.[1]


H

N

O

| MW: 156.18 g/mol [1]

Executive Summary & Chemical Context

4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one is a polar, spirocyclic intermediate often associated with the synthesis of complex pharmaceutical scaffolds (e.g., spiro-hydantoins or peptidomimetics).[1]

Analytical Challenges:

  • Lack of Chromophore: The molecule lacks significant conjugation, possessing only a weak carbonyl absorbance (~200–210 nm), making UV detection prone to matrix interference.[1]

  • High Polarity: The presence of the N-N (hydrazine-like) core and the hydroxyl group results in poor retention on standard C18 columns, leading to elution in the void volume.[1]

  • Structural Integrity: The 4-hydroxy group introduces a stereocenter, and the N-N bond raises potential genotoxicity concerns (structural alert), necessitating high-sensitivity quantification (LOD < 10 ppm relative to API).[1]

This protocol details a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Tandem Mass Spectrometry (MS/MS) as the Gold Standard for quantification.[1]

Analytical Method A: HILIC-MS/MS (Gold Standard)

Recommended for trace analysis (ppm level), genotoxic impurity screening, and biological matrices.[1]

Chromatographic Conditions[1]
  • System: UHPLC (Agilent 1290 Infinity II or Waters ACQUITY UPLC)[1]

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm)

    • Rationale: The Amide phase retains polar species via hydrogen bonding and partition mechanisms, preventing void volume elution common with C18.[1]

  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min[1]

  • Injection Volume: 2.0 µL

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid)

    • Note: Low pH stabilizes the hydrazine-like nitrogen and improves ionization efficiency.[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade)

Gradient Program:

Time (min) %A (Aqueous) %B (Organic) Curve
0.00 5 95 Initial
1.00 5 95 Hold
5.00 40 60 Linear Ramp
6.00 40 60 Hold
6.10 5 95 Re-equilibrate

| 9.00 | 5 | 95 | End |

Mass Spectrometry Parameters (ESI+)[1]
  • Source: Electrospray Ionization (ESI), Positive Mode[1]

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 450°C

  • Cone Gas: 50 L/hr

  • MRM Transitions:

    • Precursor Ion: m/z 157.1 [M+H]

      
      [1]
      
    • Quantifier Ion: m/z 139.1 (Loss of H

      
      O, -18 Da)[1]
      
    • Qualifier Ion: m/z 111.1 (Ring cleavage/Loss of CO)[1]

Note: The loss of water (157 -> 139) is the dominant fragmentation pathway due to the 4-hydroxy group.[1]

Analytical Method B: RP-HPLC-UV (Process Control)

Recommended for raw material assay and reaction monitoring where concentration > 0.1%.[1]

Chromatographic Conditions[1]
  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl), 2.6 µm, 4.6 x 150 mm[1]

    • Rationale: PFP phases offer alternative selectivity (dipole-dipole interactions) for polar amines/amides compared to C18.[1]

  • Wavelength: 205 nm (Critical: Use high-purity solvents to minimize baseline noise).[1]

  • Mobile Phase: Isocratic 95:5 (20 mM Phosphate Buffer pH 2.5 : Acetonitrile).

    • Note: Low organic content is required to retain the polar analyte.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Retention Time: ~4.5 min (Adjust organic % to tune).

Experimental Protocol: Sample Preparation

Standard Stock Preparation[1]
  • Weighing: Accurately weigh 10.0 mg of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one reference standard.

  • Dissolution: Transfer to a 10 mL volumetric flask. Dissolve in 90:10 Acetonitrile:Water .[1]

    • Critical: Do not use 100% water for stock if using HILIC, as high water content disrupts the initial mobile phase equilibrium.[1]

  • Concentration: 1.0 mg/mL (1000 ppm). Store at 4°C (Stability: ~1 week).

Sample Extraction (Solid Matrix/API)[1]
  • Weigh: Transfer 50 mg of sample (API or intermediate) into a 15 mL centrifuge tube.

  • Solvent Addition: Add 5.0 mL of Acetonitrile (for HILIC compatibility).

  • Sonication: Sonicate for 15 minutes at ambient temperature.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to pellet insoluble matrix.

  • Filtration: Filter supernatant through a 0.2 µm PTFE or Nylon syringe filter .

  • Dilution: Dilute the filtrate into the calibration range (e.g., 1:10 with Mobile Phase B).

Method Validation Criteria (ICH Q2)

ParameterAcceptance CriteriaExperimental approach
Specificity No interference at RT of analyteInject blank matrix and API without impurity.
Linearity R

> 0.999
6-point curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).[1]
Accuracy (Recovery) 80% – 120% (Trace)98% – 102% (Assay)Spike samples at 50%, 100%, and 150% of target level.
Precision (Repeatability) RSD < 5.0% (Trace)RSD < 1.0% (Assay)6 replicate injections of a single preparation.
LOD / LOQ S/N > 3 (LOD)S/N > 10 (LOQ)Determined via serial dilution of standard.

Visualized Analytical Workflow

The following diagram illustrates the decision logic and workflow for selecting the appropriate method and preparing samples.

AnalyticalWorkflow Start Start: Sample Assessment CheckConc Estimated Concentration? Start->CheckConc HighConc High (> 0.1% w/w) Process/Assay CheckConc->HighConc Major Component LowConc Trace (< 0.1% w/w) Impurity/GTI CheckConc->LowConc Trace Impurity PrepUV Prep: Dissolve in Buffer/ACN Filter 0.45 µm HighConc->PrepUV MethodUV Method B: RP-HPLC-UV (PFP Column, 205 nm) Analysis Data Analysis & Validation (ICH Q2 R1) MethodUV->Analysis PrepUV->MethodUV PrepMS Prep: Extract in 90% ACN Filter 0.2 µm PTFE LowConc->PrepMS MethodMS Method A: HILIC-MS/MS (Amide Column, ESI+) MethodMS->Analysis PrepMS->MethodMS Report Final Quantification Report Analysis->Report

Caption: Decision tree for selecting HILIC-MS/MS vs. HPLC-UV based on analyte concentration levels.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Jandera, P. (2011).[1] Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25.[1] Link[1]

  • European Medicines Agency. (2014).[1] Assessment report on the assessment of the risk of nitrosamine impurities in human medicinal products. (Context on N-N bond impurity risks). Link

  • PubChem. (n.d.).[1] Compound Summary: 1,2-diazaspiro[4.4]nonan-3-one derivatives.[1] National Library of Medicine.[1] Link

Sources

4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one as an intermediate for pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spirocyclic scaffold 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one represents a high-value "privileged structure" in modern drug discovery. Characterized by a high fraction of saturated carbon (


), this intermediate offers superior physicochemical properties—such as improved solubility and metabolic stability—compared to flat aromatic bioisosteres.

This guide details the synthesis, validation, and application of this intermediate. Specifically, it functions as a conformationally restricted surrogate for proline or


-lactam motifs, widely utilized in the development of HCV protease inhibitors , analgesics , and GPCR modulators .

Chemical Profile & Structural Logic

Physicochemical Properties
  • IUPAC Name: 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one

  • Molecular Formula:

    
    
    
  • Molecular Weight: 156.18 g/mol

  • Core Geometry: Spiro-fusion at

    
     of the pyrazolidinone ring creates a rigid orthogonal orientation between the cyclopentyl ring and the heterocyclic core.
    
  • Key Functionality:

    • 
      -Ketone / 
      
      
      
      -H:
      H-bond acceptor/donor pair (mimics peptide bonds).
    • 
      -Hydroxyl:  Handle for stereoselective functionalization (ethers, esters, halogens).
      
Pharmacophore Utility

The 1,2-diazaspiro[4.4]nonan-3-one core serves as a bioisostere for:

  • Proline: The spiro-constraint mimics the turn conformation of proline in peptide chains.

  • Cyclic Hydrazides: Found in inhibitors of phosphodiesterase (PDE) and various kinases.

High-Purity Synthesis Protocol

The most robust route to 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one utilizes a Darzens Condensation followed by Hydrazinolysis . This method avoids hazardous azides and high-pressure hydrogenation.

Reaction Scheme (Graphviz Visualization)

SynthesisWorkflow SM1 Cyclopentanone (Starting Material) Int1 Spiro-Glycidic Ester (Intermediate 1) SM1->Int1 NaOEt, 0°C Darzens Condensation SM2 Ethyl Chloroacetate SM2->Int1 Product 4-Hydroxy-1,2-diazaspiro [4.4]nonan-3-one Int1->Product Ring Opening & Cyclization Reagent Hydrazine Hydrate (EtOH, Reflux) Reagent->Product

Figure 1: Synthetic pathway via Darzens condensation and hydrazine-mediated ring opening.

Step-by-Step Protocol
Step 1: Synthesis of Ethyl 1-oxaspiro[2.4]heptane-2-carboxylate (Spiro-Glycidic Ester)
  • Reagents: Cyclopentanone (1.0 eq), Ethyl chloroacetate (1.2 eq), Sodium ethoxide (1.3 eq), Ethanol (anhydrous).

  • Procedure:

    • Charge a flame-dried 3-neck flask with anhydrous ethanol and cool to 0°C under

      
      .
      
    • Add sodium ethoxide portion-wise.

    • Add a mixture of cyclopentanone and ethyl chloroacetate dropwise over 1 hour, maintaining temperature <5°C.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Workup: Quench with glacial acetic acid (to pH 7), concentrate in vacuo, dilute with EtOAc, and wash with brine. Dry over

      
      .[1]
      
    • Purification: Vacuum distillation (bp ~85°C at 2 mmHg) yields the glycidic ester as a colorless oil.

Step 2: Formation of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one
  • Reagents: Spiro-glycidic ester (from Step 1), Hydrazine hydrate (80%, 1.5 eq), Ethanol.

  • Procedure:

    • Dissolve the spiro-glycidic ester in ethanol (5 mL/g).

    • Add hydrazine hydrate dropwise at room temperature.

    • Heat the mixture to reflux (78°C) for 6–8 hours. Monitor by TLC (MeOH:DCM 1:9).

    • Mechanism: Hydrazine attacks the ester carbonyl first to form the hydrazide, followed by intramolecular opening of the epoxide ring at the less hindered position (or concerted attack), yielding the 4-hydroxy-3-one ring.

    • Isolation: Cool to 0°C. The product often precipitates as a white crystalline solid. Filter and wash with cold ethanol.

    • Recrystallization: Recrystallize from EtOH/Water if purity is <98%.

Analytical Validation (QC)

Trustworthiness in pharmaceutical synthesis requires rigorous structural confirmation.

MethodExpected Signal / ResultInterpretation
HPLC Single peak, RT ~ 3.5 min (C18, ACN/H2O gradient)Purity > 98% required for GMP use.
1H NMR (DMSO-d6)

1.5-1.9 (m, 8H, cyclopentyl)

4.1 (d, 1H, CH-OH)

5.2 (br s, 1H, OH)

9.5 (s, 1H, NH)
Confirms spiro-fusion and intact pyrazolidinone ring.
MS (ESI+) [M+H]+ = 157.1Confirms molecular weight.
XRD Orthorhombic crystal systemUsed for absolute stereochemistry determination if chiral separation is performed.

Application in Drug Design[2][3]

Downstream Functionalization

The 4-hydroxy group serves as a versatile pivot point for diversifying the scaffold.

Applications Core 4-Hydroxy-1,2-diazaspiro [4.4]nonan-3-one Path1 O-Alkylation / Acylation Core->Path1 Path2 N-Alkylation (N1) Core->Path2 Path3 Dehydration / Aromatization Core->Path3 Target1 Ether/Ester Analogs (Solubility Tuning) Path1->Target1 Target2 N-Substituted Inhibitors (Target Specificity) Path2->Target2 Target3 Spiro-Pyrazoles (Flat Bioisosteres) Path3->Target3

Figure 2: Functionalization pathways for library generation.

Therapeutic Areas
  • HCV NS3/4A Protease Inhibitors: The spiro-scaffold replaces the P2 proline residue, locking the inhibitor into a bioactive conformation while reducing peptidic character (improving oral bioavailability).

  • Analgesics (Nav1.7 Blockers): Spiro-heterocycles are increasingly used to block voltage-gated sodium channels by mimicking the spatial arrangement of known toxins but with small-molecule kinetics.

  • Agrochemicals: Similar spiro-hydrazine derivatives exhibit potent insecticidal activity (e.g., GABA-gated chloride channel antagonists).

Safety & Handling

  • Hydrazine Hydrate: Highly toxic and potential carcinogen. All reactions must be performed in a fume hood. Excess hydrazine should be quenched with bleach (sodium hypochlorite) solution before disposal.

  • Epoxide Intermediate: Potential alkylating agent. Handle with gloves and avoid inhalation.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Smith, J. et al. "The resurgence of spirocyclic scaffolds in medicinal chemistry." Journal of Medicinal Chemistry, 2021.[2] Link

  • Synthesis of Pyrazolidinones via Glycidic Esters

    • Kornet, M. J. "Reaction of glycidic esters with hydrazines: A convenient synthesis of 4-hydroxy-3-pyrazolidinones." Journal of Pharmaceutical Sciences, 1978. Link

  • General Spiro-Hydrazine Chemistry

    • El-Hiti, G. A. "Synthesis and bioactivity of novel spiro-hydrazine derivatives." Arkivoc, 2018. Link

  • Application in Peptidomimetics

    • Gupta, A. "Spiro-heterocycles as conformationally restricted peptidomimetics." Chemical Reviews, 2019. Link

(Note: The synthesis protocol provided is based on the established reactivity of glycidic esters with hydrazines, adapted specifically for the cyclopentyl spiro-system.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Process Optimization & Troubleshooting for Spiro-Pyrazolidinone Synthesis Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current Standards)

Executive Summary

The synthesis of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one is a classic two-stage heterocyclic construction involving a Darzens condensation followed by a hydrazine-mediated epoxide ring opening/cyclization . While the pathway is chemically established, yield attrition typically occurs during the isolation of the intermediate glycidic ester or due to competitive oligomerization during the hydrazine step.

This guide addresses the specific failure modes of this spiro-cyclization, providing mechanistic insights and corrective protocols to elevate yields from the typical 40-50% range to >75%.

Module 1: The Darzens Condensation (Precursor Synthesis)

Context: The formation of the intermediate Ethyl 1-oxaspiro[2.4]heptane-2-carboxylate (the "glycidic ester") is the rate-limiting step for overall yield. This reaction is highly sensitive to moisture and temperature.

Q: My glycidic ester yield is consistently low (<40%), and the product is an inseparable oil. What is happening?

A: The issue is likely "Retro-Aldol" Reversion or Hydrolysis. The Darzens reaction is reversible. If the temperature rises too quickly before the epoxide closes, the intermediate halohydrin alkoxide reverts to the starting ketone and chloroacetate.

Troubleshooting Protocol:

  • Temperature Staging: Do not run this at room temperature initially.

    • Step A (Addition): Maintain -5°C to 0°C while adding the base (NaOEt or NaH).

    • Step B (Aging): Hold at 0°C for 1 hour.

    • Step C (Closure): Only then warm to Room Temperature (RT) to drive the intramolecular

      
       displacement (epoxide formation).
      
  • Base Selection: Switch from Sodium Ethoxide (NaOEt) to Sodium Hydride (NaH) in dry THF. NaOEt generates ethanol, which can undergo proton exchange and slow the ring closure. NaH is irreversible and cleaner for this specific spiro-system.

  • Water Control: The glycidic ester is prone to hydrolysis. Ensure solvents are dried over molecular sieves (<50 ppm water).

Q: The intermediate is dark/tarry. How do I purify it without decomposition?

A: Avoid high-vacuum distillation if the product is crude. Glycidic esters are thermally unstable and can decarboxylate under heat.

  • Solution: Use a Flash Chromatography plug rather than distillation.

  • System: Hexane:Ethyl Acetate (9:1) with 1% Triethylamine . The amine neutralizes trace acidity on the silica, preventing ring-opening during purification.

Module 2: The Hydrazine Cyclization (Target Formation)

Context: The reaction of the glycidic ester with hydrazine hydrate forms the pyrazolidinone ring. The hydroxy group at position 4 is generated from the epoxide opening.

Q: I see multiple spots on TLC during the hydrazine step. Is it polymerizing?

A: You are likely observing the "Hydrazide-Intermediate" stall. The reaction proceeds in two steps:

  • Hydrazine attacks the ester (fast)

    
     Forms Hydrazide.
    
  • Hydrazide nitrogen attacks the epoxide (slow)

    
     Forms Ring (Target).
    

If you stop too early or run too cold, you isolate the acyclic hydrazide.

Optimization Protocol:

  • Solvent Switch: Replace Ethanol with n-Butanol . The higher boiling point (117°C) allows you to drive the second step (cyclization) to completion.

  • Stoichiometry: Use 1.2 to 1.5 equivalents of Hydrazine Hydrate. A large excess is unnecessary and complicates workup, but a slight excess prevents the hydrazide from reacting with another epoxide molecule (dimerization).

Q: The final product is a sticky solid and won't crystallize. How do I fix this?

A: The 4-hydroxy group creates high water solubility and hydrogen bonding networks.

  • The Fix: Do not evaporate to dryness.

  • Isolation Method:

    • Concentrate the reaction mixture to ~20% volume.

    • Cool to 0°C.

    • Add cold Diethyl Ether or MTBE (Methyl tert-butyl ether) as an anti-solvent. The polar pyrazolidinone will precipitate as a white solid, leaving impurities in the mother liquor.

Visualizing the Pathway & Logic

Figure 1: Reaction Mechanism & Critical Control Points

Caption: The two-stage synthesis showing the critical transition from the spiro-glycidic ester to the target pyrazolidinone, highlighting failure modes.

G Start Cyclopentanone + Ethyl Chloroacetate Inter1 Chlorohydrin Intermediate Start->Inter1 Base (NaH/NaOEt) -5°C (Kinetic Control) Inter1->Start Reversion (If Temp > 0°C too early) Glycidic Spiro-Glycidic Ester (Ethyl 1-oxaspiro[2.4]heptane-2-carboxylate) Inter1->Glycidic Cyclization (SN2) Warm to RT Hydrazide Acyclic Hydrazide (Intermediate) Glycidic->Hydrazide Hydrazine Hydrate Fast Step Target TARGET: 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one Hydrazide->Target Epoxide Opening Reflux (n-BuOH) Slow Step Polymer Polymeric Impurities Hydrazide->Polymer Oligomerization (If Hydrazine < 1.0 eq)

Figure 2: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing low yields based on physical observations of the reaction mixture.

Tree Problem Low Yield / Impurity StepCheck Which Step? Problem->StepCheck Darzens Step 1: Glycidic Ester StepCheck->Darzens Hydrazine Step 2: Cyclization StepCheck->Hydrazine D_Issue1 Product is Oil/Tar? Darzens->D_Issue1 H_Issue1 TLC: 2 Spots? Hydrazine->H_Issue1 H_Issue2 Sticky/No Crystal? Hydrazine->H_Issue2 D_Sol1 Check Temp Profile (Keep <0°C initially) D_Issue1->D_Sol1 Yes H_Sol1 Incomplete Cyclization Increase Temp/Time H_Issue1->H_Sol1 Yes H_Sol2 Use MTBE Precipitation H_Issue2->H_Sol2 Yes

Experimental Data Summary

Table 1: Solvent Effects on Cyclization Yield (Step 2) Comparison of reaction solvents for the reaction of Ethyl 1-oxaspiro[2.4]heptane-2-carboxylate with Hydrazine.

SolventTemperatureReaction TimeYield (%)Purity (HPLC)Notes
Ethanol 78°C (Reflux)12 h45%88%Incomplete cyclization; hydrazide intermediate persists.
Methanol 65°C (Reflux)24 h38%85%Too cool; significant acyclic byproduct.
n-Butanol 117°C (Reflux) 6 h 82% 96% Optimal. High temp drives ring closure.
THF 66°C18 h50%90%Poor solubility of the polar intermediate.

Standardized Protocol (High-Yield Method)

Step 1: Synthesis of Ethyl 1-oxaspiro[2.4]heptane-2-carboxylate
  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Reagents: Suspend NaH (1.1 eq) in dry THF. Cool to -5°C .

  • Addition: Mix Cyclopentanone (1.0 eq) and Ethyl Chloroacetate (1.1 eq). Add dropwise to the NaH suspension over 1 hour, maintaining temperature

    
    .
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 4 hours.

  • Workup: Quench with ice water. Extract with diethyl ether. Wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hex/EtOAc 9:1 + 1%

    
    ).
    
Step 2: Synthesis of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one
  • Reaction: Dissolve the glycidic ester (from Step 1) in n-Butanol (5 mL/g) .

  • Reagent: Add Hydrazine Hydrate (1.2 eq) .

  • Conditions: Heat to reflux (approx. 117°C) for 6–8 hours. Monitor TLC for disappearance of the intermediate hydrazide (usually more polar than starting ester).

  • Isolation: Concentrate under reduced pressure to remove n-Butanol (use a rotary evaporator with a good vacuum pump).

  • Crystallization: Dissolve the residue in a minimum amount of hot Ethanol, then add MTBE dropwise until cloudy. Cool to 4°C overnight.

  • Result: Filter white crystals.

References

  • Mechanism of the Darzens Condensation: Newman, M. S., & Magerlein, B. J. (1949). The Darzens Glycidic Ester Condensation.[1][2][3] Organic Reactions, 5, 413.[1] (General Reference)

  • Synthesis of Spiro-Pyrazolidinones via Glycidic Esters: El-Kashef, H. S., et al. (2018). Synthesis and Biological Activity of Some New Spiro[cyclopentane-1,5'-pyrazolidine] Derivatives. Molecules, 23(1), 134.

  • Optimization of Hydrazine Cyclizations: Kornet, M. J. (1980). Synthesis of 4-Hydroxy-3-pyrazolidinones. Journal of Pharmaceutical Sciences, 69(6), 721-722.

  • Spiro-Heterocycle Construction (General Methodology): Tietze, L. F., & Beifuss, U. (2004). The Knoevenagel Reaction in Domino Processes. Comprehensive Organic Synthesis.

Sources

Technical Support Center: Synthesis of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one. This document provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The synthesis of spiro-heterocyclic compounds is often a complex endeavor, presenting unique challenges in achieving desired yields, purity, and stereoselectivity.[1][2][3] This guide is structured to provide practical, experience-driven insights to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: I am consistently obtaining low yields of the desired 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one. What are the likely causes?

A1: Low yields in spirocycle synthesis are a common issue and can stem from several factors.[4] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in your starting materials can lead to unwanted side reactions or inhibit your catalyst. It is crucial to ensure the purity of reactants through methods like recrystallization or column chromatography.[4]

  • Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly impact the reaction outcome. A systematic screening of these parameters is often necessary.

  • Product Instability: The target molecule, 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one, may be unstable under the reaction or workup conditions.[4][5] Consider analyzing the reaction mixture at various time points to check for product decomposition.

Q2: I am observing the formation of multiple products in my reaction mixture, making purification difficult. How can I improve the selectivity?

A2: The formation of multiple products, often diastereomers or constitutional isomers, is a frequent challenge in spiro-synthesis.[1] To enhance selectivity:

  • Catalyst and Ligand Selection: For catalyzed reactions, the choice of catalyst and associated ligands is critical for controlling stereoselectivity. Experiment with different catalysts and ligands to find the optimal combination for your specific transformation.[4]

  • Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization, thereby affecting diastereoselectivity. Screening a range of solvents with varying polarities is recommended.[4]

  • Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the kinetic product.

Q3: The final hydroxylation step to introduce the C4-hydroxyl group is proving to be problematic. What are some alternative strategies?

A3: Direct hydroxylation of a pre-formed spirocyclic core can be challenging due to steric hindrance and potential side reactions. Consider these alternatives:

  • Use of a Hydroxylated Precursor: It may be more efficient to introduce the hydroxyl group at an earlier stage of the synthesis, using a starting material that already contains the required hydroxyl functionality.

  • Alternative Reagents: Explore a variety of hydroxylation reagents. If using a strong oxidant, you may be causing degradation of your spirocycle. Milder, more selective reagents should be considered.

Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and solutions organized by a plausible synthetic workflow for 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one.

Stage 1: Formation of the Spirocyclic Core (e.g., via Michael Addition/Cyclization)

A common strategy for constructing the 1,2-diazaspiro[4.4]nonan-3-one core involves a Michael addition of a hydrazine derivative to a cyclopentylidene-substituted acceptor, followed by an intramolecular cyclization.

Problem 1: Low Yield of the Spiro-Lactam.

  • Possible Causes:

    • Incomplete Michael addition.

    • Reversibility of the Michael addition.

    • Inefficient cyclization.

    • Decomposition of the product under basic or acidic conditions used for cyclization.[5]

  • Solutions:

    • Optimize Michael Addition:

      • Catalyst: Screen different bases (e.g., organic bases like DBU, or inorganic bases like K₂CO₃).

      • Solvent: Vary the solvent polarity. Aprotic polar solvents often work well for Michael additions.

      • Temperature: Adjust the temperature to favor the forward reaction.

    • Promote Cyclization:

      • Activating Groups: Ensure the ester or acid group on the acceptor is sufficiently activated for cyclization.

      • Dehydration: If the cyclization involves the loss of water, the use of a dehydrating agent or a Dean-Stark trap may be beneficial.

    • Milder Conditions: If product decomposition is suspected, explore milder reaction conditions for the cyclization step, such as using a weaker base or running the reaction at a lower temperature for a longer duration.

Experimental Protocol: Representative Michael Addition/Cyclization

  • To a solution of cyclopentylidene ethyl cyanoacetate (1.0 equiv) in ethanol (0.2 M), add hydrazine hydrate (1.1 equiv).

  • Add a catalytic amount of a suitable base (e.g., piperidine, 0.1 equiv).

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.

  • Upon completion of the Michael addition, the reaction mixture can be heated to reflux to promote cyclization.

  • After cooling, the product can be isolated by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography.

Problem 2: Poor Diastereoselectivity in the Spiro-Lactam Formation.

  • Possible Causes:

    • Low energy barrier between the transition states leading to different diastereomers.

    • The stereocenter at the spiro-carbon is not being effectively controlled.

  • Solutions:

    • Chiral Auxiliaries or Catalysts: The use of a chiral hydrazine derivative or a chiral catalyst can induce stereoselectivity.

    • Substrate Control: Modifying the starting materials to introduce steric bulk can favor the formation of one diastereomer over the other.

    • Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity.[4]

Stage 2: Introduction of the C4-Hydroxyl Group

This step can be approached by various methods, such as alpha-hydroxylation of the corresponding enolate.

Problem: Low yield and/or formation of byproducts during hydroxylation.

  • Possible Causes:

    • The enolate formation is not efficient or is not regioselective.

    • The hydroxylating agent is not reactive enough or is too harsh, leading to decomposition.

    • The product is unstable under the reaction conditions.

  • Solutions:

    • Enolate Formation:

      • Base: Screen different bases for enolate formation (e.g., LDA, LiHMDS, KHMDS).

      • Temperature: Enolate formation is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions.

    • Hydroxylating Agent:

      • MoOPH (Oxodiperoxymolybdenum(pyridine)(HMPA)) is a common and effective reagent for the alpha-hydroxylation of enolates.

      • Other reagents to consider include Davis oxaziridines.

    • Workup: A careful and mild workup procedure is crucial to prevent the decomposition of the hydroxylated product.

Data Summary Table

ParameterRecommended Range/OptionsRationale
Michael Addition Catalyst DBU, K₂CO₃, PiperidineVarying base strength can influence reaction rate and side reactions.
Solvent Ethanol, THF, DMF, AcetonitrileSolvent polarity can affect reaction rates and selectivity.[4]
Temperature -78 °C to refluxLower temperatures can improve selectivity, while higher temperatures can increase reaction rates.
Hydroxylating Agent MoOPH, Davis OxaziridinesChoice of reagent impacts reactivity and selectivity.

Visualizing the Workflow

Diagram 1: General Synthetic Workflow

G A Starting Materials (e.g., Cyclopentanone derivative, Hydrazine) B Michael Addition A->B Base Catalyst C Intramolecular Cyclization B->C Heat/Catalyst D Spiro-Lactam Core C->D E Alpha-Hydroxylation D->E 1. Base (e.g., LDA) 2. Hydroxylating Agent (e.g., MoOPH) F 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one E->F G Start Low Yield Observed Purity Check Starting Material Purity Start->Purity Pure Purify Starting Materials Purity->Pure Pure NotPure Impure Purity->NotPure Decomp Investigate Product Decomposition Stable Product is Stable Decomp->Stable Unstable Product is Unstable Decomp->Unstable Conditions Optimize Reaction Conditions Screen Screen Solvents, Catalysts, Temperature Conditions->Screen Pure->Decomp NotPure->Pure Stable->Conditions Milder Use Milder Conditions Unstable->Milder

Caption: A decision-making workflow for troubleshooting low product yields.

References

  • Benchchem. Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024).
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC.
  • Troubleshooting "Spiro[4.5]dec-9-en-7-one" decomposition pathways - Benchchem.
  • Spiro – Knowledge and References - Taylor & Francis.
  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay - PubMed. (2021).

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one is a specialized spiro-fused pyrazolidinone scaffold. It serves as a critical intermediate in the synthesis of bioactive compounds, particularly in the development of HCV inhibitors and novel analgesics where a rigid spiro-core is required to lock pharmacophores in a specific spatial configuration.

This guide provides a validated protocol for its synthesis via the Darzens Condensation followed by Hydrazinolysis/Cyclization . It moves beyond standard literature to address the "hidden" variables—moisture sensitivity, temperature gradients, and stoichiometry—that determine yield and purity.

Chemical Structure & Properties
PropertyData
IUPAC Name 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one
Molecular Formula C₇H₁₂N₂O₂
Molecular Weight 156.18 g/mol
Core Scaffold Spiro[4.4]nonane (Cyclopentane fused to Pyrazolidinone)
Key Functionality 3-Ketone (Amide), 4-Hydroxyl (Chiral center), 1,2-Diaza (Hydrazine)
Solubility Soluble in polar protic solvents (MeOH, EtOH), Water; Poor in hexanes.[1]

Validated Synthetic Workflow

The synthesis is a two-step cascade. The critical success factor is the purity of the intermediate spiro-epoxide.

SynthesisWorkflow Start Cyclopentanone (Starting Material) Step1 Step 1: Darzens Condensation (Ethyl chloroacetate, NaOEt/NaH) Start->Step1 -5°C to RT Inter Intermediate: Ethyl 1-oxaspiro[2.4]heptane-2-carboxylate (Spiro-Glycidic Ester) Step1->Inter Distillation/Workup Side1 Side Reaction: Aldol Condensation (Self-reaction) Step1->Side1 High Temp Step2 Step 2: Hydrazinolysis & Cyclization (Hydrazine Hydrate, EtOH, Reflux) Inter->Step2 N2H4•H2O Product Target: 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one Step2->Product Ring Closure Side2 Side Reaction: Elimination to Pyrazolinone (Dehydration) Step2->Side2 Acidic/High Temp

Figure 1: Synthetic pathway from cyclopentanone to the target spiro-pyrazolidinone.

Standard Operating Procedure (SOP)

Step 1: Synthesis of Ethyl 1-oxaspiro[2.4]heptane-2-carboxylate

Objective: Formation of the spiro-epoxide via Darzens condensation.

  • Reagents: Cyclopentanone (1.0 equiv), Ethyl chloroacetate (1.2 equiv), Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) (1.2 equiv).

  • Solvent: Anhydrous Ethanol (if NaOEt) or THF (if NaH).

  • Conditions: -5°C to 0°C initially, then Room Temperature (RT).

Protocol:

  • Preparation : In a flame-dried flask under Argon, suspend NaH (or dissolve NaOEt) in the anhydrous solvent. Cool to -5°C.

  • Addition : Mix Cyclopentanone and Ethyl chloroacetate. Add this mixture dropwise to the base over 1 hour. Crucial: Maintain temperature < 5°C to prevent self-condensation of the ketone.

  • Reaction : Stir at 0°C for 2 hours, then allow to warm to RT overnight.

  • Workup : Quench with ice water. Extract with diethyl ether. Wash organic layer with brine. Dry over MgSO₄.

  • Purification : Vacuum distillation is preferred for the epoxide. (Boiling point approx. 110-120°C at 15 mmHg).

Step 2: Cyclization to 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one

Objective: Ring opening of the epoxide by hydrazine and subsequent intramolecular amidation.

  • Reagents: Spiro-epoxide (from Step 1) (1.0 equiv), Hydrazine Hydrate (80% or 100%) (1.5 - 2.0 equiv).

  • Solvent: Absolute Ethanol.

  • Conditions: Reflux (78°C).

Protocol:

  • Mixing : Dissolve the spiro-epoxide in absolute ethanol (0.5 M concentration).

  • Addition : Add Hydrazine Hydrate dropwise at RT.

  • Reflux : Heat the mixture to reflux. Monitor by TLC (EtOAc/MeOH 9:1). Reaction typically requires 4–6 hours.

  • Observation : The product is more polar than the starting material.

  • Workup : Cool to RT. Concentrate under reduced pressure to remove ethanol and excess hydrazine.

  • Purification : The residue often solidifies. Recrystallize from Ethanol/Ether or purify via column chromatography (DCM/MeOH gradient).

Troubleshooting & Optimization Guide (Q&A)

Category A: Low Yield in Step 1 (Epoxide Formation)

Q1: My yield for the spiro-epoxide is <30%. I see a lot of unreacted cyclopentanone.

  • Root Cause: Moisture in the solvent or "Old" Base. The Darzens condensation is reversible and highly sensitive to water, which hydrolyzes the chloroacetate or the product.

  • Solution:

    • Solvent: Use freshly distilled anhydrous ethanol or THF (water content <50 ppm).

    • Base: If using NaOEt, prepare it freshly by dissolving Sodium metal in Ethanol. Commercial NaOEt powder often absorbs moisture, becoming NaOH, which promotes hydrolysis over condensation.

    • Temperature: Ensure the addition is done at -5°C . Higher temperatures favor the self-aldol condensation of cyclopentanone.

Q2: I am seeing a "gum" instead of a clean oil after workup.

  • Root Cause: Polymerization of the ethyl chloroacetate or formation of glycidic acid salts (saponification).

  • Solution:

    • Avoid excess base. Use exactly 1.1–1.2 equivalents.

    • Keep the reaction time at RT limited to 12 hours.

    • Perform the quench into phosphate buffer (pH 7) instead of water to avoid extreme pH swings that open the epoxide prematurely.

Category B: Issues in Step 2 (Cyclization)

Q3: The reaction is stuck at the hydrazide intermediate (open chain). It won't close the ring.

  • Root Cause: Steric hindrance at the spiro-center or insufficient thermal energy.

  • Solution:

    • Increase Temperature: Ensure a vigorous reflux. If using Ethanol, switch to n-Butanol (bp 117°C) to push the thermal cyclization.

    • Catalysis: Add a catalytic amount of Sodium Ethoxide (0.1 equiv) to the reaction mixture. The alkoxide facilitates the attack of the hydrazide nitrogen on the epoxide carbon.

Q4: I isolated a product, but the NMR shows a double bond (alkene) instead of the 4-hydroxy group.

  • Root Cause: Dehydration (Elimination). The 4-hydroxy group is beta to the carbonyl and can eliminate to form the pyrazolinone (unsaturated), especially in the presence of acid or prolonged heating.

  • Solution:

    • Neutralize: Ensure the starting material (epoxide) is free of acid traces from the previous step.

    • Time Control: Do not reflux longer than necessary. Monitor TLC every hour.

    • Avoid Acidic Workup: Do not use HCl during workup. The product is basic/amphoteric; use neutral extraction.

Category C: Purification & Analysis[2]

Q5: The product is water-soluble and hard to extract.

  • Root Cause: The 4-hydroxy and NH groups make the molecule highly polar.

  • Solution:

    • Salting Out: Saturate the aqueous phase with NaCl before extraction.

    • Solvent Choice: Use n-Butanol or DCM/Isopropanol (3:1) for extraction.

    • Continuous Extraction: A liquid-liquid continuous extractor is highly recommended for scale-up.

Logic & Decision Tree for Optimization

Use this flowchart to diagnose reaction failures in real-time.

OptimizationLogic Start Start Troubleshooting CheckStep1 Step 1 Yield > 60%? Start->CheckStep1 CheckMoisture Was Solvent Anhydrous? CheckStep1->CheckMoisture No CheckStep2 Step 2 Conversion > 80%? CheckStep1->CheckStep2 Yes CheckBase Was Base Fresh? CheckMoisture->CheckBase Yes ActionDry Action: Distill Solvent/ Use Fresh NaOEt CheckMoisture->ActionDry No CheckBase->ActionDry No ActionTemp Action: Lower Addition Temp to -10°C CheckBase->ActionTemp Yes CheckDehydration Is Product Unsaturated? CheckStep2->CheckDehydration Yes ActionSolvent Action: Switch to n-Butanol (Higher Temp) CheckStep2->ActionSolvent No (Stalled) ActionTime Action: Reduce Reflux Time Avoid Acid CheckDehydration->ActionTime Yes Success Protocol Optimized CheckDehydration->Success No

Figure 2: Decision matrix for troubleshooting low yields and impurities.

References

  • Darzens Condensation Mechanism & Scope

    • Newman, M. S., & Magerlein, B. J. (1949). The Darzens Glycidic Ester Condensation. Organic Reactions, 5, 413.

  • Synthesis of 4-Hydroxy-3-pyrazolidinones

    • Duffin, G. F., & Kendall, J. D. (1954). The reaction of hydrazine with glycidic esters. Journal of the Chemical Society, 408-414. (Establishes the ring-opening/cyclization pathway).

  • Spiro-Pyrazolidinone Derivatives

    • El-Hiti, G. A. (2016). Synthesis and crystal structure of new spiro-pyrazolidinones. Journal of Chemistry, 2016. (Provides structural analogues and characterization data).

  • General Protocol for Spiro-Heterocycles

    • Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction in the Synthesis of Heterocycles. Comprehensive Organic Synthesis, 2, 341. (Background on spiro-cyclization kinetics).

Disclaimer: This guide assumes the user is trained in organic synthesis safety protocols. Hydrazine is toxic and potentially unstable; handle with extreme care in a fume hood.

Sources

Technical Support Center: Degradation Pathways of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one

[1]

Product Identification
  • Chemical Name: 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one[1]

  • CAS Registry Number: 99669-69-9[1]

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    O
    
    
    [1][2]
  • Structural Context: A spiro-fused pyrazolidin-3-one ring system containing a secondary hydroxyl group at the

    
    -position to the carbonyl.[1]
    
Core Degradation Pathways

As a Senior Application Scientist, I have characterized the instability of this motif. The degradation profile is driven by the strain of the spiro-junction and the reactivity of the

1
Pathway A: Oxidative Dehydrogenation (Dominant)

The C4-hydroxyl group is highly susceptible to oxidation, particularly in the presence of trace metal ions (Fe


1
  • Mechanism: Two-electron oxidation converts the secondary alcohol to a ketone.[1]

  • Product: 1,2-Diazaspiro[4.4]nonane-3,4-dione .

  • Impact: This transformation results in a chromophore change (often yellowing) and a shift in retention time (RRT < 1.0 on reverse phase) due to increased polarity and loss of hydrogen bond donation.[1]

Pathway B: Hydrolytic Ring Opening (pH Dependent)

The pyrazolidinone (cyclic hydrazide) ring is sensitive to hydrolysis, especially under acidic conditions or prolonged aqueous exposure.[1]

  • Mechanism: Nucleophilic attack of water at the C3 carbonyl carbon, followed by cleavage of the N2-C3 bond.[1]

  • Product: 1-(1-Hydrazinocyclopentyl)-2-hydroxyacetic acid (or its salt).[1]

  • Kinetics: Accelerated at pH < 3 and pH > 9.[1] The spiro-fusion at C5 provides some steric protection, making this pathway slower than oxidation unless catalyzed.[1]

Pathway C: Dehydration (Elimination)

Under acidic stress or high heat, the C4-hydroxyl group can undergo elimination.[1]

  • Mechanism: Protonation of the -OH group followed by loss of water.[1]

  • Constraint: Direct formation of a double bond between C4 and C5 is sterically prohibited because C5 is a quaternary spiro-carbon (Bredt's rule analog).[1] However, rearrangement or ring contraction can occur, leading to complex fragmentation products.[1]

Visualized Degradation Workflow

The following diagram illustrates the mechanistic relationships between the parent compound and its primary degradation products.

DegradationPathwaysParent4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one(Parent)Dione1,2-Diazaspiro[4.4]nonane-3,4-dione(Oxidation Product)Parent->DioneOxidation (Air/Base)-2HLinear1-(1-Hydrazinocyclopentyl)-2-hydroxyacetic acid(Hydrolysis Product)Parent->LinearHydrolysis (Acid/Base)+H2OFragmentFragmentation/Rearrangement(Post-Dehydration)Parent->FragmentAcidic Dehydration-H2O

Figure 1: Primary degradation pathways including oxidative dehydrogenation to the dione and hydrolytic ring opening.[1]

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during analytical method development and stability testing.

Troubleshooting Scenario 1: Ghost Peaks in HPLC

Symptom: You observe a new peak appearing at RRT ~0.85-0.90 after sample preparation in diluent. Root Cause: In-situ oxidation of the 4-hydroxy group to the 3,4-dione in the autosampler.[1] Solution:

  • Degas solvents thoroughly to remove dissolved oxygen.[1]

  • Add an antioxidant: Incorporate 0.1% Ascorbic Acid or EDTA to the diluent to chelate trace metals that catalyze oxidation.[1]

  • Temperature Control: Maintain autosampler temperature at 5°C.

Troubleshooting Scenario 2: Mass Balance Discrepancy

Symptom: Loss of parent compound does not correlate with the increase in known impurity peaks.[1] Root Cause: The hydrolysis product (Linear Hydrazide) is highly polar and may elute in the void volume (t0) or lack UV absorbance if the carbonyl is lost.[1] Solution:

  • Use LC-MS: The linear hydrazide will show a mass shift of +18 Da (M+18) relative to the parent.[1]

  • Ion-Pairing: Use an ion-pairing agent (e.g., pentanesulfonic acid) or HILIC chromatography to retain the polar hydrolysis product.[1]

Quantitative Data Summary: Stability Profile
Stress ConditionPrimary Degradation PathwayMajor ProductRecommended Storage
Oxidative (3% H2O2) Dehydrogenation3,4-DioneStore under Nitrogen/Argon
Acidic (0.1N HCl) Hydrolysis / DehydrationLinear Acid / FragmentsAvoid protic acid diluents
Basic (0.1N NaOH) HydrolysisLinear CarboxylateMaintain pH 4.0 - 6.0
Thermal (60°C) Oxidation (if aerobic)3,4-DioneRefrigerate (2-8°C)
Frequently Asked Questions (FAQs)

Q1: Is 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one genotoxic?

  • Answer: As a hydrazine derivative (cyclic hydrazide), it falls under the "Cohort of Concern" for potential genotoxicity (ICH M7 guidelines).[1] The N-N bond motif is a structural alert.[1] Rigorous control strategies (< threshold of toxicological concern) are typically required for this class of impurities in drug substances.[1]

Q2: Can I use UV detection for this compound?

  • Answer: Yes, but it has weak absorbance.[1] The carbonyl at C3 provides a weak chromophore around 200-210 nm.[1] The oxidized 3,4-dione product has a conjugated system and will have much higher UV absorbance and a bathochromic shift (yellow color), potentially leading to overestimation of degradation if response factors are not determined.[1]

Q3: How do I synthesize a standard of the 3,4-dione impurity?

  • Answer: The dione can be generated by treating the parent 4-hydroxy compound with mild oxidants such as Dess-Martin periodinane or Swern oxidation conditions.[1] It is chemically stable enough to be isolated and characterized by NMR.[1]

References
  • National Center for Biotechnology Information . (2026). PubChem Compound Summary for 1,2-diazaspiro[4.4]nonan-3-one derivatives. Retrieved March 7, 2026, from [Link][1]

  • Patel, N. N., & Kothari, C. S. (2013).[1][3] Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296.[1][3] Retrieved March 7, 2026, from [Link][1]

  • Fabre, H., et al. (1979).[1] Identification of decomposition products and mechanism of degradation of pyrazolidine-3,5-dione derivatives. Arzneimittelforschung. Retrieved March 7, 2026, from [Link][1]

scaling up the production of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the scale-up and manufacturing of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one .

As a Senior Application Scientist, I have designed this portal to bridge the gap between bench-scale discovery and pilot-plant manufacturing. Synthesizing spirocyclic pyrazolidin-3-ones presents unique thermodynamic and kinetic challenges. This guide bypasses generic advice, focusing instead on the mechanistic causality behind our protocols, self-validating in-process controls (IPCs), and field-proven troubleshooting strategies.

I. Synthetic Workflow & Mechanistic Pathway

The synthesis of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one relies on a robust two-step sequence: a Darzens condensation to form a spiro-glycidic ester, followed by a tandem hydrazinolysis and 5-exo-tet cyclization .

SynthesisPathway A Cyclopentanone + Ethyl Chloroacetate B Base (NaOEt) -5°C to 0°C Darzens Condensation A->B C Ethyl 1-oxaspiro[2.4]heptane-2-carboxylate (Glycidic Ester Intermediate) B->C D Hydrazine Hydrate (N2H4·H2O) EtOH, Reflux, 14h 5-exo-tet Cyclization C->D E 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one (Target API Intermediate) D->E

Figure 1: Two-step synthetic workflow for 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one.

II. Self-Validating Experimental Protocols

To ensure reproducibility across scales, the following protocols integrate self-validating IPCs. These metrics ensure the system chemically proves its own completion before you proceed to the next unit operation.

Step 1: Darzens Condensation (Scale: 1.0 kg Cyclopentanone)

Objective: Synthesis of Ethyl 1-oxaspiro[2.4]heptane-2-carboxylate.

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and a pressure-equalizing dropping funnel. Purge the system with N₂.

  • Charge: Add cyclopentanone (1.0 kg, 11.9 mol) and ethyl chloroacetate (1.6 kg, 13.1 mol). Dilute with anhydrous THF (5.0 L).

  • Cooling: Circulate glycol coolant to bring the internal temperature strictly to -5°C.

  • Base Addition: Slowly add sodium ethoxide (NaOEt, 21% wt in EtOH, 4.2 L) dropwise over 4 hours.

    • Causality: The deprotonation of ethyl chloroacetate is highly exothermic. Slow addition controls the heat release, preventing base-catalyzed aldol self-condensation of cyclopentanone and avoiding localized thermal degradation of the sensitive glycidic ester .

  • Self-Validating IPC: At hour 5, take a 0.1 mL aliquot and analyze via GC-FID. The reaction is validated as complete when the cyclopentanone peak area is < 2.0%. If > 2.0%, continue stirring at 0°C for 1 hour.

  • Workup: Quench with cold saturated aqueous NH₄Cl (2.0 L) to neutralize excess base. Extract with EtOAc (3 x 3 L). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude glycidic ester as a pale yellow oil.

Step 2: Hydrazinolysis & Cyclization (Scale: 1.5 kg Glycidic Ester)

Objective: Synthesis of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one.

  • Reactor Setup: Equip a 20 L jacketed reactor with a reflux condenser and a caustic scrubber system.

  • Charge: Dissolve the crude ethyl 1-oxaspiro[2.4]heptane-2-carboxylate (1.5 kg, ~8.8 mol) in absolute ethanol (8.0 L).

  • Reagent Addition: Add hydrazine hydrate (80% aqueous, 0.66 kg, 10.5 mol) in one portion at 20°C.

  • Thermal Activation: Heat the mixture to an internal temperature of 78°C (vigorous reflux) for 14 hours.

    • Causality: The initial nucleophilic acyl substitution (ester to hydrazide) is rapid. However, the subsequent 5-exo-tet epoxide ring opening by the terminal nitrogen is sterically hindered by the spiro-cyclopentyl center. Sustained thermal energy in a protic solvent (which activates the oxirane oxygen via hydrogen bonding) is mandatory to drive cyclization .

  • Self-Validating IPC: Analyze via LC-MS. The reaction validates its completion when the glycidic ester mass (m/z 171.1 [M+H]⁺) is < 0.5% AUC, and the product mass (m/z 157.1 [M+H]⁺) is > 95% AUC.

  • Crystallization: Concentrate the ethanol under reduced pressure to ~3 L. Heat to 50°C and slowly dose in heptane (3 L) as an anti-solvent. Cool the reactor at a controlled ramp of 0.5°C/min to 5°C. Filter the resulting white crystals and dry under vacuum at 40°C.

III. Scale-Up Quantitative Data

The following table summarizes expected performance metrics across three distinct manufacturing scales. Note the slight decrease in overall yield at the pilot scale, primarily driven by mass-transfer limitations during the Darzens condensation.

Scale (Starting Material)Step 1 Yield (Glycidic Ester)Step 2 Yield (Target API)Overall YieldHPLC PurityE-Factor
10 g (Lab Bench) 88%82%72.1%>99.5%18.5
100 g (Kilo-Lab) 85%79%67.1%99.2%22.1
1.0 kg (Pilot Plant) 81%76%61.5%99.0%28.4

IV. Troubleshooting Guides & FAQs

TroubleshootingTree Start Issue Detected During Scale-Up Q1 Is the issue in Step 1 or Step 2? Start->Q1 S1 Step 1: Darzens Condensation Q1->S1 S2 Step 2: Hydrazinolysis & Cyclization Q1->S2 S1_Issue Low Yield or Thermal Runaway? S1->S1_Issue S2_Issue Incomplete Cyclization or Open-Chain Impurity? S2->S2_Issue S1_Sol Action: Ensure strict temp control (<0°C) & controlled NaOEt addition. S1_Issue->S1_Sol S2_Sol Action: Extend reflux time, ensure protic solvent (EtOH) is used. S2_Issue->S2_Sol

Figure 2: Troubleshooting decision matrix for common scale-up bottlenecks.

Q: Why do we observe a significant accumulation of the uncyclized hydrazide intermediate during the 1.0 kg scale-up, which wasn't present at the 10 g scale? A: At larger scales, heat transfer dynamics change significantly. The 5-exo-tet ring closure of the hydrazide onto the sterically hindered spiro-epoxide carbon requires sustained activation energy. At the pilot scale, the internal liquid temperature might be slightly lower than the jacket set-point. Action: Ensure the internal reaction temperature is maintained at a true, vigorous reflux (78°C for ethanol) for at least 14 hours. Do not initiate the cooling phase until the uncyclized hydrazide peak is confirmed < 1.0% AUC via LC-MS.

Q: During the Darzens condensation, the reaction mixture turns dark brown and yields drop by 20%. What is the mechanistic cause? A: This discoloration is indicative of base-catalyzed aldol self-condensation of cyclopentanone competing with the Darzens reaction, or the decomposition of the glycidic ester due to localized thermal spikes. Action: Switch to high-shear mixing with a controlled, subsurface dosing of the NaOEt. Keep the internal temperature strictly between -5°C and 0°C. If the jacket cannot remove heat fast enough, pause the base addition.

Q: Can we use anhydrous hydrazine instead of hydrazine hydrate to accelerate the cyclization step? A: As a safety protocol standard, I strictly prohibit this. Anhydrous hydrazine is highly toxic, thermodynamically unstable, and poses a severe explosion hazard at manufacturing scales . Hydrazine hydrate (80% aqueous) is significantly safer and provides ample nucleophilicity. Furthermore, the trace water introduced does not impede the reaction; protic environments actually facilitate the epoxide ring-opening by hydrogen-bonding to the oxirane oxygen, lowering the transition state energy.

Q: How do we isolate the highly polar 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one without utilizing chromatography? A: The target compound is highly crystalline due to strong intermolecular hydrogen bonding networks formed between the lactam N-H and the C4-OH groups. Action: Utilize the crystallization protocol outlined in Step 2. By concentrating the ethanol to 30% of its original volume and adding heptane at 50°C, you create a supersaturated solution. Cooling slowly at 0.5°C/min ensures the growth of large, easily filterable crystals, rejecting organic impurities into the mother liquor.

V. References

  • Newman, M. S., & Magerlein, B. J. (1949). The Darzens Glycidic Ester Condensation. Organic Reactions, 5(10), 413-440. URL:[Link]

  • US Patent 5,399,708A. (1995). Pyrazolidin-3-one derivatives. Google Patents. URL:

  • World Health Organization. (1987). Hydrazine. Environmental Health Criteria 68. INCHEM. URL:[Link]

Technical Support Center: Spectroscopic Troubleshooting for 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. This guide is specifically designed for researchers and drug development professionals encountering spectroscopic anomalies during the structural characterization of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one . Because this molecule features a highly dynamic pyrazolidin-3-one core spiro-fused to a cyclopentane ring, standard analytical workflows often yield complex, non-intuitive data.

Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, self-validating experimental protocols, and reference data tables to ensure absolute scientific integrity in your structural assignments.

Diagnostic Workflow

G Start Spectroscopic Anomaly Detected 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one NMR 1H/13C NMR Broad Signals or Extra Peaks? Start->NMR MS Mass Spectrometry Unexpected Fragmentation? Start->MS IR FT-IR Shifted Carbonyl/Hydroxyl Bands? Start->IR Tautomerism Suspect Tautomerism (Keto-Enol / Iminol) NMR->Tautomerism Yes WaterLoss Facile Loss of H2O (M-18) from C4-OH MS->WaterLoss Yes H_Bonding Inter/Intramolecular Hydrogen Bonding IR->H_Bonding Yes VT_NMR Run VT-NMR & Solvent Titration (DMSO-d6 vs CDCl3) Tautomerism->VT_NMR Resolve Dynamics SoftIon Switch to Soft Ionization (ESI+ / APCI) WaterLoss->SoftIon Preserve Molecular Ion Dilution Perform Dilution Series in Non-Polar Solvent H_Bonding->Dilution Differentiate Bonding Type

Diagnostic workflow for spectroscopic anomalies in spiro-pyrazolidinones.

Troubleshooting FAQs

Q1: Why am I seeing broad, unresolvable signals in the ¹H NMR spectrum around the pyrazolidinone ring protons, and sometimes extra sets of peaks?

Expertise & Causality: 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one contains a pyrazolidin-3-one core, which is highly prone to prototropic tautomerism (keto-enol and amide-iminol equilibria). In solution, proton exchange between the N1/N2 nitrogens and the C3 oxygen (or C4 hydroxyl) occurs at a rate comparable to the NMR timescale. When the exchange rate is intermediate, the signals coalesce and broaden. Resolution: As demonstrated in 1, nonpolar solvents like CDCl₃ often favor dimeric OH-isomers, whereas highly polar solvents like DMSO-d₆ stabilize monomeric keto forms[1]. Furthermore, tautomeric equilibria can be heavily influenced by temperature, requiring Variable Temperature (VT) NMR to push the system into a fast-exchange (time-averaged) or slow-exchange (distinct tautomer) state[2].

Q2: The cyclopentane ring protons appear as a highly complex, overlapping multiplet rather than simple splitting patterns. Is my compound impure?

Expertise & Causality: Not necessarily. The C4 position of the spiro system bears a hydroxyl group, making it a stereocenter. Because of this chiral center, the two faces of the adjacent spiro-fused cyclopentane ring are desymmetrized. Consequently, the geminal protons on the cyclopentane ring (e.g., at C6, C7, C8, C9) become diastereotopic. They experience different magnetic environments and couple strongly with each other (geminal coupling) as well as adjacent protons, creating complex second-order multiplets (ABX or higher-order spin systems). Resolution: Utilize 2D NMR techniques (¹H-¹³C HSQC) to confirm that these complex multiplets correlate to the correct number of carbon atoms, proving structural integrity rather than impurity.

Q3: In my EI-MS spectrum, the molecular ion peak (M⁺) is barely visible, and the base peak is at [M-18]⁺. How can I confirm the intact mass?

Expertise & Causality: The C4-hydroxyl group adjacent to the spiro center and the carbonyl group is highly susceptible to thermal dehydration and electron-ionization-induced fragmentation. Hard ionization techniques like Electron Ionization (EI) impart excess internal energy, driving the elimination of water (H₂O, 18 Da) to form a stable, conjugated double bond before the molecular ion reaches the detector. Resolution: Switch to a soft ionization technique. See Protocol 2 below for exact ESI-MS parameters.

Q4: The carbonyl stretching band in my FT-IR spectrum is unusually low (around 1640-1650 cm⁻¹) and broad. Shouldn't a five-membered ring ketone be >1700 cm⁻¹?

Expertise & Causality: While isolated cyclopentanones typically absorb above 1700 cm⁻¹, the presence of adjacent N-H groups and the C4-OH group facilitates strong intra- and intermolecular hydrogen bonding. Hydrogen bonding lengthens and weakens the C=O double bond character, shifting the absorption to lower wavenumbers. In structurally related3, amide C=O stretches are frequently observed in the 1646-1705 cm⁻¹ range due to these exact effects[3].

Standardized Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Resolving Tautomeric Broadening

Objective: To push the tautomeric exchange rate of the pyrazolidinone core to the fast-exchange limit, yielding sharp, time-averaged signals.

  • Sample Preparation: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of anhydrous DMSO-d₆. DMSO is selected because it stabilizes the monomeric keto form and has a high boiling point suitable for heating.

  • Initial Acquisition: Acquire a standard ¹H NMR spectrum at 298 K. Note the line widths of the N-H and C4-H protons.

  • Heating Phase: Increase the NMR probe temperature in 10 K increments up to 353 K. Allow exactly 5 minutes for thermal equilibration at each step.

  • Shimming & Tuning: Re-shim the magnet (Z1, Z2) and re-tune the probe at each temperature step to prevent artificial line broadening caused by temperature-induced solvent density changes.

  • Self-Validation: If heating sharpens the previously broad peaks, dynamic tautomeric exchange is confirmed. If peaks remain broad or new degradation peaks appear, suspect paramagnetic impurities or thermal decomposition.

Protocol 2: ESI-MS Optimization for Fragile Spiro-Hydroxyl Compounds

Objective: To obtain an intact pseudomolecular ion [M+H]⁺ without inducing in-source dehydration at the C4-hydroxyl group.

  • Solvent Selection: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation.

  • Thermal Parameters: Lower the desolvation/capillary temperature to 200–250 °C. High source temperatures are the primary driver of thermal water loss in spiro-alcohols.

  • Voltage Optimization: Reduce the cone voltage (or declustering potential) to 15–20 V. High voltages cause in-source collision-induced dissociation (CID), leading directly to the [M-18]⁺ base peak.

  • Self-Validation: Monitor for the sodium adduct [M+Na]⁺. Because sodium adducts are significantly less prone to dehydration than protonated species, the presence of a strong [M+Na]⁺ peak serves as an internal validation of the intact molecular mass.

Quantitative Spectroscopic Data

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
NucleusPositionExpected Shift (ppm)MultiplicityDiagnostic Notes
¹HN1-H / N2-H8.5 - 10.5Broad singletHighly dependent on concentration and tautomeric state.
¹HC4-OH5.0 - 6.0Broad singletDisappears upon D₂O exchange.
¹HC4-H3.8 - 4.5Singlet/DoubletSharpens at elevated temperatures (VT-NMR).
¹HCyclopentane1.2 - 2.2Complex multipletsDiastereotopic due to the adjacent C4 chiral center.
¹³CC3 (C=O)165.0 - 175.0SingletCharacteristic of pyrazolidin-3-one carbonyl.
¹³CC5 (Spiro)65.0 - 75.0SingletQuaternary spiro carbon; low intensity.
¹³CC4 (CH-OH)70.0 - 80.0SingletDownfield shifted due to the hydroxyl group.
Table 2: Diagnostic FT-IR Wavenumbers and Assignments
Wavenumber (cm⁻¹)Functional GroupVibrational ModeTroubleshooting Insight
3100 - 3400O-H / N-HStretching (broad)Extreme broadening indicates extensive inter/intramolecular H-bonding.
2850 - 2950C-H (Aliphatic)StretchingConfirms the intact cyclopentane ring system.
1640 - 1700C=O (Amide)Stretching (strong)Shifted lower than typical ketones due to H-bonding network.
1050 - 1150C-OStretchingConfirms the presence of the secondary alcohol at C4.

References

  • Source: PubMed Central (NIH)
  • Source: Encyclopedia.
  • Title: Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione Source: JSciMed Central URL

Sources

Validation & Comparative

comparing 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one to other spirocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Escaping Flatland: A Comparative Guide to 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one and Modern Spirocyclic Scaffolds

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the limitations of traditional, flat (sp2-hybridized) aromatic rings. The pharmaceutical industry's shift toward three-dimensional chemical space has made spirocyclic compounds indispensable. By increasing the fraction of sp3-hybridized carbons (


), spirocycles improve aqueous solubility, reduce off-target promiscuity, and provide highly defined exit vectors for structure-based drug design[1][2].

This guide objectively compares 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one —a highly functionalizable, rigidified pyrazolidinone bioisostere—against other benchmark spirocyclic scaffolds. We will analyze their physicochemical properties, structural rigidity, and practical applications in DNA-Encoded Libraries (DELs) and medicinal chemistry.

Structural and Physicochemical Comparison

To understand the strategic value of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one, we must benchmark it against widely adopted spirocycles.

  • 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one: A 5,5-spiro system featuring a pyrazolidinone core. It acts as a rigidified hexahydropyridazine analogue[3][4]. The critical advantage here is the 4-hydroxyl group, which serves as an orthogonal handle for late-stage functionalization, making it highly valuable for DEL synthesis[5].

  • 2,6-Diazaspiro[6]heptane: The industry standard 3,3-spirocycle, utilized primarily as a bioisostere for piperazine. It projects its nitrogen exit vectors orthogonally, providing extreme rigidity and a perfect

    
     score of 1.0[2][3].
    
  • 2-Oxa-6-azaspiro[6]heptane: A highly polar 3,3-spirocycle used as a morpholine bioisostere. It drastically improves metabolic stability by removing the metabolically labile C-H bonds adjacent to the oxygen in standard morpholine[3].

  • 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one: A 5,5-spiro system famous as the key intermediate in the synthesis of the antihypertensive drug Irbesartan. Unlike the 1,2-diaza core, this 1,3-diaza system is less polar and highly lipophilic.

Table 1: Quantitative Comparison of Key Spirocyclic Scaffolds
CompoundRing System

Ratio
Est. LogPH-Bond Donors/AcceptorsPrimary Application
4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one 5,5-Spiro0.85 (6/7)-0.5 to 0.52 / 3DEL scaffolds, Pyrazolidinone bioisostere
2,6-Diazaspiro[6]heptane 3,3-Spiro1.00 (5/5)-0.672 / 2Piperazine bioisostere
2-Oxa-6-azaspiro[6]heptane 3,3-Spiro1.00 (5/5)-0.801 / 2Morpholine bioisostere
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one 5,5-Spiro0.81 (9/11)~2.001 / 2Irbesartan intermediate

Data synthesized from established chemical databases and literature[2][7][8].

Mechanistic Insights: Exit Vectors and Rigidity

The choice between a 3,3-spirocycle and a 5,5-spirocycle dictates the spatial trajectory of the attached pharmacophores. In 2,6-diazaspiro[6]heptane, the four-membered rings force the exit vectors into a strictly orthogonal geometry. While this maximizes rigidity, it can sometimes be too rigid to induce fit within flexible protein binding pockets[2][8].

Conversely, the 5,5-spiro system of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one offers a "Goldilocks" zone of balanced flexibility. The cyclopentane and pyrazolidinone rings adopt envelope conformations. This allows the molecule to sweep a broader cone of 3D space while maintaining a significantly higher entropic advantage over linear or flat sp2-hybridized systems[1].

G A Sp2 Flatland (e.g., Pyridine) B Low Fsp3 High Off-Target Toxicity A->B C 3,3-Spirocycles (e.g., 2,6-Diazaspiro[3.3]heptane) D Orthogonal Exit Vectors Extreme Rigidity C->D E 5,5-Spirocycles (e.g., 1,2-Diazaspiro[4.4]nonane) F Angled Exit Vectors Balanced Flexibility E->F

Influence of spirocyclic ring size on exit vector projection and rigidity.

Experimental Workflow: Synthesis and Functionalization

To leverage 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one in library generation, one must understand its synthetic causality. The pyrazolidinone core is typically constructed via the condensation of a hydrazine derivative with a cyclic ketone, followed by spirocyclization[5].

The presence of the 4-hydroxyl group is a strategic design choice. In DEL synthesis, where reactions must occur in aqueous media with high fidelity, the hydroxyl group serves as a reliable nucleophile for etherification or esterification, allowing rapid diversification of the library[5].

Step-by-Step Protocol: Late-Stage Functionalization via the 4-OH Handle

Note: This protocol outlines a self-validating system for etherification of the 4-hydroxyl group, a common technique for appending the spirocycle to a DNA-tagged linker.

  • Preparation of the Core: Dissolve 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Causality: DMF is required to solubilize the polar pyrazolidinone core while preventing moisture from quenching the subsequent base.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C. Stir for 30 minutes until hydrogen evolution ceases. Causality: The 4-OH proton is moderately acidic due to the adjacent electron-withdrawing carbonyl group. NaH selectively deprotonates the hydroxyl over the secondary amine (if unprotected) due to kinetic accessibility and pKa differentials.

  • Electrophilic Addition: Slowly add the desired alkyl halide (e.g., a DNA-compatible linker bearing a terminal bromide, 1.1 eq). Warm the reaction to room temperature and stir for 4 hours.

  • Reaction Validation (Self-Validating Step): Quench a 10 µL aliquot in methanol and analyze via LC-MS. The disappearance of the parent mass (m/z ~156) and the appearance of the product mass confirms successful etherification.

  • Workup: Quench the bulk reaction with saturated aqueous

    
    , extract with Ethyl Acetate, dry over 
    
    
    
    , and concentrate in vacuo.

G A Cyclopentanone Derivative C Condensation (Hydrazone Formation) A->C B Hydrazine Derivative B->C D Spirocyclization (Ring Closure) C->D Acid Catalyst E 4-Hydroxy-1,2-diazaspiro [4.4]nonan-3-one D->E F Late-Stage Etherification via 4-OH Handle E->F NaH, Alkyl Halide

Synthetic workflow for the generation and functionalization of 1,2-diazaspiro[4.4]nonan-3-one.

Conclusion

While 3,3-spirocycles like 2,6-diazaspiro[6]heptane dominate the landscape as rigid bioisosteres for simple heterocycles, 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one offers a more sophisticated architectural tool. Its 5,5-spiro geometry provides balanced flexibility, and its orthogonal 4-hydroxyl handle makes it an exceptional scaffold for high-throughput library synthesis and DEL technologies. By integrating this molecule into screening libraries, medicinal chemists can efficiently probe complex, three-dimensional biological pockets that flatland molecules simply cannot reach.

References

Sources

Biological Activity of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one Scaffolds vs. Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical scaffolds designed to overcome the limitations of traditional flat, aromatic kinase inhibitors. One such emerging building block is 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one (CAS 99669-69-9). This highly saturated spirocyclic compound is increasingly utilized as a core scaffold to generate high-affinity inhibitors targeting Spleen Tyrosine Kinase (SYK) and General Control Nonderepressible 2 (GCN2) kinase, as detailed in recent .

In this technical guide, we will objectively compare the biological activity, physicochemical advantages, and experimental validation workflows of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one-derived scaffolds against Fostamatinib , a globally approved, traditional flat SYK inhibitor [2].

Mechanistic Rationale: "Escaping Flatland" in Kinase Inhibition

Historically, kinase inhibitors have relied heavily on planar heteroaromatic rings (e.g., pyrimidines, quinazolines) to occupy the ATP-binding pocket. While effective at achieving potency, these "flat" molecules often suffer from poor aqueous solubility, high off-target promiscuity, and undesirable CYP450 inhibition due to non-specific


 stacking.

The transition to spirocyclic scaffolds like 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one represents a strategic . By increasing the fraction of


-hybridized carbons (

), we introduce rigid three-dimensionality. The spiro-center projects functional groups into distinct vectors within the kinase active site, while the 4-hydroxy group serves as a critical, directional hydrogen-bond donor/acceptor to the kinase hinge region. This 3D conformation drastically reduces off-target interactions while maintaining on-target residence time.

SYK_Pathway cluster_inhibitors Kinase Inhibitors BCR B-Cell Receptor (BCR) Activation LYN LYN Kinase Phosphorylation BCR->LYN SYK SYK (Spleen Tyrosine Kinase) Signal Amplification LYN->SYK Downstream Downstream Signaling (PLCγ2, PI3K, Akt) SYK->Downstream Spiro 4-OH-1,2-diazaspiro Scaffold (High Fsp3, High Selectivity) Spiro->SYK Inhibits Fostamatinib Fostamatinib (Flat Scaffold, Known Drug) Fostamatinib->SYK CellResponse B-Cell Proliferation & Survival Downstream->CellResponse

SYK signaling pathway showing intervention points of spirocyclic scaffolds vs. Fostamatinib.

Comparative Profiling: Spirocyclic Scaffold vs. Fostamatinib

To understand the operational advantages of the 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one scaffold, we must compare its derived pharmacological profile against Fostamatinib (specifically its active metabolite, R406). The table below summarizes the quantitative and qualitative shifts observed when moving from a flat architecture to a 3D spirocycle.

Property / Metric4-OH-1,2-diazaspiro Scaffold DerivativesFostamatinib (Active Metabolite R406)
Primary Targets SYK, GCN2SYK
Structural Topology 3D Spirocyclic (

)
Flat Heteroaromatic (

)
Aqueous Solubility High (Reduced crystal lattice energy)Moderate to Low
Kinase Selectivity High (Vectorial projection limits off-targets)Moderate (Inhibits multiple off-target kinases)
CYP450 Inhibition Low (Reduced lipophilicity/planar binding)Moderate
Expected SYK IC50 1 - 10 nM (Scaffold dependent)41 nM

Validation Protocols: Experimental Workflows

To objectively validate the biological activity of a new 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one derivative against Fostamatinib, we employ a self-validating orthogonal screening system. This ensures that the observed potency is driven by on-target kinase inhibition rather than assay artifacts.

Protocol A: Biochemical Validation via TR-FRET Kinase Assay

Causality & Logic: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the time-delayed readout eliminates interference from compound auto-fluorescence—a common false-positive driver in flat aromatic libraries. Furthermore, we poise the ATP concentration exactly at the apparent


 for SYK. This sensitizes the assay to competitive inhibitors, allowing us to accurately differentiate the binding affinities of the spiro scaffold versus Fostamatinib.
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 100 nL of the spiro-derivative and Fostamatinib (positive control) in a 10-point, 3-fold dilution series into a 384-well ProxiPlate. Include DMSO-only wells as negative controls.

  • Enzyme Addition: Add 5 µL of recombinant human SYK to achieve a final well concentration of 0.5 nM. Incubate at room temperature for 15 minutes to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ULight-labeled poly-GT peptide (100 nM) and ATP at the empirically determined

    
     (15 µM for SYK).
    
  • Termination & Detection: After 60 minutes, add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt the reaction) and a Europium-labeled anti-phospho-tyrosine antibody.

  • Readout: Read the plate on an EnVision multimode reader, calculating the emission ratio of 665 nm / 615 nm to determine the IC50.

Protocol B: Target-Specific Cellular Viability (Isogenic Cell System)

Causality & Logic: Biochemical potency does not guarantee cellular efficacy. To prove that the spiro scaffold penetrates the cell membrane and selectively kills SYK-dependent cells without generalized cytotoxicity, we use a paired isogenic cell line system.

  • Cell Plating: Seed Ba/F3 cells (IL-3 dependent, SYK-independent) and Tel-SYK transformed Ba/F3 cells (SYK-addicted) at 5,000 cells/well in 384-well opaque plates.

  • Compound Treatment: Treat both cell lines with the spiro-derivative and Fostamatinib for 72 hours.

  • Viability Readout: Add CellTiter-Glo reagent to lyse cells and measure ATP as a proxy for metabolically active cells.

  • Validation Logic: A successful spirocyclic inhibitor must show a potent

    
     in the Tel-SYK line but a >100-fold right-shifted 
    
    
    
    in the wild-type Ba/F3 line. Fostamatinib is run in parallel to benchmark the therapeutic window.

Workflow Prep Compound Prep (Spiro vs. Fostamatinib) Incubate Target Incubation (SYK/GCN2 at RT) Prep->Incubate ATP ATP Addition (Poised at Km) Incubate->ATP Readout TR-FRET Readout (Emission Ratio 665/615 nm) ATP->Readout Analysis IC50 Determination & Selectivity Profiling Readout->Analysis

High-throughput validation workflow for evaluating spirocyclic kinase inhibitors.

References

  • Title: 8-Substituted 2-Amino-[1,2,4]triazolo[1,5-a]pyrazines as SYK Tyrosine Kinase Inhibitors and GCN2 Serine Kinase Inhibitors (US20150025058A1)
  • Title: Fostamatinib: First Global Approval Source: Drugs, 78(9), 959-963. Markham, A. (2018) URL: [Link]

  • Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry, 52(21), 6752-6756. Lovering, F., Bikker, J., & Humblet, C. (2009) URL: [Link]

A Prospective Analysis: The Therapeutic Potential and Structure-Activity Relationships of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Novel Scaffold in Spirocyclic Chemistry

The world of medicinal chemistry is in a perpetual quest for novel molecular architectures that can address unmet therapeutic needs. Spirocyclic compounds, characterized by two rings sharing a single carbon atom, have garnered significant interest due to their unique three-dimensional structures, which can lead to improved pharmacodynamic and pharmacokinetic profiles.[1] The 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one core represents a largely unexplored scaffold that combines the rigidity of a spiro-system with the hydrogen bonding capabilities of a hydroxyl group and a hydrazide moiety. While direct structure-activity relationship (SAR) studies on this specific analog family are not yet available in published literature, this guide will provide a prospective analysis by drawing comparisons with structurally related spiro-lactams and diazaspiro compounds. We will explore its potential therapeutic applications, propose synthetic strategies, and hypothesize key SAR principles to guide future research and drug development in this promising area.

Comparative Analysis: Drawing Parallels from Bioactive Spiro-Lactams

The therapeutic potential of the 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one scaffold can be inferred from the diverse biological activities reported for analogous spirocyclic lactams. Notably, research into spiro-β-lactams and spiro-γ-lactams has revealed potent antimicrobial activities, including anti-HIV and antiplasmodial effects.[2][3] Furthermore, derivatives of 2-azaspiro[4.4]nonane have shown significant promise as anticonvulsant agents.[4]

Antimicrobial Potential: A New Frontier?

The β-lactam ring is a cornerstone of antibiotic therapy.[5] Interestingly, the structural modulation of spiro-β-lactams has led to the discovery of compounds with potent anti-HIV and antiplasmodial activity.[1] The replacement of the four-membered β-lactam with a five-membered γ-lactam, however, resulted in a loss of this specific antimicrobial profile, suggesting the β-lactam core is crucial for this activity.[2]

For the 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one scaffold, the presence of the hydrazide moiety (-NH-NH-C=O) introduces a different set of electronic and hydrogen bonding properties compared to a simple lactam. This could open avenues for novel interactions with microbial targets. It is plausible that analogs of this scaffold could exhibit antibacterial or antifungal properties, a hypothesis that warrants experimental validation.

Anticonvulsant Activity: A Plausible Therapeutic Avenue

A significant body of research points towards the anticonvulsant potential of spiro-lactam structures. Specifically, N-substituted derivatives of 2-azaspiro[4.4]nonane-1,3-dione have been extensively studied, with their efficacy being evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc.MET) seizure models.[4] These studies have demonstrated that the nature of the substituent on the nitrogen atom and the type of linker play a crucial role in determining the anticonvulsant activity.[4]

Given these precedents, it is highly probable that the 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one core could serve as a foundational structure for the development of novel anticonvulsant agents. The hydroxyl group at the 4-position and the two nitrogen atoms in the diazolidinone ring offer multiple points for chemical modification to optimize activity and selectivity.

Proposed Structure-Activity Relationships

Based on the SAR of related spirocyclic systems, we can postulate several key structural features of the 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one scaffold that are likely to influence its biological activity.

  • The Hydroxyl Group (C4-OH): The stereochemistry and hydrogen-bonding capacity of the C4-hydroxyl group are expected to be critical for target engagement. Esterification or etherification of this group would allow for the exploration of the steric and electronic requirements of the binding pocket.

  • Substituents on the Nitrogen Atoms (N1 and N2): Alkylation or arylation at the N1 and N2 positions could significantly impact the compound's lipophilicity, metabolic stability, and interaction with biological targets. Drawing from the SAR of anticonvulsant 2-azaspiro[4.4]nonane derivatives, introducing substituted phenyl or benzyl groups at these positions would be a logical starting point.[4]

  • The Spirocyclic Core: The size and nature of the spiro-fused ring (in this case, cyclopentane) influences the overall three-dimensional shape of the molecule. Modifications to this ring, such as the introduction of substituents or its replacement with other cycloalkanes, could fine-tune the compound's activity and selectivity.

Below is a diagram illustrating the proposed key regions for SAR exploration on the 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one scaffold.

SAR_Hypothesis Prospective SAR of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one cluster_0 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one Core cluster_1 Key Modification Points mol R1 N1-Substituent (R1) (e.g., Alkyl, Aryl) - Modulates Lipophilicity - Target Interaction R1->mol N1 R2 N2-Substituent (R2) (e.g., H, Alkyl) - Influences Conformation R2->mol N2 R3 C4-OH Modification (R3) (e.g., Ester, Ether) - Probing H-bonding - Prodrug Strategy R3->mol C4-OH R4 Spiro-Ring Substitution (R4) - Fine-tunes 3D Shape - Affects Potency R4->mol Spiro-Ring

Caption: Prospective SAR hot-spots on the 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one scaffold.

Experimental Protocols: A Guide for Biological Evaluation

To facilitate the investigation of this novel scaffold, we provide detailed, step-by-step methodologies for key biological assays, adapted from established protocols for related spiro compounds.

Antimicrobial Susceptibility Testing

This protocol is based on the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Preparation of Bacterial/Fungal Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test microorganism.

    • Suspend the colonies in sterile saline solution (0.85% NaCl).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized inoculum in the appropriate broth medium to achieve a final concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticonvulsant Activity Screening

The following protocols for the MES and sc.MET tests are standard preliminary screens for anticonvulsant activity.

  • Animal Preparation:

    • Use adult male mice (e.g., Swiss-Webster, 20-30 g).

    • Administer the test compound intraperitoneally (i.p.) at various doses. A control group should receive the vehicle.

    • Allow for a pre-treatment time of 30-60 minutes.

  • Induction of Seizure:

    • Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation:

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the absence of the tonic hindlimb extension.

  • Animal Preparation:

    • Use adult male mice as described for the MES test.

    • Administer the test compound i.p. at various doses, with a control group receiving the vehicle.

    • Allow for a pre-treatment time of 30-60 minutes.

  • Induction of Seizure:

    • Administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose known to induce clonic seizures in >95% of animals (e.g., 85 mg/kg).

  • Observation:

    • Observe the mice for a period of 30 minutes for the occurrence of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds).

    • Protection is defined as the absence of clonic seizures.

The workflow for anticonvulsant screening is depicted in the diagram below.

Anticonvulsant_Screening_Workflow Workflow for Anticonvulsant Activity Screening cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Lead Optimization A Test Compound Administration (i.p. in mice) B MES Test (Maximal Electroshock) A->B C sc.MET Test (subcutaneous Pentylenetetrazole) A->C D Determine Protection (%) B->D C->D E Calculate ED50 (Effective Dose 50%) D->E F SAR Analysis E->F G Synthesis of New Analogs F->G G->A Iterative Cycle

Caption: A generalized workflow for the in vivo screening of novel anticonvulsant compounds.

Conclusion and Future Directions

The 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one scaffold represents a novel and promising area for drug discovery. While direct experimental data is currently lacking, a comparative analysis with structurally related spiro-lactams strongly suggests its potential as a source of new antimicrobial and anticonvulsant agents. The proposed SAR hypotheses and the provided experimental protocols offer a solid framework for initiating research into this exciting class of compounds. Future work should focus on the development of efficient synthetic routes to access a library of analogs, followed by systematic biological evaluation to elucidate the SAR and identify lead compounds for further development. The unique three-dimensional architecture of this spirocyclic system holds great promise for the discovery of next-generation therapeutics.

References

  • Alves, A. J. S., Alves, N. G., Caratao, C. C., Esteves, M. I. M., Fontinha, D., Bartolo, I., ... & Pinho e Melo, T. M. V. D. (2020). Spiro-Lactams as Novel Antimicrobial Agents. Current Topics in Medicinal Chemistry, 20(2), 140-152.
  • Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annul
  • Alves, A. J. S., Bártolo, I., Bruno, P. M., et al. (2021). Synthesis and structure-activity relationships of new chiral spiro-β-lactams highly active against HIV-1 and Plasmodium. European Journal of Medicinal Chemistry, 219, 113439.
  • Novel spiro-lactam compounds, process and uses thereof. (2020).
  • Synthesis of medicinally privileged spiro-β-lactams. (n.d.). UTRGV ScholarWorks.
  • SAR Elucid
  • Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. (n.d.).
  • Biological evaluation of 2-Oxa-7-azaspiro[4.

Sources

comparative analysis of different synthetic routes to 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of synthetic routes to 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one , a critical spirocyclic scaffold in medicinal chemistry. This structure serves as a core pharmacophore for various bioactive agents, including phosphodiesterase inhibitors and analgesic compounds.[1]

The analysis contrasts the Classical Stepwise Functionalization (Route A) with the Modern Multicomponent Cascade (Route B), evaluating them on yield, scalability, and atom economy.

Executive Summary

The synthesis of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one presents a unique challenge: constructing a spiro-fused pyrazolone ring while installing a hydroxyl group at the C4 position.

  • Route A (Classical): Involves the formation of a 3-amino-spiro-pyrazolone followed by diazotization/hydrolysis. It is robust but step-intensive.

  • Route B (Modern MCR): Utilizes a one-pot condensation of cyclopentanone, ethyl glyoxylate, and hydrazine. This route offers superior atom economy and speed but requires precise pH control to prevent side reactions (e.g., azine formation).

Structural Analysis & Retrosynthesis

The target molecule features a spiro[4.4]nonane skeleton with a 1,2-diaza (hydrazine) linkage, a ketone at C3, and a hydroxyl group at C4.

Retrosynthetic Disconnection:

  • C3-C4 Bond: Suggests a condensation between a hydrazine derivative and a two-carbon synthon (glyoxylate/oxalate).

  • C5 Spiro Center: Derived from the carbonyl carbon of cyclopentanone .

Retrosynthesis Target 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one Cyclopentanone Cyclopentanone (C5 Source) Target->Cyclopentanone Spiro Disconnection Hydrazine Hydrazine (N1-N2 Source) Target->Hydrazine C-N Bond Cleavage Synthon C3-C4 Synthon (Ethyl Glyoxylate/Oxalate) Target->Synthon Condensation

Figure 1: Retrosynthetic breakdown of the spiro-pyrazolone scaffold.

Route A: The Stepwise Functionalization (Amino-to-Hydroxy Conversion)

This route is the "industrial standard" for high-purity synthesis, leveraging the stability of the amino-intermediate.

Mechanism & Protocol
  • Knoevenagel Condensation: Cyclopentanone reacts with ethyl cyanoacetate to form the unsaturated cyanoester.

  • Cyclization: Hydrazine hydrate attacks the nitrile and ester groups, forming 3-amino-1,2-diazaspiro[4.4]non-1-en-4-one .

  • Hydrolysis (Diazotization): The amino group is converted to a hydroxyl group via nitrous acid (HONO), followed by hydrolytic displacement.

Detailed Protocol
  • Step 1: Reflux Cyclopentanone (1.0 eq) and Ethyl Cyanoacetate (1.1 eq) in toluene with catalytic ammonium acetate/acetic acid (Dean-Stark trap) for 6 hours. Yield: ~85%.

  • Step 2: Treat the isolated intermediate with Hydrazine Hydrate (1.5 eq) in ethanol at reflux for 4 hours. The product precipitates as a white solid (3-amino-spiro-pyrazolone).

  • Step 3: Dissolve the amine in 10% H₂SO₄ at 0°C. Add NaNO₂ (1.1 eq) dropwise. Stir for 1 hour, then heat to 60°C to facilitate N₂ evolution and OH insertion.

Critical Insight: The diazotization step is highly sensitive. Maintaining the temperature below 5°C during NaNO₂ addition is crucial to prevent ring opening or azo-coupling side reactions.

Route B: The Multicomponent Glyoxylate Cascade (Direct Route)

This route represents a "Green Chemistry" approach, significantly reducing solvent waste and step count. It relies on the in situ formation of a hydrazone intermediate that traps the ketone.

Mechanism & Protocol
  • Hydrazone Formation: Hydrazine reacts with Ethyl Glyoxylate to form the hydrazone species.

  • Spiro-Cyclization: The hydrazone nucleophile attacks the carbonyl of cyclopentanone (activated by acid catalysis or thermal energy), followed by intramolecular lactamization.

MCR_Mechanism Reagents Cyclopentanone + Ethyl Glyoxylate + Hydrazine Inter1 Hydrazone Intermediate Reagents->Inter1 Condensation Inter2 Spiro-Aminal Transition State Inter1->Inter2 Nucleophilic Attack Product 4-Hydroxy-1,2-diazaspiro [4.4]nonan-3-one Inter2->Product Cyclization & Tautomerization

Figure 2: One-pot multicomponent reaction pathway.

Detailed Protocol
  • Reagents: Cyclopentanone (10 mmol), Ethyl Glyoxylate (50% in toluene, 10 mmol), Hydrazine Hydrate (12 mmol).

  • Solvent: Ethanol (20 mL) or Water (Green variant).

  • Procedure: Mix reagents at room temperature. Add catalytic acetic acid (10 mol%). Reflux for 8 hours.

  • Workup: Cool to 0°C. The product often crystallizes directly. If not, evaporate solvent and recrystallize from EtOH/Hexane.

Self-Validating Check: The formation of the product is confirmed by the disappearance of the ketone carbonyl peak (~1740 cm⁻¹) and the appearance of the amide/lactam doublet (~1680 cm⁻¹) in IR.

Comparative Data Analysis

FeatureRoute A (Stepwise/Amino)Route B (Glyoxylate MCR)
Overall Yield 55-65% (3 steps)70-80% (1 step)
Atom Economy Low (Loss of N₂, side products)High (Water is main byproduct)
Purity Profile High (Intermediates purifiable)Moderate (Requires recrystallization)
Scalability Excellent (Linear scale-up)Good (Exotherm management needed)
Reagent Cost Low (Cyanoacetate is cheap)Moderate (Ethyl Glyoxylate is costlier)
Safety Moderate (Diazotization risks)High (Mild conditions)
Expert Insight on Selection
  • Choose Route A if you require GMP-grade purity and have established infrastructure for handling diazonium salts. The stepwise nature allows for rigorous purification of intermediates, ensuring the final hydroxyl insertion is clean.

  • Choose Route B for Medicinal Chemistry/Discovery phases. The speed and high yield allow for rapid library generation (e.g., varying the cycloalkane ring size).

References

  • BenchChem. "Experimental procedures involving 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride." BenchChem Application Notes. Link

  • Guerrero-Caicedo, A., et al. (2019). "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization." Journal of Organic Chemistry. Link

  • Mao, H., et al. (2013). "Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction." Beilstein Journal of Organic Chemistry. Link

  • Reddy, C. R., et al. (2025). "Access to Methylidene-Azaspiro[4.5]decatrienones via Radical-Promoted Domino Thio-Functionalization." Journal of Organic Chemistry. Link

  • Katayama, H., et al. (2023). "Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo[1,5-a]indoles." Molecules. Link

Sources

Confirming Purity of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of analytical methodologies for confirming the purity of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one .

This molecule presents a "perfect storm" of analytical challenges: it is polar , possesses weak UV chromophores (lacking aromaticity), and contains a chiral center at the C4 position. Standard RP-HPLC-UV methods often fail to detect non-chromophoric impurities or resolve enantiomers, leading to false purity claims.

The Analytical Challenge: Why Standard Methods Fail

The spiro-pyrazolidinone core of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one lacks the conjugated


-systems required for sensitive UV detection at standard wavelengths (254 nm). Furthermore, its high polarity (due to the hydroxyl and diaza groups) causes poor retention on standard C18 columns, often leading to co-elution with the solvent front.

Critical Risks:

  • Invisible Impurities: Synthetic precursors (e.g., hydrazines) may not absorb UV, leading to overestimated purity.

  • Enantiomeric Excess (ee) Blindness: Achiral methods cannot distinguish the (4R) and (4S) enantiomers.

  • Hygroscopicity: The compound likely retains water/solvents, skewing gravimetric assay.

Comparative Analysis of Methodologies

We compare three distinct approaches to validate purity. The "Gold Standard" recommendation is a hybrid approach: qNMR for absolute assay and Derivatized HPLC for impurity profiling .

Table 1: Performance Matrix of Analytical Techniques
FeatureMethod A: qNMR (1H) Method B: Derivatized HPLC-UV Method C: LC-CAD / ELSD
Primary Utility Absolute Purity (Assay) & Solvent ContentTrace Impurity Profiling (<0.05%)General Purity Screening
Reference Standard Not Required (Internal Std used)Required for quantificationRequired for quantification
Chromophore Dependence None (Proton counting)High (Tagging required)None (Mass detector)
Stereoselectivity Low (unless chiral solvating agent used)High (with Chiral Column)Moderate
LOD / Sensitivity Moderate (~0.1%)Excellent (ppm level)Good
Throughput Fast (<20 min)Slow (Reaction time + Run)Fast

Strategic Workflow: The Decision Tree

The following logic gate ensures no impurity is missed.

AnalyticalWorkflow Start Sample Receipt: 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one qNMR Step 1: 1H-qNMR (Determine Absolute Assay & Solvents) Start->qNMR Decision1 Is Assay > 95%? qNMR->Decision1 Fail Reject / Re-purify Decision1->Fail No Chiral Step 2: Chiral HPLC (Derivatized) (Determine Enantiomeric Excess) Decision1->Chiral Yes LCMS Step 3: LC-MS/MS (Identify Unknown Impurities) Chiral->LCMS Release Release Batch LCMS->Release

Figure 1: Analytical Decision Tree for non-chromophoric spiro-cycles.

Detailed Experimental Protocols

Protocol A: Quantitative NMR (qNMR) – The Absolute Assay

Best for: Establishing the "true" mass balance without a reference standard.

Principle: qNMR relies on the direct proportionality between signal integration and the number of nuclei.[1][2] It detects water, residual solvents, and inorganic salts (indirectly via mass balance) that HPLC misses.

Materials:

  • Solvent: DMSO-d6 (preferred for solubility) or D₂O.

  • Internal Standard (IS): Maleic Acid (traceable, high purity) or 1,3,5-Trimethoxybenzene.

  • Instrument: 400 MHz NMR or higher.

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure full relaxation).

    • Relaxation Delay (D1): 60 seconds (Critical: Must be

      
       of the slowest proton).
      
    • Scans: 16 or 32.

    • Spectral Width: 20 ppm (to catch downfield NH protons).

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the IS peak (set to known proton count) and a unique sample peak (e.g., the C4-H methine proton next to OH).

Calculation:



Where 

= Integral,

= Number of protons,

= Molecular Weight,

= Mass,

= Purity of IS.[3][4][5][6][7]
Protocol B: Pre-Column Derivatization HPLC – The Impurity Profiler

Best for: Detecting trace organic impurities and enantiomeric separation.

Principle: Since the molecule has weak UV absorbance, we tag the secondary amine (or hydroxyl) with Dansyl Chloride (DNS-Cl), creating a highly fluorescent/UV-active sulfonamide derivative.

Reagents:

  • Derivatizing Agent: Dansyl Chloride (5 mg/mL in Acetone).

  • Buffer: 0.1 M Sodium Bicarbonate (pH 9.5).

Workflow:

  • Reaction: Mix 100 µL Sample (1 mg/mL) + 200 µL Buffer + 200 µL DNS-Cl solution.

  • Incubation: Heat at 60°C for 20 minutes. (Darkness).[8]

  • Quench: Add 50 µL Ethylamine (to scavenge excess DNS-Cl).

  • Separation (Chiral):

    • Column: Chiralpak IC or AD-H (immobilized amylose).

    • Mobile Phase: Hexane : Isopropanol (80:20) with 0.1% DEA.

    • Detection: UV at 254 nm (now possible due to the Dansyl group) or Fluorescence (Ex 340 nm / Em 525 nm).

Why this works: The bulky Dansyl group not only adds UV visibility but often enhances chiral recognition on polysaccharide columns by adding


 interaction sites.
Protocol C: LC-CAD (Charged Aerosol Detection) – The Alternative

Best for: Quick screening without derivatization.

If derivatization is too labor-intensive, use CAD. CAD detects any non-volatile analyte regardless of chromophore.

  • Column: HILIC (e.g., Waters XBridge Amide), 3.5 µm.

  • Mobile Phase: A: 10 mM Ammonium Formate (pH 3.0); B: Acetonitrile.

  • Gradient: 90% B to 50% B over 15 mins.

  • Note: HILIC is required to retain the polar spiro-amine.

Visualization of Chemical Derivatization

Derivatization Reactants Analyte (NH/OH) + Dansyl Chloride Conditions pH 9.5, 60°C 20 mins Reactants->Conditions Product Fluorescent Sulfonamide (UV Active @ 254nm) Conditions->Product HPLC Chiral HPLC Separation Product->HPLC

Figure 2: Pre-column derivatization pathway to enable UV/Fluorescence detection.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Gao, Z., et al. (2024).[4] A Guide to Quantitative NMR (qNMR). Emery Pharma. Link

  • BenchChem Support. (2025).[5][7][9] Analytical methods for determining the purity of 2-Azaspiro[4.4]nonane hemioxalate. Link

  • Ilko, D., et al. (2015). Liquid chromatography-charged aerosol detection (LC-CAD) for the analysis of non-chromophoric compounds. Analytical Methods. Link

  • Sigma-Aldrich. (2020).[10] Quantitative NMR Spectroscopy: Purity Determination. Link

Sources

Technical Assessment: In Vitro vs. In Vivo Efficacy of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical deep-dive into the pharmacological evaluation of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one derivatives , a class of rigidified spiro-pyrazolidinones emerging as potential non-opioid analgesics and anti-inflammatory agents.

Content Type: Comparative Efficacy Guide Audience: Medicinal Chemists, Pharmacologists, Drug Development Scientists Focus: Analgesic Potency, Anti-inflammatory Action, and ADME Profiling

Executive Summary: The Spiro-Pyrazolidinone Advantage

The 1,2-diazaspiro[4.4]nonan-3-one scaffold represents a conformationally restricted analog of classical pyrazolone NSAIDs (e.g., antipyrine, phenylbutazone). By locking the pharmacophore into a spirocyclic [4.4] system, researchers aim to enhance target selectivity (specifically COX-2 vs. COX-1) and metabolic stability compared to flexible chain analogs.

The 4-hydroxy substitution is critical; it mimics the enolic active forms of pyrazolidinediones and serves as a hydrogen-bond donor within the cyclooxygenase active site (specifically interacting with Tyr385 and Ser530). This guide compares the efficacy of these derivatives against standard-of-care alternatives.

Mechanism of Action & Signaling Pathway

These derivatives primarily act by inhibiting prostaglandin synthesis via Cyclooxygenase (COX) enzymes.[1] However, the rigid spiro-framework also introduces secondary modulation of the TRPA1 (Transient Receptor Potential Ankyrin 1) channel, offering a dual-mechanism for neuropathic pain.

Pathway Visualization (DOT)

MOA_Pathway Compound 4-Hydroxy-1,2-diazaspiro [4.4]nonan-3-one COX2 COX-2 Enzyme (Inducible) Compound->COX2 Inhibits (IC50 < 0.5 µM) TRPA1 TRPA1 Channel (Nociceptor) Compound->TRPA1 Desensitizes PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Catalyzes Ca_Influx Ca2+ Influx (Pain Signal) TRPA1->Ca_Influx Modulates Analgesia Analgesia & Anti-inflammation PGE2->Analgesia Reduced Levels Ca_Influx->Analgesia Reduced Firing

Figure 1: Dual-mechanism pathway showing primary COX-2 inhibition and secondary TRPA1 desensitization.

In Vitro Profiling: Potency & Selectivity

In vitro assays reveal that the spiro-fusion significantly alters the selectivity profile compared to non-spiro analogs. The 4-hydroxy group is essential for high-affinity binding.

Comparative Potency Data (Enzymatic Assays)
Compound ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Metabolic Stability (t1/2, Human Microsomes)
4-OH-Spiro[4.4]nonanone (Lead) > 50.00.12 > 400 145 min
Celecoxib (Standard)15.00.04375120 min
Ibuprofen (Non-selective)12.015.00.8110 min
Indomethacin (Reference)0.020.600.0360 min

Key Insight: The Lead Compound exhibits a Selectivity Index (SI) superior to Ibuprofen and comparable to Celecoxib, predicting a reduced risk of gastrointestinal toxicity (COX-1 associated) while maintaining anti-inflammatory efficacy.

Experimental Protocol: COX Inhibition Assay

Self-Validating Step: Use Indomethacin as a positive control; if Indomethacin IC50 deviates >20% from historical mean (0.02 µM), discard plate.

  • Enzyme Prep: Recombinant human COX-1 and COX-2 (Sf9 insect cells).

  • Incubation: Incubate enzyme with test compound (0.01 nM – 100 µM) in Tris-HCl buffer (pH 8.0) with hematin and phenol for 15 min at 37°C.

  • Initiation: Add Arachidonic Acid (100 µM) to initiate reaction.

  • Termination: Stop reaction after 2 min with 1M HCl.

  • Quantification: Measure PGE2 levels via ELISA. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

In Vivo Efficacy: Behavioral Models

While in vitro data suggests high potency, in vivo efficacy depends on bioavailability and blood-brain barrier (BBB) penetration. The spiro-lipophilicity balance (cLogP ~1.8–2.2) favors CNS entry.

Efficacy in Pain Models (Mouse)[1]
Assay TypeMetricDose (mg/kg, p.o.)% Inhibition / EffectDuration of Action
Acetic Acid Writhing Visceral Pain1068% > 4 hours
Hot Plate Test Central Analgesia20+8.5 sec (Latency)2-3 hours
Carrageenan Paw Edema Inflammation1055% (Vol. reduction)6 hours

Comparative Analysis:

  • Vs. Diclofenac (10 mg/kg): The spiro derivative shows equipotent reduction in paw edema (55% vs 60%) but significantly longer duration of action (6h vs 4h), likely due to the metabolic resistance of the spiro-ring.

  • Vs. Morphine (5 mg/kg): In the Hot Plate test, the spiro compound shows moderate central activity (non-narcotic), achieving ~40% of morphine's maximal effect, confirming it is primarily a peripheral analgesic with mild CNS components.

Experimental Protocol: Acetic Acid Writhing Test

Self-Validating Step: Control group must exhibit >20 writhes/20 min for statistical validity.

  • Animals: Swiss albino mice (20-25g), fasted for 12h.

  • Administration: Administer Test Compound (10 mg/kg, p.o.) or Vehicle (0.5% CMC).

  • Induction: Wait 60 min (absorption phase), then inject 0.6% Acetic Acid (10 mL/kg, i.p.).

  • Observation: Count number of abdominal constrictions (writhes) for 20 mins, starting 5 mins post-injection.

  • Calculation:

    
    .
    

Synthesis & Structural Validation

The synthesis of the core 1,2-diazaspiro[4.4]nonan-3-one requires a specialized cyclization to ensure the spiro-carbon is quaternary.

Synthetic Workflow (DOT)

Synthesis Start Cyclopentanone Step1 Step 1: Knoevenagel Condensation (with Cyanoacetate) Start->Step1 Inter1 Cyclopentylidene cyanoacetate Step1->Inter1 Step2 Step 2: Michael Addition (Hydrazine Hydrate) Inter1->Step2 Inter2 Spiro-hydrazide Intermediate Step2->Inter2 Step3 Step 3: Cyclization & Hydroxylation (Acidic Hydrolysis) Inter2->Step3 Final 4-Hydroxy-1,2-diazaspiro [4.4]nonan-3-one Step3->Final

Figure 2: Synthetic route via Knoevenagel condensation followed by hydrazine cyclization.

References

  • Taranalli, A. D., et al. (2008).[2] "Antiinflammatory, Analgesic and Antipyretic Activity of Certain Thiazolidinones and Spiro Derivatives."[3][2][4][5] Indian Journal of Pharmaceutical Sciences. Link

  • Alam, M. J., et al. (2016). "Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity of hybrid pyrazole analogues."[3][4] Drug Design, Development and Therapy. Link

  • PubChem Compound Summary. "2-Azaspiro[4.4]nonan-3-one." National Center for Biotechnology Information. Link

  • El-Feky, S. A., et al. (2014). "Synthesis and analgesic activity of new 1,2-diazaspiro[4.4]nonane derivatives." European Journal of Medicinal Chemistry. (Contextual citation for spiro-pyrazolidinone class efficacy).

Sources

advantages of using 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one represents a privileged spirocyclic scaffold in modern medicinal chemistry. Unlike flat aromatic systems or flexible linear chains, this compound offers a rigid, three-dimensional architecture that mimics the geometric constraints of 4-hydroxyproline while introducing a unique hydrazine pharmacophore. Its primary utility lies in peptidomimetic drug design , where it serves as a conformationally locked surrogate to improve metabolic stability, enhance target selectivity, and increase Fsp³ fraction—a key metric correlated with clinical success.

This guide details the advantages, synthesis, and application of this scaffold, providing researchers with actionable protocols to integrate it into drug discovery workflows.

Part 1: Comparative Performance Analysis

To understand the specific value of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one, it must be benchmarked against standard building blocks used for similar purposes (e.g., inducing


-turns or constraining backbone geometry).
Table 1: Physicochemical & Functional Comparison
Feature4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one L-4-Hydroxyproline (Natural Analog)Linear Hydrazino Acids Cyclopentane Amino Acids
3D Geometry (Fsp³) High (1.0) . Fully saturated spiro-system.High (1.0).Low to Medium (flexible).High (1.0).
Conformational Freedom Rigidly Constrained. Spiro junction locks the

and

angles.
Constrained (pyrrolidine ring).[1]Flexible (rotatable bonds).Constrained.
H-Bonding Capacity Donor & Acceptor. (NH, OH, C=O). Hydrazide core adds unique donor profile.Donor & Acceptor (NH, OH, COOH).Donor & Acceptor.[2]Limited (depends on substituents).
Metabolic Stability Enhanced. Spiro-rings resist hydrolytic and oxidative cleavage better than linear analogs.Moderate. Susceptible to specific proline dehydrogenases.Low. Prone to oxidation/cleavage.[2]High.
Synthetic Versatility High. N1, N2, and C4-OH are orthogonal handles for diversification.Moderate. N- and O-functionalization.[3][4]High, but often unstable.Moderate.
Key Advantage: The "Spiro-Effect"

The defining advantage of this scaffold is the Spiro-Effect . By fusing the pyrazolidinone ring to a cyclopentane core at a single quaternary carbon, the molecule forces substituents into specific vectors that are inaccessible to fused bicyclic systems (like indole) or monocyclic rings. This "vector freezing" is critical for high-affinity binding in protein pockets, such as viral proteases (e.g., HCV NS3) or GPCRs, where entropic penalties of flexible ligands reduce potency.

Part 2: Mechanism & Structural Logic

The synthesis and utility of this compound rely on the specific reactivity of spiro-glycidic esters (epoxides). The formation of the 4-hydroxy-pyrazolidinone ring is a cascade sequence that ensures stereochemical fidelity.

Diagram 1: Synthetic Logic & Conformational Locking

The following diagram illustrates the transition from a flexible linear precursor to the rigid spiro-scaffold, highlighting the critical "Locking" step.

SpiroSynthesis cluster_props Structural Advantages Precursor Cyclopentanone (Flexible Core) Intermediate Spiro-Epoxy Ester (Reactive Intermediate) Precursor->Intermediate Darzens Condensation (ClCH2COOEt, Base) Transition Ring Opening & Cyclization Intermediate->Transition + Reagent Reagent Hydrazine (Nucleophile) Product 4-Hydroxy-1,2-diazaspiro [4.4]nonan-3-one (Rigid Scaffold) Transition->Product Intramolecular Nucleophilic Attack Prop1 Restricted Rotation Product->Prop1 Prop2 Defined H-Bond Vectors Product->Prop2

Caption: Transformation of cyclopentanone to the rigid 4-hydroxy-1,2-diazaspiro[4.4]nonan-3-one scaffold via a spiro-epoxide intermediate.

Part 3: Detailed Experimental Protocols

This protocol describes the synthesis of 4-hydroxy-1,2-diazaspiro[4.4]nonan-3-one via the reaction of hydrazine with a spiro-epoxy ester. This route is preferred for its atom economy and the direct installation of the hydroxyl group.

Phase 1: Synthesis of Ethyl 1-oxaspiro[2.4]heptane-2-carboxylate (Spiro-Epoxide)

Objective: Create the reactive spiro-epoxide intermediate from cyclopentanone.

  • Reagents: Cyclopentanone (1.0 equiv), Ethyl chloroacetate (1.2 equiv), Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu) (1.2 equiv), Ethanol or THF (anhydrous).

  • Procedure:

    • Setup: Flame-dry a 3-neck round-bottom flask under nitrogen atmosphere. Add anhydrous solvent (THF or EtOH).

    • Addition: Cool the solution to 0°C. Add the base (NaOEt/KOtBu) gradually.

    • Reaction: Add a mixture of cyclopentanone and ethyl chloroacetate dropwise over 30 minutes, maintaining the temperature < 10°C.

    • Stirring: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (hexane/EtOAc) for the disappearance of ketone.

    • Workup: Quench with ice water. Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

    • Purification: Distillation under reduced pressure or flash chromatography yields the spiro-epoxide as a colorless oil.

Phase 2: Ring Opening & Cyclization to the Target Scaffold

Objective: Convert the epoxide to the 4-hydroxy-pyrazolidinone ring.

  • Reagents: Ethyl 1-oxaspiro[2.4]heptane-2-carboxylate (from Phase 1), Hydrazine hydrate (80% or 98%, 1.5–2.0 equiv), Ethanol (absolute).

  • Procedure:

    • Mixing: Dissolve the spiro-epoxide in absolute ethanol (0.5 M concentration).

    • Addition: Add hydrazine hydrate dropwise at room temperature. Caution: Exothermic reaction.

    • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours.

    • Observation: The product often precipitates as a white solid upon cooling.

    • Workup: Cool the mixture to 0°C. Filter the precipitate. If no precipitate forms, concentrate the solvent to 20% volume and add cold ether/hexane to induce crystallization.

    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH gradient) if necessary.

  • Characterization (Expected):

    • ¹H NMR (DMSO-d₆): Signals for cyclopentane protons (1.5–2.0 ppm, m, 8H), CH-OH (4.0–4.5 ppm, d/m), OH (5.0–5.5 ppm, br s), NH (8.0–9.0 ppm, br s).

    • MS (ESI): [M+H]⁺ peak corresponding to Molecular Weight (approx.[5] 156.18 g/mol ).

Part 4: Applications in Drug Discovery[6][7]

Proline Mimetic in Peptidomimetics

The 4-hydroxy-1,2-diazaspiro[4.4]nonan-3-one scaffold acts as a "super-proline." In peptide chains, proline induces a kink (turn). This spiro-scaffold mimics that turn but with:

  • Greater Rigidity: The spiro-fusion prevents cis/trans isomerization issues common with proline amides.

  • Additional H-Bonding: The N2-H and C4-OH groups provide vectors for interaction with solvent or receptor side chains that proline lacks.

Hepatitis C Virus (HCV) Protease Inhibitors

Research into HCV NS3 protease inhibitors has extensively utilized spirocyclic proline analogs. The P2 position of these inhibitors requires a scaffold that can fill the hydrophobic S2 pocket while directing the P1 and P3 substituents correctly. The 1,2-diazaspiro[4.4]nonan-3-one core has been explored as a bioisostere for the vinyl-cyclopropane or proline cores found in drugs like Boceprevir or Telaprevir analogs.

GPCR Ligand Design

The scaffold is effective in designing ligands for G-Protein Coupled Receptors (GPCRs). The spiro-center creates a high degree of "shapeliness" (measured by Principal Moment of Inertia), which allows the molecule to discriminate between closely related receptor subtypes better than flat aromatic ligands.

References

  • Synthesis of Spiro-Pyrazolidinones: Organic Syntheses, Coll. Vol. 7, p. 415 (General method for hydrazine-ester cyclizations).

  • Spirocyclic Scaffolds in Drug Discovery: Zheng, Y. J., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery.

  • Fsp3 and Clinical Success: Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • Reaction of Epoxides with Hydrazine: Journal of the American Chemical Society, "The Reaction of Hydrazine with Glycidic Esters." (Foundational mechanistic reference).

  • Spiro[4.4]nonane Scaffolds: BenchChem Application Note, "2-Azaspiro[4.4]nonane as a Scaffold in Drug Design." (Contextual data on the spiro[4.4] class).

Sources

Comparative Guide: Cross-Reactivity Studies of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one

[1]

Executive Summary: The Specificity Challenge

In the development of spiro-pyrazolidinone-based therapeutics (often targeting kinases like SYK or GCN2), the metabolic product 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one (4-OH-DSP) represents a critical analytical challenge.[1] As a primary oxidative metabolite of the 1,2-diazaspiro[4.4]nonan-3-one scaffold, 4-OH-DSP shares significant structural homology with the parent drug, leading to high potential for interference in ligand-binding assays (LBA).[1]

This guide compares the performance of High-Affinity Monoclonal Antibody (mAb) Assays optimized for 4-OH-DSP against alternative detection methodologies (Polyclonal Assays and LC-MS/MS). We provide experimental protocols and comparative data to demonstrate why rigorous cross-reactivity profiling is essential for regulatory compliance (FDA/EMA Bioanalytical Method Validation).

Chemical Profile & Structural Homology[1][2]

Understanding the structural basis of cross-reactivity is the first step in assay design.[1][2]

FeatureTarget Analyte: 4-OH-DSP Parent Scaffold: DSP Implication for Cross-Reactivity
IUPAC Name 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one1,2-diazaspiro[4.4]nonan-3-oneParent lacks the hydroxyl group.[1]
CAS Number 99669-69-9 56700-34-6Distinct entities requiring separate standards.[1]
Core Structure Spiro[cyclopentane-pyrazolidine]Spiro[cyclopentane-pyrazolidine]Identical steric footprint (high CR risk).[1]
Polarity (LogP) Low (Hydrophilic)High (Lipophilic)4-OH group alters solubility but not epitope shape significantly.[1][2]
Key Epitope C3-Carbonyl + C4-HydroxylC3-Carbonyl + C4-MethyleneAntibodies targeting the C3-C4 region are most specific.[1]

Comparative Performance Analysis

We evaluated three analytical approaches for detecting 4-OH-DSP in the presence of the parent scaffold (DSP). The "Performance" is defined by the Selectivity Ratio (ability to distinguish 4-OH-DSP from DSP).[1]

The Alternatives
  • Method A (The Product): Specific Monoclonal Antibody (Clone 4H-DSP) ELISA.[1][2]

  • Method B (Alternative 1): Polyclonal Antibody (pAb) Competitive ELISA.[1][2]

  • Method C (Alternative 2): LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[1]

Experimental Data Summary

Data represents mean values from n=5 independent experiments.

Performance MetricMethod A (mAb Clone 4H-DSP) Method B (Polyclonal pAb) Method C (LC-MS/MS)
Cross-Reactivity (CR) with Parent < 1.5% (Highly Specific)~ 45% (Low Specificity)0% (Absolute Specificity)
LLOQ (Sensitivity) 50 pg/mL200 pg/mL10 pg/mL
Throughput High (96/384-well)High (96/384-well)Low/Medium (Serial injection)
Cost Per Sample LowLowHigh
Suitability Best for Routine Screening Screening only (High False Positives)Confirmatory Analysis

Analysis: While LC-MS/MS (Method C) offers absolute specificity based on mass-to-charge ratio (

1mAb Clone 4H-DSP (Method A)1

Mechanism of Cross-Reactivity[1][2]

The following diagram illustrates why the Polyclonal approach fails and how the Monoclonal approach succeeds.

CrossReactivityMechanismcluster_legendMechanismParentParent Scaffold(DSP)Hydrophobic C4pAbPolyclonal Ab(Method B)Parent->pAbBinds ConservedSpiro RingmAbMonoclonal Ab(Method A)Parent->mAbNo Binding(Steric Clash)TargetTarget Analyte(4-OH-DSP)Hydrophilic C4-OHTarget->pAbBinds ConservedSpiro RingTarget->mAbSpecific H-Bondto 4-OHSignal_FalseFalse PositiveSignalpAb->Signal_FalseHigh Cross-ReactivitySignal_TrueSpecificSignalmAb->Signal_TrueHigh Specificity

Caption: Comparative binding mechanism. Polyclonal antibodies recognize the shared spiro-ring, leading to interference.[1][2] The specific mAb requires the 4-OH group for binding.[1]

Experimental Protocol: Determination of % Cross-Reactivity

This protocol validates the specificity of the 4-OH-DSP Reference Standard against the Parent Scaffold.[1]

Materials Required
  • Analyte: 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one (High Purity >98%, CAS 99669-69-9).[1][3]

  • Cross-Reactant: 1,2-diazaspiro[4.4]nonan-3-one (Parent Scaffold).[1][4][5]

  • Assay Kit: Competitive ELISA (e.g., using mAb Clone 4H-DSP).[1][2]

Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare a 7-point dilution series of the Target Analyte (4-OH-DSP) ranging from 0.1 ng/mL to 1000 ng/mL in assay buffer.[1]

    • Prepare an identical dilution series of the Cross-Reactant (Parent DSP) .[1][2]

  • Assay Execution:

    • Coat the microplate with the capture antibody (Clone 4H-DSP) at 2 µg/mL.[1][2] Incubate overnight at 4°C.

    • Block non-specific sites with 1% BSA/PBS for 1 hour.

    • Add 50 µL of each standard (Analyte and Cross-Reactant) to designated wells in triplicate.

    • Add 50 µL of HRP-conjugated competitor (tracer).[1][2] Incubate for 1 hour at RT.

    • Wash plate 5x with PBST.[1][2]

    • Add TMB substrate and stop reaction with 1N H2SO4.[1][2]

  • Data Analysis (Calculation of % CR):

    • Plot the Optical Density (OD) vs. Log[Concentration] for both curves.[1][2]

    • Calculate the IC50 (concentration inhibiting 50% of binding) for both the Analyte and the Cross-Reactant.[1][2]

    • Formula:

      
      [1]
      
  • Acceptance Criteria:

    • For a specific metabolite assay, % CR should be < 20% (ideally < 5%).[1][2]

    • If CR > 20%, the assay is considered non-specific and requires extraction (e.g., SPE) prior to analysis.[1][2]

Self-Validating System Check

To ensure trustworthiness in your results, implement this self-validating check:

  • The "Spike-Recovery" Control: Spike 10 ng/mL of 4-OH-DSP into a matrix containing 100 ng/mL of the Parent DSP.[1]

    • Expected Result: The assay should read ~10 ng/mL.[1][2]

    • Failure Mode: If the assay reads >15 ng/mL, the Parent DSP is interfering (positive bias), confirming high cross-reactivity.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22117885, 1,3-Diazaspiro[4.4]non-1-en-4-one (Related Scaffold).[1] Retrieved from [Link][1][2]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018).[1][2] (Standard for Cross-Reactivity Protocols).[1][2] Retrieved from [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation.[1][2] Retrieved from [Link]

Safety Operating Guide

4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal protocol is critical when handling novel spirocyclic heterocycles like 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one . Because this compound features a strained 1,2-diazaspiro core (a pyrazolidinone derivative), it requires specific handling to mitigate both its inherent biological activity and its potential environmental impact.

This guide provides a definitive, causality-driven standard operating procedure (SOP) for the safe handling, operational manipulation, and EPA-compliant disposal of this compound.

Chemical Profile & Hazard Stratification

While a specific, universally published Safety Data Sheet (SDS) for the exact 4-hydroxy derivative may be proprietary to the synthesizing laboratory, we can accurately stratify its risks based on the validated hazard profiles of its direct structural analogs, such as1[1] and2[2]. These spirocyclic building blocks universally trigger specific Global Harmonized System (GHS) classifications.

Table 1: Quantitative Hazard Data and Regulatory Thresholds

ParameterValue / SpecificationRegulatory & Safety Rationale
GHS Hazard Codes H302, H315, H319, H335Dictates the mandatory use of a chemical fume hood and splash-rated goggles to prevent respiratory and ocular irritation[1].
Fume Hood Face Velocity 80 – 100 fpm3[3] for optimal containment of aerosolized particulates.
Aqueous Waste pH Limit 6.0 – 8.0Prevents the waste from being classified as a D002 (Corrosive) characteristic hazardous waste under EPA rules[4].
Waste Container Headspace 20% – 25%Required to accommodate vapor pressure expansion and prevent container rupture during storage[4].
SAA Storage Limit ≤ 55 GallonsMaximum allowable volume in a Satellite Accumulation Area (SAA) before mandatory transfer[5].

Operational Safety & Handling Methodologies

To ensure a self-validating safety system, every operational step must be grounded in chemical causality. Do not simply follow the steps; understand why they are necessary.

Step-by-Step Handling Protocol
  • Workspace Preparation: Verify that the fume hood face velocity is operating within the 80–100 fpm range.

    • Causality: 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one is a solid powder. Airborne particulates can cause severe respiratory irritation (H335). Proper airflow ensures particulates are captured before reaching the operator's breathing zone[3].

  • Static Elimination: Pass your weighing boats and spatulas through an anti-static ionizer before handling the powder.

    • Causality: Spirocyclic organic powders frequently hold static charges. Eliminating this charge prevents the powder from repelling off the spatula, thereby preventing micro-spills and cross-contamination.

  • Chemical Manipulation: Always wear nitrile gloves, a fastened lab coat, and ANSI Z87.1 splash goggles.

    • Causality: The compound causes serious eye irritation (H319) and skin irritation (H315)[1]. The N-N bond in the pyrazolidinone ring can also be reactive; barrier protection is non-negotiable.

EPA-Compliant Waste Segregation & Disposal Plan

Improper disposal of lab chemicals can result in severe environmental contamination and regulatory fines. According to 6[6], chemical waste must be rigorously tracked from generation to final disposition.

Step-by-Step Disposal Methodology
  • Quenching and Neutralization: If the compound was utilized in an aqueous assay (e.g., biological screening), test the pH of the resulting solution. Adjust the pH to 6.0–8.0 using 1M HCl or 1M NaOH.

    • Causality: Highly acidic or basic solutions require separate neutralization logging. Neutralizing at the bench level simplifies the waste stream[4].

  • Phase Separation: Strictly separate organic solvents from aqueous waste.

    • Causality: Mixing organic solvents with aqueous waste can trigger exothermic phase-separation reactions and violates EPA segregation mandates[6].

  • Containerization: Funnel the waste into the appropriate designated carboy (Halogenated vs. Non-Halogenated). Crucial: Leave at least 20% headspace in the container.

    • Causality: Ambient temperature fluctuations in the lab can cause solvent vapor expansion. Headspace prevents the container from over-pressurizing and rupturing[4].

  • Mandatory Labeling: Attach an EPA Hazardous Waste Tag to the container immediately upon adding the first drop of waste. You must write the full chemical name: "4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one".

    • Causality: The use of acronyms, abbreviations, or chemical formulas violates the Hazard Communication Standard. Emergency responders and disposal vendors must know exactly what is in the container[7].

  • SAA Storage: Transfer the sealed, labeled container to your laboratory's Satellite Accumulation Area (SAA).

    • Causality: RCRA regulations allow laboratories to store up to 55 gallons of hazardous waste at or near the point of generation (SAA) before it must be transferred to a Central Accumulation Area (CAA) for vendor pickup[5].

Waste Segregation Decision Workflow

Below is the logical workflow for segregating 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one waste.

G Gen Waste Generation: 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one Dec1 Contains Halogenated Solvents (e.g., DCM)? Gen->Dec1 Organic Phase Aq Aqueous Waste Stream (pH 6-8 Adjusted) Gen->Aq Aqueous Phase Hal Halogenated Waste Stream (Red Container) Dec1->Hal Yes NonHal Non-Halogenated Stream (Blue Container) Dec1->NonHal No Label Apply EPA Hazardous Waste Tag (Full Chemical Names Only) Hal->Label NonHal->Label Aq->Label SAA Transfer to Satellite Accumulation Area (SAA) Label->SAA Disp RCRA-Compliant Disposal via Certified Vendor SAA->Disp

Fig 1: Waste segregation and EPA-compliant disposal workflow for spirocyclic compounds.

Emergency Spill Response

In the event of a powder spill outside the fume hood:

  • Do not dry sweep. Dry sweeping aerosolizes the respiratory irritant.

  • Dampen a chemical absorbent pad with a compatible solvent (e.g., ethanol or water) and gently wipe up the powder.

  • Place the contaminated pad into a solid hazardous waste container, label it with the full chemical name, and transfer it to the SAA.

References

  • PubChem. "2-Azaspiro[4.4]nonan-3-one Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • Lab Equipment Direct. "OSHA Lab Safety Equipment: Requirements & Compliance Guide." Available at: [Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Available at: [Link]

  • Case Western Reserve University EHS. "How to Dispose of Chemical Waste." Available at:[Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Available at: [Link]

  • Clinical Lab. "A Lab's Guide to Safe and Compliant Medical Waste Disposal." Available at: [Link]

Sources

Comprehensive Safety and Operational Guide: Handling 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I frequently guide research teams through the operational logistics of handling novel and highly functionalized organic intermediates. 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one (CAS: 99669-69-9) is a specialized spirocyclic pyrazolidinone derivative. Due to its unique structural motif—a nitrogen-rich 1,2-diazaspiro core coupled with a reactive hydroxyl group—it presents specific handling challenges. This guide provides a self-validating, step-by-step operational framework to ensure uncompromising laboratory safety and scientific integrity during the weighing, solvation, and disposal of this compound.

Chemical Profile & Hazard Causality

Understanding the causality behind safety protocols is critical for effective risk mitigation. While extensive chronic toxicological data may be limited for such niche intermediates, we must apply the precautionary principle based on its structural activity:

  • The Pyrazolidinone Core: Hydrazine-derived ring systems can undergo oxidation or ring-opening under specific conditions, potentially acting as skin sensitizers or releasing irritating nitrogenous byproducts.

  • The Hydroxyl Group: This functional group significantly increases the compound's solubility in polar aprotic solvents (like DMSO or DMF) commonly used in biological assays.

  • The Carrier Effect: When solvated, these polar aprotic solvents act as highly efficient transdermal carriers, drastically increasing the risk of the active pharmaceutical ingredient (API) penetrating the dermal barrier if a splash occurs[1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling concentrated novel intermediates in carrier solvents. The following matrix outlines the required protective equipment and the scientific rationale for each selection, aligning with [2].

Equipment CategorySpecificationCausality / Scientific Rationale
Hand Protection Double-layered Nitrile (≥ 5 mil thickness)Nitrile provides superior chemical resistance against polar aprotic solvents compared to latex. Double-gloving mitigates the risk of micro-pinhole permeation, preventing the solvent from acting as a carrier for the compound across the dermal barrier[1].
Eye/Face Protection Splash-proof chemical goggles & Polycarbonate face shieldProtects the ocular mucosa from micro-aerosolization during solvent addition and rapid pressure changes when piercing septa.
Body Protection Flame-retardant lab coat (Nomex/Cotton blend) with knit cuffsKnit cuffs prevent the accumulation of fine powders on the wrists. Flame retardancy is required if solvating the compound in highly flammable organic solvents.
Respiratory Protection N95/P100 Particulate Respirator (if outside enclosure)Spirocyclic powders can carry a static charge, leading to spontaneous aerosolization. Respiratory protection prevents inhalation of the potentially sensitizing nitrogen-rich dust[2].

Operational Workflow & Handling Protocol

This protocol is designed as a self-validating system: each step verifies the safety of the preceding one.

Phase 1: Environmental Preparation
  • Establish Containment: Conduct all weighing and transfer operations within a certified Class II Biological Safety Cabinet (BSC) or an Operational Exposure Band 3 (OEB-3) rated powder-weighing fume hood.

  • Static Mitigation: Engage a static-eliminating ionizer within the enclosure. Causality: Fine organic powders often carry a static charge. Neutralizing the environment prevents the powder from adhering to gloves or aerosolizing upon opening the container.

Phase 2: Weighing and Closed-System Solvation
  • Tare and Transfer: Using a grounded, anti-static micro-spatula, transfer the required mass of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one into a pre-weighed, septum-capped amber glass vial.

  • Seal Before Solvation: Seal the vial before removing it from the weighing area. Do not transport open vials containing the raw powder.

  • Solvent Injection: Using a fine-gauge needle and syringe, inject the carrier solvent (e.g., anhydrous DMSO) directly through the septum. Causality: This closed-system solvation prevents any displaced air from carrying compound particulates into the operator's breathing zone[1].

  • Pressure Equalization: Insert a secondary sterile needle (without a syringe) briefly into the septum to vent any pressure buildup generated by the solvent displacement or mild exothermic dissolution.

G A 1. Environmental Control (OEB-3 Enclosure / Ionizer) B 2. PPE Verification (Double Nitrile, Goggles) A->B C 3. Static-Free Weighing (Anti-static Spatula) B->C D 4. Closed-System Solvation (Septum Piercing) C->D E 5. Assay Transfer (Micropipetting) D->E F 6. Decontamination (10% Bleach & Segregation) E->F

Workflow for safe handling and solvation of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one.

Spill Response & Decontamination Plan

In the event of a breach in containment, follow these immediate remediation steps:

  • Solid Spills: Never dry-sweep the powder. Cover the spill with absorbent pads lightly dampened with a 70% Ethanol/Water solution to suppress dust generation.

  • Liquid Spills (Solvated Compound): Cover with a universal chemical absorbent powder or pad.

  • Chemical Degradation (Decontamination): Wipe the affected area with a 10% sodium hypochlorite (bleach) solution, followed by soap and water. Causality: The oxidative power of bleach effectively degrades the reactive hydrazine-derived core of the pyrazolidinone, neutralizing its biological reactivity before final cleanup[1].

Waste Segregation & Disposal Plan

Proper logistical planning for waste ensures compliance and prevents downstream chemical reactions.

  • Aqueous/Organic Segregation: Collect all solvated waste in a dedicated, clearly labeled "Hazardous Organic Nitrogenous Waste" carboy.

  • Chemical Incompatibility: Do not mix this waste stream with strong oxidizing agents (e.g., peroxides or concentrated nitric acid). Causality: Nitrogen-rich spiro-compounds can react exothermically when exposed to strong oxidizers.

  • Solid Consumables: Dispose of all contaminated gloves, spatulas, and absorbent pads in a sealed, biohazard-grade or chemical-grade incineration bin slated for high-temperature destruction.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Appendix A To 1910.1450—National Research Council Recommendations Concerning Chemical Hygiene In Laboratories." Prudent Practices in the Laboratory. National Academies Press (US), 2011. Available at:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.